molecular formula C8H14N2O2 B081725 2-cyano-N-(3-ethoxypropyl)acetamide CAS No. 15029-47-7

2-cyano-N-(3-ethoxypropyl)acetamide

Cat. No.: B081725
CAS No.: 15029-47-7
M. Wt: 170.21 g/mol
InChI Key: CYXWZTKRUQZGBI-UHFFFAOYSA-N
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Description

2-cyano-N-(3-ethoxypropyl)acetamide is a versatile and valuable chemical synthon designed for advanced organic synthesis and medicinal chemistry research. This bifunctional compound features a reactive acetamide group and an activated nitrile (cyano) group, making it an excellent building block for the construction of diverse heterocyclic scaffolds, such as pyrimidines, pyridines, and other nitrogen-containing privileged structures often found in pharmacologically active molecules. The 3-ethoxypropyl side chain contributes desirable solubility and pharmacokinetic properties to resultant compounds, enhancing their utility in drug discovery programs. Researchers primarily employ this compound in nucleophilic addition reactions, cyclocondensations, and as a precursor for more complex molecular architectures. Its mechanism of action in research settings often involves acting as a Michael acceptor or participating in multicomponent reactions to generate combinatorial libraries for high-throughput screening. This compound is particularly significant in the development of novel kinase inhibitors, agrochemicals, and functional materials, providing a critical intermediate for exploring structure-activity relationships (SAR) and optimizing lead compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-(3-ethoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-12-7-3-6-10-8(11)4-5-9/h2-4,6-7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXWZTKRUQZGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368313
Record name 2-cyano-N-(3-ethoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-47-7
Record name 2-cyano-N-(3-ethoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-cyano-N-(3-ethoxypropyl)acetamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The subject of this guide, 2-cyano-N-(3-ethoxypropyl)acetamide, is a compound with limited publicly available experimental data. The information presented herein is a predictive and methodological resource, expertly curated from the established chemistry of the broader N-substituted cyanoacetamide class and its constituent functional groups. All proposed protocols and predicted properties require experimental validation.

Introduction

This compound is a member of the versatile N-substituted cyanoacetamide family of organic compounds. While specific research on this molecule is not widely published, its structure suggests significant potential as a chemical intermediate. Cyanoacetamides are characterized by a unique combination of functional groups: a nitrile (-C≡N), an amide (-C(=O)NH-), and a reactive methylene bridge (-CH₂-). This trifecta of reactivity makes them highly valuable synthons in organic chemistry.[1][2] They serve as foundational building blocks for a diverse range of more complex molecules, particularly in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry and materials science.[1][2]

This guide provides a comprehensive overview of this compound, beginning with its chemical identity and predicted physicochemical properties. We will then detail a robust and logical synthetic protocol, explain the chemical principles guiding the experimental design, and discuss the compound's expected reactivity. Finally, we will explore its potential applications in drug discovery and other fields, grounded in the known utility of structurally related compounds.

Chemical Identity and Predicted Properties

The fundamental identity of this compound is established through its structural and molecular formula. While extensive experimental data is scarce, computational tools and analogy to similar structures allow for the prediction of its core physicochemical properties.

Compound Identification
IdentifierValue
IUPAC Name This compound
Molecular Formula C₈H₁₄N₂O₂
Molecular Weight 170.21 g/mol
SMILES CCOCCCNC(=O)CC#N
InChI Key CYXWZTKRUQZGBI-UHFFFAOYSA-N
CAS Number Not assigned

Data sourced from PubChemLite.[3]

Predicted Physicochemical Properties

The following properties are predicted based on computational modeling and comparison with the starting material, 3-ethoxypropylamine, which is a liquid with a boiling point of 136-138 °C.[4] Experimental verification is required.

PropertyPredicted Value / StateSource
Physical State Colorless to pale yellow liquid or low-melting solidAnalogy
Boiling Point > 200 °C (decomposition may occur)Analogy
XlogP 0.0PubChemLite[3]
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF)Analogy
Predicted CCS ([M+H]⁺) 135.8 ŲPubChemLite[3]

Proposed Synthesis: A Methodological Approach

The synthesis of N-substituted cyanoacetamides is most commonly and efficiently achieved through the nucleophilic acyl substitution of an alkyl cyanoacetate with a primary or secondary amine.[1][2] This method is favored for its high yields, operational simplicity, and the commercial availability of the requisite starting materials.

Reaction Scheme

The proposed synthesis involves the direct amidation of ethyl cyanoacetate with 3-ethoxypropylamine, yielding the target compound and ethanol as the sole byproduct.

C₂H₅O(CH₂)₃NH₂ + NCCH₂COOC₂H₅ → C₂H₅O(CH₂)₃NHCOCH₂CN + C₂H₅OH
(3-Ethoxypropylamine + Ethyl Cyanoacetate → this compound + Ethanol)
Causality Behind Experimental Choices

The selection of this synthetic route is underpinned by established principles of reactivity. 3-Ethoxypropylamine, a primary amine, acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the ethyl cyanoacetate ester. The reaction proceeds without the need for a catalyst, although gentle heating is typically employed to drive the reaction to completion by facilitating the elimination of the ethanol byproduct. This straightforward condensation is a robust and well-documented method for forming amide bonds from esters and primary amines.[5][6]

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis and purification will yield a product whose identity and purity can be unequivocally confirmed by standard analytical techniques (NMR, IR, and MS), as detailed in the characterization section.

Reagents and Equipment:

  • 3-Ethoxypropylamine (C₅H₁₃NO, FW: 103.16 g/mol )

  • Ethyl cyanoacetate (C₅H₇NO₂, FW: 113.11 g/mol )

  • Ethanol (for recrystallization, if applicable)

  • Standard laboratory glassware: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, rotary evaporator.

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-ethoxypropylamine (10.32 g, 0.10 mol, 1.0 eq) and ethyl cyanoacetate (11.31 g, 0.10 mol, 1.0 eq).

  • Reaction Conditions: Heat the neat (solvent-free) mixture with vigorous stirring in an oil bath set to 100-110 °C.

  • Monitoring: Monitor the reaction's progress every hour using TLC (e.g., with a 1:1 ethyl acetate/hexane mobile phase), observing the consumption of the starting materials and the appearance of a new, more polar product spot. The reaction is typically complete within 3-5 hours.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol byproduct and any unreacted starting material under reduced pressure using a rotary evaporator. The crude product is often obtained as an oil or waxy solid.

  • Purification:

    • For a solid product: Purify the crude material by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.

    • For an oily product: If the product does not solidify, purification can be achieved via silica gel column chromatography.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Predicted Product Characterization
  • ¹H NMR: Expect characteristic signals for the ethoxy group (a triplet and quartet), propyl chain protons, the active methylene protons adjacent to the cyano group, and an amide N-H proton.

  • ¹³C NMR: Expect signals corresponding to the carbonyl carbon, nitrile carbon, and the unique carbons of the ethoxypropyl chain.

  • FT-IR (cm⁻¹): Expect strong absorption bands corresponding to the N-H stretch (~3300 cm⁻¹), C≡N stretch (~2250 cm⁻¹), and the amide C=O stretch (~1650 cm⁻¹).

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z 171.11.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification R1 3-Ethoxypropylamine Setup Combine Reactants (Neat) R1->Setup R2 Ethyl Cyanoacetate R2->Setup React Heat to 100-110°C (3-5 hours) Setup->React Stirring Monitor Monitor via TLC React->Monitor Monitor->React Incomplete Workup Rotary Evaporation (Remove Ethanol) Monitor->Workup Complete Purify Purification (Recrystallization or Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems from the reactivity of its core functional groups.

Key Reactive Sites

The molecule possesses both nucleophilic and electrophilic centers, making it a versatile intermediate.[2][7]

  • Active Methylene (C-2): The protons on the carbon between the cyano and carbonyl groups are acidic and can be deprotonated to form a nucleophilic carbanion. This site is key for C-C bond-forming reactions.

  • Nitrile Group (C-3): The nitrile can undergo hydrolysis to a carboxylic acid or be reduced to a primary amine. It can also participate in cycloaddition reactions.

  • Carbonyl Group (C-1): The amide carbonyl is susceptible to nucleophilic attack, though it is less reactive than an ester or ketone.

Caption: Key reactive sites of the cyanoacetamide functional group.

Potential Applications

Based on the established applications of N-substituted cyanoacetamides, this compound could be a valuable intermediate in several areas:

  • Drug Discovery: Cyanoacetamides are precursors to a vast number of heterocyclic scaffolds.[1][2] The active methylene group is particularly useful in Knoevenagel condensation reactions to form α,β-unsaturated systems, which are themselves important intermediates.[8] The entire fragment can be used in multicomponent reactions, such as the Gewald reaction, to rapidly build molecular complexity and generate libraries of compounds for screening.[9] Derivatives have shown promise as anti-inflammatory agents and BACE1 inhibitors for Alzheimer's disease research.[10]

  • Agrochemicals: The cyanoacetamide scaffold is present in various pesticides and herbicides. Its reactivity allows for the systematic modification of the structure to optimize biological activity and environmental profile.[1]

  • Analytical Chemistry: Cyanoacetamide itself is used as a fluorescent derivatizing agent for the analysis of carbohydrates.[11] N-substituted derivatives could be explored for similar roles, potentially with tailored solubility or reactivity for specific analytes.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, handling precautions must be based on the properties of the starting materials and the general hazards of the cyanoacetamide class.

  • General Hazards: Assumed to be harmful if swallowed or inhaled and may cause skin and eye irritation, consistent with cyanoacetamide.[11] The starting material, 3-ethoxypropylamine, is a flammable liquid and is corrosive, causing severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.

Conclusion

This compound represents a synthetically accessible and potentially valuable chemical intermediate. While direct experimental characterization is lacking in the literature, its properties and reactivity can be confidently predicted based on the well-established chemistry of N-substituted cyanoacetamides. The proposed synthetic protocol is robust, high-yielding, and relies on readily available precursors. The dual electrophilic and nucleophilic nature of the molecule opens numerous avenues for further chemical transformations, particularly in the construction of heterocyclic systems for applications in medicinal and agricultural chemistry. This guide serves as a foundational resource for researchers looking to synthesize and explore the utility of this promising compound.

References

An In-Depth Technical Guide to 2-cyano-N-(3-ethoxypropyl)acetamide: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-cyano-N-(3-ethoxypropyl)acetamide, a specialized organic compound. While direct literature on this specific molecule is sparse, its structural components—a cyanoacetamide core and an N-linked ethoxypropyl group—place it within a well-understood class of chemicals. This document will, therefore, leverage established principles and data from closely related analogues to present a scientifically grounded guide for researchers, scientists, and professionals in drug development. We will explore its chemical structure, a robust synthesis protocol, and the analytical methodologies required for its characterization.

Molecular Structure and Physicochemical Properties

This compound is an N-substituted derivative of cyanoacetamide. The core structure features a reactive methylene group positioned between a nitrile (-C≡N) and a carbonyl group (C=O), making it a valuable synthetic intermediate. The N-(3-ethoxypropyl) substituent introduces flexibility and modifies the polarity and lipophilicity of the parent molecule.

The IUPAC name for this compound is This compound .

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are extrapolated from known data for similar N-substituted cyanoacetamides and calculated using standard computational models.

PropertyPredicted ValueNotes
Molecular Formula C₈H₁₄N₂O₂
Molecular Weight 170.21 g/mol
Appearance White to off-white solid or oilBased on analogues like 2-cyano-N-(3-phenylpropyl)acetamide.[1]
Boiling Point > 200 °C (decomposes)N-substituted cyanoacetamides often have high boiling points.
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water.The ethoxypropyl chain increases organic solubility compared to cyanoacetamide.
pKa (Active Methylene) ~11-13The methylene protons are acidic due to flanking electron-withdrawing groups.[2]

Synthesis of this compound

The most direct and efficient synthesis of N-substituted cyanoacetamides is the nucleophilic acyl substitution of an alkyl cyanoacetate with a primary amine.[1] This reaction is a well-established amidation process. For the target molecule, this involves the reaction of ethyl cyanoacetate with 3-ethoxypropylamine.

Reaction Scheme

The synthesis proceeds via the reaction of ethyl cyanoacetate with 3-ethoxypropylamine, resulting in the formation of this compound and ethanol as a byproduct.[1]

Chemical Equation: NCCH₂COOC₂H₅ + CH₃CH₂O(CH₂)₃NH₂ → NCCH₂CONH(CH₂)₃OCH₂CH₃ + C₂H₅OH (Ethyl Cyanoacetate + 3-Ethoxypropylamine → this compound + Ethanol)

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product & Analysis Ethyl Cyanoacetate Ethyl Cyanoacetate Mix & Heat (Reflux in Toluene) Mix & Heat (Reflux in Toluene) Ethyl Cyanoacetate->Mix & Heat (Reflux in Toluene) 3-Ethoxypropylamine 3-Ethoxypropylamine 3-Ethoxypropylamine->Mix & Heat (Reflux in Toluene) Reaction Monitoring (TLC) Reaction Monitoring (TLC) Mix & Heat (Reflux in Toluene)->Reaction Monitoring (TLC) Cool to RT Cool to RT Reaction Monitoring (TLC)->Cool to RT Solvent Removal (Rotary Evaporation) Solvent Removal (Rotary Evaporation) Cool to RT->Solvent Removal (Rotary Evaporation) Recrystallization (e.g., Ethanol/Water) Recrystallization (e.g., Ethanol/Water) Solvent Removal (Rotary Evaporation)->Recrystallization (e.g., Ethanol/Water) Drying (Vacuum) Drying (Vacuum) Recrystallization (e.g., Ethanol/Water)->Drying (Vacuum) This compound This compound Drying (Vacuum)->this compound Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) This compound->Characterization (NMR, IR, MS)

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Ethyl cyanoacetate (1.0 eq)

  • 3-Ethoxypropylamine (1.05 eq)

  • Toluene (or another suitable high-boiling solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for recrystallization (e.g., ethanol, water, ethyl acetate, hexane)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (1.0 eq) and toluene.

  • Addition of Amine: While stirring, add 3-ethoxypropylamine (1.05 eq) to the flask. A slight excess of the amine is used to ensure complete consumption of the ester.

  • Reflux: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by TLC, observing the disappearance of the starting materials. This process typically takes several hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, should be determined empirically to yield the pure product.[1]

  • Drying: Dry the purified solid product under vacuum to remove any residual solvent.

Rationale for Experimental Choices:

  • Solvent: Toluene is often used as it has a suitable boiling point for the reaction and can help to azeotropically remove the ethanol byproduct, driving the equilibrium towards the product.

  • Monitoring: TLC is a rapid and effective technique to monitor the progress of the reaction, preventing unnecessary heating that could lead to side products.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and byproducts.[3]

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Analytical Workflow Diagram

G cluster_techniques Analytical Techniques Purified Product Purified Product Structural Confirmation Structural Confirmation Purified Product->Structural Confirmation HPLC HPLC (Purity Assessment) Purified Product->HPLC ¹H & ¹³C NMR ¹H & ¹³C NMR (Structural Elucidation) Structural Confirmation->¹H & ¹³C NMR FT-IR FT-IR (Functional Group ID) Structural Confirmation->FT-IR Mass Spec Mass Spectrometry (Molecular Weight) Structural Confirmation->Mass Spec

Caption: Workflow for the analytical characterization of the final product.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

    • A triplet corresponding to the methyl protons of the ethoxy group (~1.2 ppm).

    • A quartet from the methylene protons adjacent to the oxygen in the ethoxy group (~3.5 ppm).

    • A singlet for the active methylene protons of the cyanoacetamide core (~3.4 ppm).

    • Multiplets for the propyl chain protons.

    • A broad signal for the amide N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework.

    • A signal for the nitrile carbon (~115-120 ppm).

    • A signal for the amide carbonyl carbon (~165-170 ppm).

    • Signals for the carbons of the ethoxypropyl chain.

    • A signal for the active methylene carbon.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is crucial for identifying the key functional groups.[4]

    • A sharp, strong absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretch.

    • A strong absorption band around 1650 cm⁻¹ for the amide I band (C=O stretch).

    • A broad absorption in the region of 3300 cm⁻¹ due to the N-H stretch of the secondary amide.

    • C-H stretching bands just below 3000 cm⁻¹ .

    • A C-O stretching band for the ether linkage around 1100 cm⁻¹ .

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

    • The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at m/z = 170.

    • Characteristic fragmentation patterns corresponding to the loss of parts of the ethoxypropyl chain or the cyanoacetyl group would also be expected.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the final product. A reversed-phase method, similar to those used for other cyanoacetamide derivatives, would be appropriate.[5] A suitable method might use a C18 or a cyano-bonded column with a mobile phase of acetonitrile and water or a buffer solution.[5]

Conclusion

This technical guide provides a foundational understanding of this compound for research and development purposes. By leveraging established chemical principles and data from analogous compounds, a reliable pathway for its synthesis and a robust framework for its analysis have been detailed. The presence of multiple reactive sites—the nitrile, the active methylene group, and the amide—makes this compound a potentially versatile building block for the synthesis of more complex molecules in medicinal and materials chemistry. The protocols and analytical data presented herein offer a self-validating system for scientists working with this and related N-substituted cyanoacetamides.

References

An In-depth Technical Guide to 2-cyano-N-(3-ethoxypropyl)acetamide (CAS 15029-47-7): Synthesis, Properties, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyanoacetamide Scaffold

Cyanoacetamide derivatives are a cornerstone in synthetic organic chemistry, prized for their dual functionality. The presence of a reactive methylene group flanked by a nitrile and a carbonyl group makes them valuable precursors for a wide array of heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and dyes.[1][2] The N-substituted variant, 2-cyano-N-(3-ethoxypropyl)acetamide, incorporates an ethoxypropyl side chain, which can modulate physicochemical properties such as solubility and lipophilicity in derivative molecules. While specific literature on this particular compound is sparse, its chemical behavior can be confidently inferred from the well-established chemistry of its parent scaffold.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is paramount before any laboratory work. The following data is summarized from available safety documentation.

Compound Identification
PropertyValue
IUPAC Name This compound
CAS Number 15029-47-7
Molecular Formula C₈H₁₄N₂O₂
Molecular Weight 170.21 g/mol [3][4]
Structure (See Figure 1)

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Hazard Identification and Safety Precautions

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin irritation (Category 2), H315: Causes skin irritation.

  • Eye irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.

Precautionary Measures: When handling this compound, standard laboratory personal protective equipment (PPE) is required, including safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact, wash skin thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.

Stability and Reactivity

The compound is chemically stable under standard ambient conditions. However, it should be protected from strong heating, as it may form explosive mixtures with air upon intense heating. Incompatible materials include strong oxidizing agents, acids, and bases.[5][6]

Proposed Synthesis Protocol

Reaction Scheme

The proposed synthesis proceeds via the amidation of ethyl cyanoacetate with 3-ethoxypropan-1-amine, resulting in the formation of the desired product and ethanol as a byproduct.[7]

synthesis_reaction reactant1 Ethyl Cyanoacetate product1 This compound reactant1->product1 + reactant2 3-Ethoxypropan-1-amine reactant2->product1 Reflux product2 Ethanol product1->product2 +

Proposed reaction for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • Ethyl cyanoacetate

  • 3-Ethoxypropan-1-amine

  • Toluene (or another suitable solvent)

  • Anhydrous sodium sulfate

  • Ethanol

  • Hexane

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of ethyl cyanoacetate and 3-ethoxypropan-1-amine in a suitable solvent such as toluene.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting materials.[7]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product as a solid.[7]

  • Drying: Dry the purified product under vacuum to remove any residual solvent.[7]

Synthetic Workflow Diagram

G start Combine Reactants in Solvent reflux Heat to Reflux & Monitor by TLC start->reflux cool Cool to Room Temperature reflux->cool evaporate Solvent Removal (Rotary Evaporator) cool->evaporate recrystallize Purify by Recrystallization evaporate->recrystallize dry Dry Under Vacuum recrystallize->dry end Pure this compound dry->end

A generalized workflow for the synthesis and purification.

Chemical Reactivity and Synthetic Utility

The synthetic potential of this compound stems from the reactivity of its active methylene group and the cyano group. These features make it a versatile building block for more complex molecules, particularly heterocycles.

Knoevenagel Condensation

The active methylene group can readily participate in Knoevenagel condensation reactions with aldehydes and ketones in the presence of a base. This reaction is a fundamental carbon-carbon bond-forming method used to synthesize substituted acrylamides, which are themselves important intermediates.[8]

Heterocyclic Synthesis

N-substituted cyanoacetamides are widely used in the synthesis of various heterocyclic systems.[1] For example, they can react with various reagents to form pyridines, pyrimidines, and pyrazoles.[9] This makes this compound a promising starting material for generating libraries of novel compounds for biological screening.

Potential Applications in Drug Discovery

While there are no specific documented applications for this exact compound, the broader class of cyanoacetamide derivatives has been explored for various therapeutic areas. For instance, derivatives have been investigated for their potential anti-inflammatory and antimicrobial activities.[1][8] The ethoxypropyl side chain could be tailored to improve pharmacokinetic properties of potential drug candidates.

Conclusion

This compound, CAS number 15029-47-7, is a functionalized chemical intermediate with significant potential in synthetic organic chemistry. While detailed studies on this specific molecule are not abundant, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of the cyanoacetamide scaffold. This guide provides a foundational understanding of its properties, a practical synthesis protocol, and an overview of its potential applications, particularly in the construction of complex heterocyclic systems for research and development in the pharmaceutical and chemical industries. Researchers are encouraged to explore the synthetic utility of this versatile building block.

References

Spectroscopic Characterization of 2-cyano-N-(3-ethoxypropyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-cyano-N-(3-ethoxypropyl)acetamide is a member of the N-substituted cyanoacetamide family, a class of compounds recognized for their utility as versatile building blocks in organic synthesis.[1][2] The inherent reactivity of the active methylene group, coupled with the presence of both a nitrile and an amide functionality, renders these molecules valuable precursors for a diverse range of heterocyclic compounds. The N-(3-ethoxypropyl) substituent introduces a flexible, polar side chain that can influence the molecule's solubility, crystal packing, and biological activity.

A thorough understanding of the spectroscopic signature of this compound is paramount for researchers, scientists, and drug development professionals. It serves as a critical tool for reaction monitoring, quality control, and structural elucidation. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles of spectroscopic interpretation and data from closely related analogues.

Molecular Structure and Functional Groups

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic data. The structure of this compound is characterized by several key functional groups that each contribute distinct signals in NMR, IR, and MS analyses.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃-CH₂-O~1.15Triplet3H
CH₃-CH₂ -O~3.45Quartet2H
O-CH₂ -CH₂~3.40Triplet2H
CH₂-CH₂ -CH₂~1.80Quintet2H
CH₂-CH₂ -NH~3.25Quartet2H
NH -C=O~7.5 - 8.5Broad Singlet1H
C=O-CH₂ -CN~3.50Singlet2H

Causality Behind Predicted Shifts: The chemical shifts are predicted based on the known electronic effects of adjacent functional groups. The ethoxy group protons are shifted downfield due to the electronegativity of the oxygen atom. The methylene protons adjacent to the amide nitrogen and the ether oxygen are also deshielded. The active methylene protons between the carbonyl and cyano groups are expected to appear as a singlet, a characteristic feature of cyanoacetamides.[3] The amide proton typically appears as a broad signal due to quadrupole broadening and exchange phenomena.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (ppm)
C H₃-CH₂-O~15
CH₃-C H₂-O~66
O-C H₂-CH₂~70
CH₂-C H₂-CH₂~29
CH₂-C H₂-NH~38
C =O~165
C=O-C H₂-CN~25
C ≡N~116

Expertise in Interpretation: The carbonyl carbon of the amide is significantly deshielded and appears at a high chemical shift.[4] The nitrile carbon is also characteristically found in the 115-120 ppm range. The carbons of the ethoxypropyl chain are assigned based on their proximity to the electronegative oxygen and nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a "fingerprint" of the compound's functionality.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Description
N-H Stretch3400 - 3200Amide N-H stretching, typically a sharp to medium peak.[5]
C-H Stretch3000 - 2850Aliphatic C-H stretching from the alkyl chain.
C≡N Stretch2260 - 2240Nitrile stretching, a sharp and intense peak.[5]
C=O Stretch1680 - 1630Amide I band (carbonyl stretch), a strong and characteristic peak.[5]
N-H Bend1640 - 1550Amide II band (N-H bending), typically broad.
C-O Stretch1150 - 1085Ether C-O stretching.

Self-Validating Protocol: The presence of a strong absorption around 1650 cm⁻¹ (C=O), a sharp peak around 2250 cm⁻¹ (C≡N), and a peak in the 3300 cm⁻¹ region (N-H) would provide strong evidence for the successful synthesis of the target molecule.[5] The absence of a broad O-H stretch from a carboxylic acid starting material and the disappearance of the characteristic ester carbonyl peak from ethyl cyanoacetate would further validate the reaction's completion.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure. For this compound (Molecular Formula: C₈H₁₄N₂O₂, Molecular Weight: 170.21 g/mol ), the following is expected.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Ion
171.11[M+H]⁺
193.09[M+Na]⁺
170.10[M]⁺

Data sourced from PubChemLite.[6]

Mechanistic Insights into Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) may be observed. Common fragmentation pathways for N-alkyl cyanoacetamides involve cleavage of the C-C bonds adjacent to the carbonyl group or the nitrogen atom.[7]

M [C8H14N2O2]+• m/z = 170 F1 [CH2=C=O]+• and [C6H12N2O]+• M->F1 α-cleavage F2 [NCCH2CO]+ M->F2 N-C cleavage F3 [C5H12NO]+ M->F3 C-C cleavage

Figure 2: Plausible fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following provides a generalized, yet detailed, protocol for the synthesis and subsequent spectroscopic analysis of this compound.

Synthesis of this compound

This synthesis is based on the well-established nucleophilic acyl substitution reaction between an amine and an ester.[1][2]

cluster_0 Reactants cluster_1 Reaction cluster_2 Products 3-ethoxypropan-1-amine 3-ethoxypropan-1-amine Nucleophilic Acyl\nSubstitution Nucleophilic Acyl Substitution 3-ethoxypropan-1-amine->Nucleophilic Acyl\nSubstitution Ethyl cyanoacetate Ethyl cyanoacetate Ethyl cyanoacetate->Nucleophilic Acyl\nSubstitution This compound This compound Nucleophilic Acyl\nSubstitution->this compound Ethanol Ethanol Nucleophilic Acyl\nSubstitution->Ethanol

Figure 3: Workflow for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 3-ethoxypropan-1-amine and ethyl cyanoacetate. The reaction can be performed neat or in a suitable solvent such as ethanol.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. If not, the solvent (and ethanol byproduct) can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield the pure compound.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Spectroscopic Analysis
  • NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • IR Sample Preparation: Prepare the sample for IR analysis. For a solid, this is typically done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • IR Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • MS Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • MS Data Acquisition: Analyze the sample using a mass spectrometer, employing an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Conclusion

The spectroscopic characterization of this compound is a critical aspect of its synthesis and application. By leveraging the predictive power of NMR, IR, and MS, researchers can confidently verify the structure and purity of this valuable synthetic intermediate. The data and protocols presented in this guide offer a comprehensive framework for the successful analysis of this and related N-substituted cyanoacetamides, ensuring the integrity and reproducibility of scientific investigations.

References

An Investigative Whitepaper on the Potential Mechanism of Action of 2-cyano-N-(3-ethoxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-cyano-N-(3-ethoxypropyl)acetamide emerges as a novel compound within the broader class of cyanoacetamide derivatives, a group of molecules demonstrating a wide spectrum of biological activities. While the specific mechanism of action for this particular molecule remains unelucidated in peer-reviewed literature, its structural motifs—the cyanoacetamide core and the N-alkoxypropyl substituent—provide a rational basis for hypothesizing its potential biological targets and cellular effects. This technical guide presents a prospective analysis of these potential mechanisms, drawing parallels from structurally related compounds. Furthermore, it outlines a comprehensive, multi-tiered experimental strategy designed to systematically investigate and ultimately define the pharmacological action of this compound. This document is intended for researchers and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction: The Cyanoacetamide Scaffold as a Privileged Structure

The cyanoacetamide functional group is a well-established pharmacophore, integral to a variety of bioactive molecules. Its utility stems from the reactive methylene group and the nitrile functionality, which serve as versatile synthetic handles for creating diverse chemical libraries[1]. Derivatives of this core structure have been reported to exhibit a range of pharmacological properties, including insecticidal[2][3], anti-inflammatory[4], anti-ulcer[5], and kinase inhibitory activities[6].

The subject of this guide, this compound, is a relatively unexplored entity. Its structure suggests potential for interaction with biological systems, and the N-(3-ethoxypropyl) side chain may confer specific properties related to lipophilicity, cell permeability, and target engagement. The absence of established data necessitates a logical, hypothesis-driven approach to uncovering its mechanism of action. This whitepaper will therefore serve as a roadmap for the scientific investigation of this compound.

Hypothesized Mechanisms of Action Based on Structural Analogs

Based on the known activities of related cyanoacetamide and N-substituted acetamide compounds, we can postulate several potential mechanisms of action for this compound.

Kinase Inhibition

The 2-cyanoacrylamide moiety, a close structural relative of cyanoacetamide, is known to act as a reversible covalent inhibitor of kinases, such as Transforming growth factor-beta-activated kinase 1 (TAK1)[6]. The electrophilic nature of the carbon-carbon double bond in the acrylamide allows for reaction with cysteine residues in the kinase active site. While this compound lacks this double bond, the potential for it to act as a precursor or to be metabolized into a reactive species cannot be discounted. Alternatively, it may function as a non-covalent inhibitor, with the N-(3-ethoxypropyl) group contributing to binding affinity and selectivity within a kinase active site.

Modulation of Inflammatory Pathways

Several acetamide derivatives have demonstrated anti-inflammatory and antioxidant properties[7][8]. The mechanism often involves the modulation of inflammatory mediators. For instance, (E)-2-cyano-N,3-diphenylacrylamide has been shown to modulate the synthesis of nitrite and pro-inflammatory cytokines such as IL-1β and TNFα in macrophages[4]. It is plausible that this compound could exert similar effects on inflammatory signaling cascades.

Ion Channel Modulation or Other Neurological Activity

The cyanoacetamide core is present in molecules with neurological applications. While not a direct analog, the structural component is of interest. Furthermore, various acetamide derivatives have been investigated for their effects on the central nervous system. The physicochemical properties conferred by the ethoxypropyl group could facilitate crossing the blood-brain barrier, suggesting a potential for neurological activity.

A Proposed Experimental Workflow for Elucidating the Mechanism of Action

To systematically investigate the mechanism of action of this compound, a phased experimental approach is proposed. This workflow is designed to first identify the biological activity and then to progressively narrow down the specific molecular targets and pathways involved.

G cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation and Pathway Analysis cluster_3 Phase 4: In Vivo Model Validation A Compound Synthesis and Characterization B Cell Viability and Cytotoxicity Assays (e.g., MTT, LDH) A->B Initial safety profile C Broad Panel Phenotypic Screen (e.g., Cell Painting) B->C Determine non-toxic concentrations D Affinity-Based Proteomics (e.g., Chemical Proteomics) C->D Identify potential macromolecular targets E Kinase Panel Screening C->E Hypothesis-driven target search F Transcriptomic/Proteomic Analysis (RNA-Seq/Mass Spec) C->F Unbiased pathway analysis G In Vitro Target Engagement Assays (e.g., SPR, ITC) D->G E->G Validate direct binding I Pathway Analysis using Target-Specific Reporter Assays F->I Confirm pathway modulation H Cellular Target Engagement Assays (e.g., CETSA) G->H Confirm target interaction in cellular context J CRISPR/siRNA-mediated Target Knockdown/Knockout H->J Validate target dependence I->J K Animal Model of Disease (Based on identified pathway) J->K Assess in vivo efficacy L Pharmacokinetic and Pharmacodynamic (PK/PD) Studies K->L Establish dose-response relationship

Figure 1. A comprehensive experimental workflow for the elucidation of the mechanism of action of this compound.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of N-substituted cyanoacetamides is generally achieved through the amidation of an ethyl cyanoacetate precursor[1][9].

Protocol:

  • To a solution of 3-ethoxypropan-1-amine (1.0 eq) in a suitable solvent (e.g., ethanol or toluene), add ethyl cyanoacetate (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Kinase Panel Screening

A broad kinase panel screen is a crucial step to investigate the hypothesis of kinase inhibition.

Protocol:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Promega) for profiling against a panel of several hundred kinases at a standard concentration (e.g., 10 µM).

  • The primary screen should be a binding assay or an activity assay.

  • For any initial "hits" (e.g., >50% inhibition), perform a dose-response analysis to determine the IC₅₀ value.

  • Analyze the results to identify any specific kinases or kinase families that are potently inhibited by the compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate target engagement in a cellular context.

Protocol:

  • Culture cells of interest (e.g., a cancer cell line or an immune cell line) to approximately 80% confluency.

  • Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for a defined period.

  • Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cool the tubes at room temperature for 3 minutes, followed by lysis through freeze-thaw cycles.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein identified in the kinase screen or proteomics study.

  • A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Kinase Screening Results

Kinase Target% Inhibition at 10 µMIC₅₀ (nM)
Kinase A95%50
Kinase B88%120
Kinase C15%>10,000
.........

Table 2: Sample Cytokine Release Assay Data

TreatmentIL-6 Release (pg/mL)TNFα Release (pg/mL)
Vehicle Control1500 ± 1202500 ± 200
LPS (1 µg/mL)8500 ± 50012000 ± 800
LPS + Compound (1 µM)6200 ± 4508500 ± 600
LPS + Compound (10 µM)2500 ± 3003500 ± 250

Conclusion and Future Directions

While the precise mechanism of action of this compound is currently unknown, its chemical structure provides a strong foundation for a hypothesis-driven investigation. The proposed workflow, combining broad phenotypic screening with targeted biochemical and cellular assays, offers a robust strategy for elucidating its biological function. The initial focus should be on its potential as a kinase inhibitor and an immunomodulatory agent, given the precedent set by related cyanoacetamide derivatives. Successful identification of its molecular target and pathway will pave the way for further preclinical development and potential therapeutic applications.

References

An In-depth Technical Guide to the Potential Biological Activity of 2-cyano-N-(3-ethoxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Predictive Approach to Uncovering Bioactivity

To the researchers, scientists, and drug development professionals delving into novel chemical entities, the journey from a synthesized molecule to a potential therapeutic agent is one of structured inquiry and predictive science. The compound at the center of this guide, 2-cyano-N-(3-ethoxypropyl)acetamide, currently lacks a significant footprint in published biological activity literature. This, however, does not signify a lack of potential. Instead, it presents a compelling opportunity for discovery.

This technical guide is structured not as a retrospective summary of known data, but as a forward-looking roadmap for investigation. By dissecting the molecule's structural components and drawing parallels with well-characterized analogous compounds, we can formulate testable hypotheses regarding its potential biological activities. The core of this document rests on the principles of structure-activity relationships (SAR), providing a robust framework for targeted screening and mechanism-of-action studies. We will explore the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system for uncovering the therapeutic promise of this novel cyanoacetamide derivative.

Molecular Architecture and Physicochemical Properties

The starting point for our investigation is the molecule itself. This compound is characterized by a cyanoacetamide core, a flexible N-substituted (3-ethoxypropyl) side chain.

PropertyValue (Predicted)Source
Molecular FormulaC8H14N2O2-
Molecular Weight170.21 g/mol -
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors4-
LogP0.45-

Note: Physicochemical properties are predicted using standard computational models and should be experimentally verified.

The presence of the cyano and amide groups suggests the potential for hydrogen bonding, while the ethoxypropyl chain imparts a degree of lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets of target proteins.

Structure-Activity Relationship (SAR) Analysis and Predicted Biological Activities

The cyanoacetamide scaffold is a privileged structure in medicinal chemistry, known to be a versatile precursor for a wide range of heterocyclic compounds with diverse pharmacological activities.[1][2] Our predictive analysis is grounded in the activities of structurally related molecules.

The Cyanoacetamide Core: A Hub of Reactivity and Bioactivity

The cyanoacetamide moiety is a key feature in numerous bioactive compounds. Its reactivity allows it to serve as a building block for more complex heterocyclic systems.[1] More importantly, the cyanoacetamide group itself is implicated in various biological activities:

  • Antimicrobial and Antifungal Activity: The related compound, Cymoxanil (2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-acetamide), is a well-established fungicide.[3][4] This suggests that the cyanoacetamide core in our target molecule could confer similar properties. Additionally, various cyanoacetamide derivatives have shown antibacterial and antifungal properties.[2][5]

  • Enzyme Inhibition: The cyano group can act as a Michael acceptor or participate in other interactions within an enzyme's active site. For instance, analogs of the active metabolite of Leflunomide, which are cyano-containing acrylamides, are known inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis.[6] This pathway is a target for anti-inflammatory and anticancer drugs.

  • Anticancer Potential: Certain cyano-substituted compounds have demonstrated potent antiproliferative effects against cancer cell lines.[7] The mechanism often involves the disruption of microtubules or inhibition of key enzymes in cancer cell proliferation.

The N-(3-ethoxypropyl) Side Chain: Modulator of Potency and Selectivity

The N-substituent on the acetamide nitrogen plays a critical role in modulating the compound's pharmacokinetic and pharmacodynamic properties. The 3-ethoxypropyl group in our target molecule is a flexible, moderately lipophilic chain. This feature can influence:

  • Solubility and Permeability: The ether linkage and the overall length of the chain will affect the molecule's ability to cross biological membranes, a key factor in its bioavailability and access to intracellular targets.

  • Target Binding: The side chain can interact with specific residues in a target protein's binding pocket, influencing potency and selectivity. The flexibility of the propyl chain allows it to adopt various conformations to fit into different binding sites.

Based on this SAR analysis, we can hypothesize that this compound may possess one or more of the following biological activities:

  • Antifungal/Antibacterial Activity

  • Anticancer/Antiproliferative Activity

  • Enzyme Inhibitory Activity (e.g., DHODH, kinases, etc.)

The following sections will provide detailed protocols to systematically test these hypotheses.

Proposed Experimental Workflows for Biological Evaluation

The following workflows are designed to provide a comprehensive initial screening of the potential biological activities of this compound.

Workflow for Antimicrobial Screening

This workflow aims to determine if the compound exhibits activity against a panel of clinically relevant bacteria and fungi.

Antimicrobial_Screening_Workflow start Compound Synthesis & Purification mic_broth MIC Determination (Broth Microdilution) start->mic_broth Test Compound disk_diffusion Disk Diffusion Assay start->disk_diffusion Alternative Screen mbc_mfc MBC/MFC Determination mic_broth->mbc_mfc Sub-MIC & MIC concentrations disk_diffusion->mic_broth time_kill Time-Kill Kinetic Assay mbc_mfc->time_kill At 2x & 4x MIC conclusion Conclusion on Antimicrobial Activity time_kill->conclusion Anticancer_Screening_Workflow start Compound in DMSO mtt_assay MTT/MTS Assay (Panel of Cancer Cell Lines) Determine IC50 start->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle At IC50 concentration apoptosis Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis At IC50 concentration mechanism Mechanism of Action Studies (e.g., Western Blot for key signaling proteins) cell_cycle->mechanism apoptosis->mechanism conclusion Conclusion on Anticancer Potential mechanism->conclusion

References

The Versatility of 2-Cyano-N-(3-ethoxypropyl)acetamide in Modern Heterocyclic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of N-Substituted Cyanoacetamides

In the landscape of pharmaceutical and materials science, the quest for novel molecular scaffolds with tailored properties is relentless. Nitrogen-containing heterocycles form the bedrock of countless approved drugs and advanced materials, making their efficient synthesis a cornerstone of modern organic chemistry.[1] Among the vast arsenal of synthetic precursors, N-substituted cyanoacetamides stand out for their exceptional versatility and reactivity.[2][3] These polyfunctional molecules, possessing an active methylene group, a nucleophilic amide, and an electrophilic nitrile, are powerful building blocks for constructing a diverse array of heterocyclic systems.[4][5] This guide delves into the synthetic utility of a specific, yet representative, member of this class: 2-cyano-N-(3-ethoxypropyl)acetamide . We will explore its synthesis, its inherent reactivity, and its application as a key precursor in the construction of high-value thiophene and pyridine scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthon in their synthetic endeavors.

Part 1: Synthesis of the Precursor: this compound

The synthesis of N-substituted cyanoacetamides is typically a straightforward and high-yielding process, most commonly achieved through the amidation of an alkyl cyanoacetate.[6][7] The reaction of ethyl cyanoacetate with a primary amine, in this case, 3-ethoxypropylamine, proceeds via a nucleophilic acyl substitution, eliminating ethanol to form the desired amide.[8]

Experimental Protocol: Synthesis of this compound

This protocol describes a reliable method for the gram-scale synthesis of the title compound.

1. Materials and Equipment:

Reagent/Equipment Details
Ethyl Cyanoacetate Reagent Grade, ≥98%
3-Ethoxypropylamine Reagent Grade, ≥98%
Toluene Anhydrous
Round-bottom flask 250 mL, with reflux condenser
Magnetic stirrer & hotplate -
Rotary evaporator -
Recrystallization solvents Ethyl acetate, Hexane

| TLC plates | Silica gel 60 F254 |

2. Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethoxypropylamine (10.3 g, 100 mmol, 1.0 eq.).

  • Add anhydrous toluene (100 mL) to the flask and stir to dissolve the amine.

  • Slowly add ethyl cyanoacetate (11.3 g, 100 mmol, 1.0 eq.) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield a crude oil or solid.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to afford this compound as a white to off-white solid.

  • Dry the purified product under vacuum.

3. Workflow Diagram:

G reagents Ethyl Cyanoacetate + 3-Ethoxypropylamine dissolve Dissolve in Toluene reagents->dissolve reflux Reflux (4-6h) dissolve->reflux cool Cool to RT reflux->cool evaporate Rotary Evaporation cool->evaporate recrystallize Recrystallize (EtOAc/Hexane) evaporate->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis of the precursor.

Part 2: Application in Thiophene Synthesis via the Gewald Reaction

The Gewald three-component reaction is a robust and highly efficient one-pot method for the synthesis of polysubstituted 2-aminothiophenes.[9][10] This reaction is a cornerstone of thiophene chemistry due to its operational simplicity and the high diversity of accessible products. It involves the condensation of a carbonyl compound (ketone or aldehyde) with an active methylene nitrile, such as this compound, in the presence of elemental sulfur and a catalytic amount of base.[11][12]

Causality of the Mechanism

The reaction mechanism is a classic example of a tandem Knoevenagel condensation-cyclization pathway.[10]

  • Knoevenagel Condensation: The base (e.g., morpholine) catalyzes the condensation between the ketone and the active methylene group of the cyanoacetamide. This step is driven by the formation of a stable, conjugated α,β-unsaturated nitrile intermediate. The choice of a mild base is crucial to avoid side reactions.

  • Sulfur Addition (Michael Addition): The sulfur, acting as a soft nucleophile, adds to the β-position of the unsaturated intermediate. The exact nature of the active sulfur species is complex, but it ultimately leads to the formation of a thiolate.

  • Cyclization and Tautomerization: The newly formed thiolate attacks the nitrile carbon intramolecularly, forming a five-membered imine ring. A subsequent tautomerization (isomerization) leads to the thermodynamically stable 2-aminothiophene aromatic system.

Mechanism Diagram: Gewald Reaction

G A Aldehyde I1 Knoevenagel Adduct A->I1 Knoevenagel Condensation B Malononitrile B->I1 Knoevenagel Condensation C This compound I2 Michael Adduct C->I2 Michael Addition I1->I2 Michael Addition P 6-Amino-1-(3-ethoxypropyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile I2->P Intramolecular Cyclization & Aromatization

References

Literature review of cyanoacetamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cyanoacetamide Derivatives: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanoacetamide is a uniquely versatile scaffold in medicinal chemistry and organic synthesis. Characterized by a reactive nitrile, an amide, and an active methylene group, this small molecule serves as a foundational building block for a vast array of complex heterocyclic systems. Its derivatives have garnered significant attention due to their broad and potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This technical guide provides a comprehensive review of cyanoacetamide chemistry, focusing on its synthetic methodologies, characteristic reactivity, and its role as a privileged pharmacophore in modern drug discovery. We will explore key reaction mechanisms, provide detailed experimental protocols for the synthesis of important derivatives, and present a survey of their therapeutic applications, underpinned by structure-activity relationship insights.

Introduction: The Cyanoacetamide Core

Cyanoacetamide derivatives are a class of organic compounds that serve as crucial precursors for the synthesis of many pharmacologically active molecules and agrochemicals.[1] The core structure possesses polyfunctional reactivity, with both electrophilic and nucleophilic centers, making it an ideal starting material for constructing diverse molecular architectures.[2][3] The presence of the electron-withdrawing cyano and carbonyl groups activates the adjacent methylene bridge, facilitating a variety of condensation and substitution reactions.[4][5] This inherent reactivity has been exploited to build a multitude of five- and six-membered heterocyclic rings, which are prevalent motifs in many marketed drugs.[4][6] The ability to readily generate molecular diversity from this simple core makes cyanoacetamide a cornerstone of combinatorial chemistry and multicomponent reaction (MCR) strategies.[7][8]

Synthesis of Cyanoacetamide Derivatives

The preparation of N-substituted cyanoacetamides is straightforward and can be achieved through several reliable methods. The most common and economical approach involves the reaction of primary or secondary amines with alkyl cyanoacetates, such as ethyl or methyl cyanoacetate.[2][5]

Common Synthetic Routes:
  • Amidation of Alkyl Cyanoacetates: This is the most versatile method, often involving heating an amine with an alkyl cyanoacetate, either neat or in a suitable solvent.[2] For less reactive amines, the reaction can be performed at higher temperatures. A significant advantage of this method is that for many solid products, the workup involves simple filtration and washing, avoiding the need for chromatography.[8]

  • Microwave-Assisted Synthesis: To improve reaction times and yields, microwave irradiation has been successfully employed. This approach aligns with the principles of green chemistry by reducing energy consumption and often minimizing solvent use.[9]

  • Reaction with Cyanoacetic Acid: Amines can also be coupled with cyanoacetic acid using standard peptide coupling reagents, although this method is less common for bulk synthesis than the direct reaction with esters.

Experimental Protocol: Parallel Synthesis of N-Substituted Cyanoacetamides

This protocol is adapted from a method designed for the parallel synthesis of a library of cyanoacetamide derivatives on a multigram scale.[8]

Objective: To synthesize a diverse array of cyanoacetamides from various primary and secondary amines.

Materials:

  • Methyl cyanoacetate

  • A selection of primary and secondary amines (e.g., cyclopropylamine, morpholine, aniline)

  • Diethyl ether (cold)

  • 20 mL vials or parallel synthesis reactor

  • Stir plate and magnetic stir bars

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 20 mL vial, add the selected amine (1 equivalent).

  • Reagent Addition: To the amine, add methyl cyanoacetate (1 equivalent) dropwise while stirring. Note: The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate. Reaction times can vary from a few hours to 48 hours depending on the reactivity of the amine.

  • Workup: Once the reaction is complete (typically indicated by the cessation of further precipitation), add cold diethyl ether to the vial to form a slurry.

  • Isolation: Filter the solid product using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield the final N-substituted cyanoacetamide.

Validation: The purity of the product can be confirmed by melting point analysis, NMR spectroscopy, and mass spectrometry. For most amines, this procedure yields products of >95% purity without the need for column chromatography.[8]

Chemical Reactivity and Applications in Heterocyclic Synthesis

The synthetic utility of cyanoacetamides stems from their distinct reactive sites. The molecule possesses both nucleophilic and electrophilic properties, allowing for a wide range of transformations.[2]

  • Nucleophilic Centers: The active methylene (C-2) and the amide nitrogen (NH) are the primary nucleophilic sites. The C-2 carbon is particularly acidic and can be readily deprotonated to form a carbanion, which is a key intermediate in many condensation reactions. The order of nucleophilic reactivity is generally C-2 > NH.[2][3]

  • Electrophilic Centers: The carbonyl carbon (C-1) and the nitrile carbon (C-3) are the electrophilic sites, susceptible to attack by nucleophiles. The reactivity order is typically C-3 > C-1.[2][5]

G cluster_0 Cyanoacetamide Reactivity C1 O C2 C C2->C1 C3 NHR C2->C3 C4 CH₂ C2->C4 C5 C C4->C5 C6 N C5->C6 Nuc1 Nucleophilic Site (Active Methylene) Nuc1->C4 Nuc2 Nucleophilic Site (Amide N) Nuc2->C3 Elec1 Electrophilic Site (Carbonyl C) Elec1->C2 Elec2 Electrophilic Site (Nitrile C) Elec2->C5

Caption: Reactivity map of the cyanoacetamide scaffold.

This dual reactivity is powerfully demonstrated in multicomponent reactions (MCRs) that build complex heterocyclic structures in a single step.

Key Reactions for Heterocycle Synthesis:
  • Knoevenagel Condensation: This reaction involves the condensation of the active methylene group of cyanoacetamide with an aldehyde or ketone, typically catalyzed by a weak base.[1] The resulting arylidene or alkylidene derivatives are themselves valuable intermediates and often exhibit significant biological activity.[1][9]

  • Gewald Three-Component Reaction: This remarkable MCR combines an aldehyde or ketone, a cyanoacetamide derivative, and elemental sulfur to produce highly substituted 2-aminothiophenes.[10] This reaction is exceptionally efficient for creating libraries of thiophene bioisosteres of anthranilic acid, a common pharmacophore.[10]

Gewald_Workflow Input1 Cyanoacetamide Derivative Reaction Gewald 3-Component Reaction (Base Catalyst, e.g., Morpholine) Input1->Reaction Input2 Aldehyde or Ketone Input2->Reaction Input3 Elemental Sulfur (S₈) Input3->Reaction Output 2-Aminothiophene-3-carboxamide Reaction->Output High Yield, Single Step

Caption: Workflow of the Gewald Three-Component Reaction.

  • Friedländer Annulation: The reaction of a cyanoacetamide with a 2-aminobenzaldehyde or a related derivative yields 2-aminoquinoline-3-carboxamides.[11] The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous drugs.[11]

Biological Activities of Cyanoacetamide Derivatives

The cyanoacetamide scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities. The ease of substitution on the amide nitrogen and through condensation at the active methylene group allows for fine-tuning of their pharmacological profiles.

Biological Activity Example Derivative Class Mechanism/Target (if known) References
Antimicrobial Arylidene cyanoacetamidesInhibition of bacterial enzymes; potential topoisomerase IV inhibition.[5][12]
Anticancer Thiophene & Pyrimidine derivativesTyrosine kinase inhibition, cell cycle arrest.[3][5]
Anti-inflammatory Pyridine & Pyrimidine derivativesInhibition of inflammatory mediators.[5]
Antiviral Various heterocyclic derivativesNot always specified; broad screening hits.[5]
Pesticidal/Herbicidal N-(hydroxyphenyl) derivativesDisruption of essential insect/plant biological processes.[5][13]
Kinase Inhibition Pyrazolo[1,5-a]pyrimidinesInhibition of various kinases (e.g., CK2, EGFR, CDK2).[3]

Key Experimental Protocol: Knoevenagel Condensation

This protocol describes a microwave-assisted Knoevenagel condensation for the synthesis of α,β-unsaturated cyanoacetamide derivatives.[9]

Objective: To synthesize 2-(4-hydroxybenzylidene)-cyanoacetamide from 2-cyanoacetamide and 4-hydroxybenzaldehyde.

Materials:

  • 2-Cyanoacetamide

  • 4-Hydroxybenzaldehyde

  • Ammonium acetate (catalyst)

  • Ethanol (solvent)

  • Microwave reactor

  • TLC plates (for reaction monitoring)

Procedure:

  • Reagent Mixture: In a microwave-safe reaction vessel, combine 2-cyanoacetamide (1 mmol), 4-hydroxybenzaldehyde (1 mmol), and a catalytic amount of ammonium acetate (0.2 mmol).

  • Solvent Addition: Add a minimal amount of ethanol to dissolve the reactants.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 80°C) for a short period (e.g., 2-10 minutes).

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After completion, cool the reaction vessel to room temperature. The product will often precipitate from the solution.

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the product with cold water and then a small amount of cold ethanol to remove unreacted starting materials and the catalyst.

  • Drying: Dry the final product. The synthesis of 2-(4-hydroxybenzylidene)-cyanoacetamide by this method can result in yields as high as 98.6%.[9]

Self-Validation: The identity and purity of the resulting crystalline solid can be confirmed through FTIR (presence of C=C olefinic and aromatic peaks), ¹H NMR spectroscopy, and melting point determination.[9]

Conclusion and Future Outlook

Cyanoacetamide is a powerhouse scaffold in synthetic and medicinal chemistry. Its straightforward synthesis and predictable, versatile reactivity make it an invaluable tool for generating molecular diversity.[4] The derivatives of cyanoacetamide are not merely synthetic curiosities; they are potent biological agents with demonstrated efficacy across a range of therapeutic areas, from infectious diseases to oncology.[5] The continued application of cyanoacetamide in multicomponent reactions, green chemistry protocols, and parallel synthesis will undoubtedly lead to the discovery of novel heterocyclic systems with enhanced therapeutic properties.[7][9] Future research will likely focus on leveraging computational methods, such as molecular docking and dynamics simulations, to guide the rational design of new cyanoacetamide-based drug candidates with improved potency and selectivity.[12]

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 2-Cyano-N-(3-ethoxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-cyano-N-(3-ethoxypropyl)acetamide, a valuable chemical intermediate. The synthesis is achieved through a robust and efficient nucleophilic acyl substitution reaction between ethyl cyanoacetate and 3-ethoxypropan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, an in-depth explanation of the chemical principles, and a self-validating system for ensuring the purity and identity of the final product.

Introduction: The Versatility of N-Substituted Cyanoacetamides

N-substituted cyanoacetamides are a pivotal class of compounds in organic synthesis. Their value lies in the dual reactivity of the molecule: a reactive methylene group and a nitrile functionality.[1] These features serve as handles for a multitude of chemical transformations, establishing them as key building blocks for more complex molecular architectures, particularly in the realms of medicinal chemistry and agrochemical research.[1] The title compound, this compound, incorporates an ethoxypropyl moiety, which can be strategically utilized to modulate physicochemical properties such as lipophilicity and solubility in derivative compounds.

The synthetic route detailed herein is a classic amidation reaction, prized for its efficiency and straightforward execution.[1]

Reaction Scheme & Mechanism

The synthesis of this compound proceeds via the nucleophilic attack of the primary amine, 3-ethoxypropan-1-amine, on the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of ethanol, driving the reaction to completion.

Chemical Equation:

NCCH₂COOC₂H₅ + H₂N(CH₂)₃OC₂H₅ → NCCH₂CONH(CH₂)₃OC₂H₅ + C₂H₅OH (Ethyl Cyanoacetate + 3-Ethoxypropan-1-amine → this compound + Ethanol)

Materials & Methods

Reagents & Solvents
Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )CAS NumberRecommended GradeSupplier (Example)
Ethyl CyanoacetateC₅H₇NO₂113.11105-56-6≥98%Sigma-Aldrich
3-Ethoxypropan-1-amineC₅H₁₃NO103.166291-85-6≥98%TCI Chemicals
TolueneC₇H₈92.14108-88-3AnhydrousFisher Scientific
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS GradeVWR
HexanesC₆H₁₄86.18110-54-3ACS GradeVWR
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9GranularSigma-Aldrich
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Experimental Protocol

Reaction Setup & Execution

The following workflow provides a visual representation of the key stages in the synthesis of this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification cluster_4 Characterization A Combine Reactants: - 3-Ethoxypropan-1-amine (1.0 eq) - Ethyl Cyanoacetate (1.05 eq) - Toluene B Heat to Reflux (e.g., ~110°C) A->B C Monitor by TLC B->C D Cool to RT C->D E Remove Solvent (Rotary Evaporator) D->E F Recrystallization (e.g., Ethyl Acetate/Hexanes) E->F G Dry under Vacuum F->G H Obtain Product: This compound G->H I Analyze: - Melting Point - ¹H NMR, ¹³C NMR - FTIR H->I

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reactant Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-ethoxypropan-1-amine (5.16 g, 0.05 mol, 1.0 eq) and ethyl cyanoacetate (5.94 g, 0.0525 mol, 1.05 eq). Add 25 mL of toluene to facilitate mixing and efficient heat transfer.[1]

    • Rationale: A slight excess of ethyl cyanoacetate is used to ensure the complete consumption of the amine starting material. Toluene is an effective solvent as its boiling point allows for sufficient reaction temperature while being relatively non-reactive.

  • Reaction: With vigorous stirring, heat the reaction mixture to reflux (approximately 110°C).

    • Rationale: The elevated temperature provides the necessary activation energy for the amidation reaction to proceed at a reasonable rate.

  • Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

    • TLC System: A common mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).

    • Visualization: The disappearance of the starting amine and the appearance of a new, more polar product spot can be visualized under a UV lamp.

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after 4-6 hours), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator. This will yield the crude product, which may be an oil or a semi-solid.

Purification
  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[1][2]

    • Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. While the solution is still warm, add hexanes dropwise until the solution becomes cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[2]

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds. The desired product is soluble in the hot solvent system but sparingly soluble at colder temperatures, allowing it to crystallize out while impurities remain in the mother liquor.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified product under vacuum to remove any remaining solvent.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Melting Point Determination: A sharp melting point range is indicative of a pure compound.

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the molecular structure. Expected ¹H NMR signals would include those for the ethoxy group, the propyl chain, the methylene group adjacent to the nitrile, and the amide N-H proton.[3]

  • FTIR Spectroscopy: The presence of characteristic absorption bands for the nitrile (C≡N), amide carbonyl (C=O), and N-H groups will confirm the functional groups in the molecule.

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the synthesis in a well-ventilated fume hood.

  • Reagent Hazards:

    • Ethyl cyanoacetate: May cause respiratory irritation.[4] Avoid inhalation of vapors.

    • 3-Ethoxypropan-1-amine: Corrosive. Causes skin and eye burns. Handle with care.

    • Toluene: Flammable liquid and vapor. Harmful if inhaled.

  • General Precautions: Avoid contact with skin and eyes.[5] In case of contact, rinse immediately with plenty of water. Wash hands thoroughly after handling.[5]

Troubleshooting

IssuePotential CauseSolution
Oily Product Instead of SolidResidual solvent or high impurity content.Ensure thorough drying under vacuum. If impurities are suspected, consider purification by column chromatography.[2]
Low YieldIncomplete reaction or loss during work-up/purification.Ensure the reaction has gone to completion using TLC. Be careful during transfers and recrystallization to minimize mechanical losses.
Colored Product (Yellow/Brown)Formation of high molecular weight, conjugated byproducts.During recrystallization, add a small amount of activated carbon to the hot solution and perform a hot filtration to remove the carbon and adsorbed impurities.[2]

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of this compound. The procedure is based on well-established principles of organic chemistry for the formation of N-substituted cyanoacetamides and can be readily implemented in a standard organic chemistry laboratory.[1] The resulting product is a valuable intermediate for further synthetic transformations in various fields of chemical research.

Reaction Pathway Diagram

G cluster_reactants Reactants cluster_products Products R1 Ethyl Cyanoacetate NCCH₂COOC₂H₅ TS Nucleophilic Acyl Substitution R1->TS R2 3-Ethoxypropan-1-amine H₂N(CH₂)₃OC₂H₅ R2->TS P1 This compound NCCH₂CONH(CH₂)₃OC₂H₅ TS->P1 P2 Ethanol C₂H₅OH TS->P2

References

Application Notes and Protocols for the Knoevenagel Condensation using 2-cyano-N-(3-ethoxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of 2-cyano-N-(3-ethoxypropyl)acetamide

In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and drug development, the Knoevenagel condensation stands as a cornerstone for carbon-carbon bond formation. This versatile reaction provides a powerful avenue to construct α,β-unsaturated systems, which are key structural motifs in a vast array of biologically active molecules and functional materials. The strategic selection of the active methylene component is paramount to tailoring the physicochemical and pharmacological properties of the final product.

This guide focuses on This compound , a highly functionalized and promising active methylene compound. The presence of the cyano and amide moieties activates the adjacent methylene group for deprotonation, while the N-(3-ethoxypropyl) substituent offers a handle to modulate properties such as solubility, lipophilicity, and pharmacokinetic profiles of the resulting Knoevenagel adducts. These characteristics make it a valuable building block for the synthesis of novel therapeutic agents and other high-value chemical entities.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth understanding of the synthesis of this compound, its application in the Knoevenagel condensation, and detailed, field-proven protocols to ensure reproducible and high-yielding results.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is fundamental to any successful synthetic endeavor. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 15029-47-7Sigma-Aldrich
Molecular Formula C₈H₁₄N₂O₂PubChemLite
Molecular Weight 170.21 g/mol PubChemLite
Appearance White to off-white powderSigma-Aldrich
Melting Point 55-56 °CSigma-Aldrich

Safety and Handling:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Respiratory Protection: In case of handling fine powders that may become airborne, use a properly fitted respirator.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • In case of contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Skin: Wash affected area thoroughly with soap and water.

    • Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound is typically achieved through the amidation of an alkyl cyanoacetate with 3-ethoxypropylamine. This nucleophilic acyl substitution reaction is generally high-yielding and straightforward. The following protocol is adapted from established procedures for similar N-substituted cyanoacetamides[1].

Reaction Scheme:

G cluster_0 Synthesis of this compound EtOOC-CH2-CN Ethyl Cyanoacetate plus1 plus1 EtOOC-CH2-CN->plus1 + H2N-(CH2)3-OEt 3-Ethoxypropylamine arrow arrow H2N-(CH2)3-OEt->arrow product This compound plus2 plus2 product->plus2 + ethanol Ethanol plus1->H2N-(CH2)3-OEt arrow->product plus2->ethanol

Caption: Synthesis of the target molecule.

Experimental Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethoxypropylamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents). Toluene can be used as a solvent to facilitate mixing and heat transfer, although the reaction can also be run neat.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C if using toluene) with vigorous stirring.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting amine and ester will indicate the reaction's progression.

  • Work-up: Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.

  • Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which may be an oil or a solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to yield the pure this compound as a white solid[1].

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. Expected spectroscopic data, based on analogous compounds, would include:

  • ¹H NMR: Resonances corresponding to the ethoxy group (triplet and quartet), the two methylene groups of the propyl chain, the methylene group adjacent to the cyano group, and the amide N-H proton.

  • ¹³C NMR: Signals for the carbons of the ethoxypropyl chain, the methylene carbon alpha to the cyano group, the nitrile carbon, and the amide carbonyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C-H stretches, the cyano (C≡N) stretch (around 2250 cm⁻¹), and the amide C=O stretch (around 1650 cm⁻¹).

Application in Knoevenagel Condensation

The activated methylene group of this compound makes it an excellent substrate for the Knoevenagel condensation with a wide range of aldehydes and ketones. The reaction is typically catalyzed by a base, which deprotonates the methylene group to form a reactive carbanion.

General Mechanism:

G cluster_1 Knoevenagel Condensation Mechanism A This compound C Carbanion Intermediate A->C + Base - HB⁺ B Base (e.g., Piperidine) E Aldol-type Adduct C->E + Ar-CHO D Aromatic Aldehyde (Ar-CHO) F G Knoevenagel Product (α,β-unsaturated cyanoacrylamide) E->G - H₂O (Dehydration) H Water

Caption: Mechanism of the Knoevenagel condensation.

The choice of base catalyst is crucial and can influence reaction rates and yields. Common catalysts include weak organic bases like piperidine, triethylamine, or DBU. The reaction is often carried out in a protic solvent such as ethanol to facilitate the dissolution of reactants and catalyst.

Representative Protocol for Knoevenagel Condensation with Benzaldehyde:

The following is a representative protocol for the reaction of this compound with benzaldehyde. This protocol is based on well-established procedures for similar Knoevenagel condensations and serves as a starting point for optimization[2].

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (around 80°C) to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure (E)-2-cyano-3-phenyl-N-(3-ethoxypropyl)acrylamide.

Expected Outcomes with Various Aromatic Aldehydes:

The Knoevenagel condensation with this compound is expected to be broadly applicable to a variety of aromatic aldehydes. The electronic nature of the substituents on the aromatic ring can influence the reaction rate and yield.

Aromatic AldehydeExpected ReactivityRationale
BenzaldehydeGoodStandard substrate for Knoevenagel condensations.
4-NitrobenzaldehydeHighThe electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack.
4-MethoxybenzaldehydeModerateThe electron-donating methoxy group slightly reduces the electrophilicity of the carbonyl carbon, potentially leading to a slower reaction rate compared to benzaldehyde.
4-ChlorobenzaldehydeHighThe inductive electron-withdrawing effect of the chlorine atom enhances the reactivity of the aldehyde.
2-ThiophenecarboxaldehydeGoodHeteroaromatic aldehydes are generally good substrates for Knoevenagel condensations.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Consider a stronger base catalyst (e.g., DBU).
Side reactions (e.g., self-condensation of aldehyde)Use a milder base or lower reaction temperature. Ensure slow addition of the catalyst.
Formation of Michael Adduct Excess active methylene compound or strong baseUse a stoichiometric amount of reactants. A milder base can disfavor the Michael addition.
Difficult Purification Product is an oil or has similar polarity to impuritiesConsider purification by column chromatography on silica gel.

Conclusion

This compound is a versatile and valuable reagent for the Knoevenagel condensation. Its straightforward synthesis and the ability to introduce a flexible, polar side-chain make it an attractive building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. The provided protocols offer a solid foundation for researchers to explore the full synthetic potential of this compound. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Note & Protocols: Leveraging 2-cyano-N-(3-ethoxypropyl)acetamide for the Strategic Synthesis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents.[1][2][3][4][5] This guide provides an in-depth exploration of 2-cyano-N-(3-ethoxypropyl)acetamide as a versatile and strategic building block for the synthesis of highly functionalized pyridine and 2-pyridone derivatives. We will dissect the underlying chemical principles, provide detailed, field-proven protocols for both the synthesis of the precursor and its subsequent cyclization, and offer insights into reaction optimization and characterization. The methodologies presented herein are designed to be robust, adaptable, and efficient, catering to the demands of contemporary drug discovery and development.

Introduction: The Enduring Significance of the Pyridine Ring

Pyridine and its derivatives are ubiquitous in pharmaceutical science, forming the core structure of drugs across a spectrum of indications, including anticancer, antimicrobial, antidiabetic, and anticonvulsant agents.[1][2][5] Their prevalence stems from the pyridine ring's unique electronic properties, its ability to engage in hydrogen bonding, and its capacity to serve as a bioisostere for a phenyl group, often improving pharmacokinetic properties.[5]

The synthesis of substituted pyridines is, therefore, a critical task in organic and medicinal chemistry. Multicomponent reactions (MCRs) and advanced condensation strategies have emerged as powerful tools for rapidly generating molecular diversity from simple precursors.[6][7][8] N-substituted cyanoacetamides, such as This compound , are particularly valuable in this context. The molecule's reactive methylene group, nitrile functionality, and customizable N-substituent provide multiple handles for orchestrating complex cyclization cascades.[9][10] The N-(3-ethoxypropyl) group specifically can modulate lipophilicity and introduce a flexible ether linkage, which can be advantageous for optimizing drug-target interactions.

This document serves as a comprehensive guide to utilizing this specific precursor in two powerful synthetic strategies: a one-pot, three-component synthesis of 6-amino-2-pyridones and a modified Guareschi-Thorpe synthesis of 2,6-dihydroxypyridines.

Synthesis of the Precursor: this compound

Before its application in pyridine synthesis, the N-substituted cyanoacetamide precursor must be prepared. The most direct method is the nucleophilic acyl substitution of an alkyl cyanoacetate with the desired primary amine.[10] This straightforward amidation reaction proceeds efficiently with the elimination of an alcohol.

Reaction Principle & Mechanism

The synthesis involves the reaction of ethyl cyanoacetate with 3-ethoxypropylamine. The lone pair of the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol, driven by heating, to yield the stable amide product.

Experimental Protocol: Precursor Synthesis

Objective: To synthesize this compound.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Amount
3-EthoxypropylamineC₅H₁₃NO103.161.010.32 g (11.0 mL)
Ethyl CyanoacetateC₅H₇NO₂113.111.0511.88 g (11.2 mL)
TolueneC₇H₈92.14-50 mL

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Charge the flask with 3-ethoxypropylamine (10.32 g, 100 mmol) and toluene (50 mL).

  • Reaction Initiation: While stirring, add ethyl cyanoacetate (11.88 g, 105 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting amine.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the toluene and the ethanol byproduct under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel if necessary to yield the pure product.

  • Drying: Dry the purified this compound under vacuum.

Application I: Multicomponent Synthesis of Highly Substituted 2-Pyridones

One of the most elegant applications of N-substituted cyanoacetamides is in one-pot, multicomponent reactions (MCRs) to generate complex heterocyclic scaffolds.[7][11][12] This protocol details the synthesis of a 1-(3-ethoxypropyl)-6-amino-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrile derivative.

Mechanistic Pathway

The reaction proceeds through a sophisticated domino sequence, showcasing the efficiency of MCRs. The proposed mechanism involves three key stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the aromatic aldehyde and malononitrile to form an arylidene malononitrile intermediate.

  • Michael Addition: The active methylene group of this compound, deprotonated by the base, acts as a nucleophile and attacks the electron-deficient double bond of the arylidene malononitrile in a classic Michael 1,4-addition.

  • Intramolecular Cyclization & Tautomerization: The resulting adduct undergoes an intramolecular cyclization via the attack of the amide nitrogen onto one of the nitrile groups, followed by tautomerization to form the stable, aromatic 6-amino-2-pyridone ring system.[12]

Diagram: Multicomponent Reaction (MCR) Workflow

Caption: Domino sequence for the one-pot synthesis of 2-pyridones.

Experimental Protocol: 2-Pyridone Synthesis

Objective: To synthesize 6-amino-4-(4-chlorophenyl)-1-(3-ethoxypropyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Amount
This compoundC₈H₁₄N₂O₂170.211.01.70 g (10 mmol)
4-ChlorobenzaldehydeC₇H₅ClO140.571.01.41 g (10 mmol)
MalononitrileC₃H₂N₂66.061.00.66 g (10 mmol)
Piperidine (catalyst)C₅H₁₁N85.150.10.085 g (0.1 mL)
Ethanol (solvent)C₂H₅OH46.07-30 mL

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.70 g), 4-chlorobenzaldehyde (1.41 g), malononitrile (0.66 g), and ethanol (30 mL).

  • Catalyst Addition: Add piperidine (0.1 mL) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 3-5 hours. Monitor the reaction by TLC.

  • Precipitation & Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the precipitate with cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 60°C. Further purification can be achieved by recrystallization from DMF/ethanol if needed.[7]

Expected Characterization Data (for analogous structures):

  • IR (KBr, cm⁻¹): Look for peaks corresponding to NH₂ stretching (3450-3200), C≡N stretching (2220-2200), and amide C=O stretching (1650).[12]

  • ¹H NMR (DMSO-d₆, δ ppm): Expect signals for the ethoxypropyl chain (triplets and quartets), aromatic protons, and a broad singlet for the amino (NH₂) protons around 8.4-8.6 ppm.[12][13]

Application II: Modified Guareschi-Thorpe Synthesis of Dihydroxypyridines

The Guareschi-Thorpe reaction is a classic method for constructing the pyridine ring, typically yielding 2,6-dihydroxy-3-cyanopyridines (which exist in tautomeric equilibrium with pyridone forms).[8][14] An advanced, environmentally friendly version of this reaction utilizes ammonium carbonate in an aqueous medium, serving as both the nitrogen source and a mild base.[6][15]

While the classic reaction uses ammonia to form the pyridine ring from a cyanoacetamide and a 1,3-dicarbonyl compound, the N-substituent in our precursor is already present. This protocol is adapted for a base-catalyzed condensation between this compound and a 1,3-dicarbonyl compound like ethyl acetoacetate.

Mechanistic Rationale
  • Deprotonation: A base (e.g., sodium methoxide) deprotonates the active methylene group of this compound.

  • Condensation: The resulting carbanion attacks one of the carbonyl groups of the 1,3-dicarbonyl compound (ethyl acetoacetate).

  • Cyclization: The intermediate then undergoes an intramolecular cyclization where the amide nitrogen attacks the second carbonyl group.

  • Dehydration/Aromatization: Subsequent dehydration leads to the formation of the stable substituted pyridone ring.[16]

Diagram: Guareschi-Thorpe Cyclization Pathway

Caption: Key stages in the base-catalyzed Guareschi-Thorpe synthesis.

Experimental Protocol: Dihydroxypyridine Synthesis

Objective: To synthesize 3-cyano-1-(3-ethoxypropyl)-6-hydroxy-4-methyl-2(1H)-pyridone.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Amount
This compoundC₈H₁₄N₂O₂170.211.01.70 g (10 mmol)
Ethyl AcetoacetateC₆H₁₀O₃130.141.01.30 g (1.27 mL)
Sodium Methoxide (25% in MeOH)CH₃ONa54.021.12.38 g (11 mmol)
Methanol (solvent)CH₃OH32.04-40 mL
Hydrochloric Acid (conc.)HCl36.46-As needed for pH

Procedure:

  • Setup: To a 100 mL flask with a stirrer and condenser, add methanol (40 mL) and this compound (1.70 g).

  • Base Addition: Slowly add the sodium methoxide solution to the flask while stirring.

  • Dicarbonyl Addition: Add ethyl acetoacetate (1.30 g) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 6-8 hours. Monitor for the disappearance of starting materials by TLC.

  • Cooling & Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by slow, dropwise addition of concentrated HCl until the pH is ~6-7. This step should be done in a fume hood.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If not, remove the methanol via rotary evaporation.

  • Purification: The crude solid can be washed with cold water and then recrystallized from ethanol or an ethanol/water mixture to afford the pure product.[16]

Concluding Remarks for the Practicing Scientist

This compound is a highly effective and adaptable precursor for constructing pharmacologically relevant pyridine and 2-pyridone cores. The multicomponent approach offers a pathway to rapidly generate libraries of complex, highly substituted pyridones with excellent atom economy. Concurrently, the modified Guareschi-Thorpe synthesis provides reliable access to a different class of substituted pyridones. The choice of protocol depends on the desired substitution pattern on the final pyridine ring. By mastering these methodologies, researchers in drug development can efficiently access novel chemical matter, accelerating the journey from initial hit discovery to lead optimization.

References

Application Notes & Protocols: 2-Cyano-N-(3-ethoxypropyl)acetamide as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of 2-cyano-N-(3-ethoxypropyl)acetamide (CAS No. 15029-47-7). This document elucidates the compound's role as a valuable and versatile intermediate for constructing complex heterocyclic scaffolds central to many active pharmaceutical ingredients (APIs). We present detailed, field-proven protocols for its synthesis via nucleophilic acyl substitution, discuss the rationale behind key experimental parameters, and outline its subsequent utility in cyclization reactions. This guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of this compound

This compound is a bifunctional organic compound featuring a reactive methylene group activated by an adjacent nitrile (cyano) group, and a stable N-substituted amide linkage. Its molecular structure combines features that are highly desirable in medicinal chemistry:

  • Reactive Core: The α-cyano acetamide moiety is a classic building block for Knoevenagel condensations, Thorpe-Ziegler cyclizations, and other reactions to form diverse heterocyclic systems like pyridines, pyrimidines, and pyrazoles.[1][2]

  • Modulating Side Chain: The N-(3-ethoxypropyl) group imparts specific physicochemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence the solubility, cell permeability, and pharmacokinetic profile of derivative compounds.

These characteristics make it a strategic precursor not for one specific drug, but for a platform of potential therapeutic agents, enabling the exploration of chemical space around a core pharmacophore. Its utility lies in its ability to be reliably synthesized and then elaborated into more complex, biologically active molecules.[3]

Physicochemical Properties

A summary of the key properties for the target compound and its primary reactants is provided below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical State
3-Ethoxypropylamine C₅H₁₃NO103.166291-85-6Liquid
Ethyl Cyanoacetate C₅H₇NO₂113.11105-56-6Liquid
This compound C₈H₁₄N₂O₂170.2115029-47-7Solid/Oil

Synthesis Protocol: this compound

The most direct and efficient synthesis is achieved through the amidation of an alkyl cyanoacetate (typically ethyl cyanoacetate) with 3-ethoxypropylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism.

General Reaction Scheme
NCCH₂COOC₂H₅ + H₂N(CH₂)₃OC₂H₅ → NCCH₂CONH(CH₂)₃OC₂H₅ + C₂H₅OH
(Ethyl Cyanoacetate + 3-Ethoxypropylamine → this compound + Ethanol)
Mechanistic Insight: Nucleophilic Acyl Substitution

The reaction is initiated by the nucleophilic attack of the primary amine (3-ethoxypropylamine) on the electrophilic carbonyl carbon of the ester (ethyl cyanoacetate). This forms a tetrahedral intermediate which subsequently collapses, eliminating ethanol as a leaving group to yield the more thermodynamically stable amide product. The reaction is often driven to completion by removing the ethanol byproduct, for example, through azeotropic distillation with a solvent like toluene.[4]

G R1 Ethyl Cyanoacetate (Electrophile) Int Tetrahedral Intermediate R1->Int Nucleophilic Attack R2 3-Ethoxypropylamine (Nucleophile) R2->Int P1 This compound Int->P1 Collapse & Elimination P2 Ethanol (Leaving Group) Int->P2

Caption: Nucleophilic Acyl Substitution Mechanism.

Detailed Laboratory Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted as needed.

Materials & Equipment:

  • 3-Ethoxypropylamine (1.0 eq)

  • Ethyl cyanoacetate (1.05 eq)

  • Toluene (anhydrous)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and heating mantle

  • Rotary evaporator

  • Standard glassware for work-up

  • TLC plates (Silica gel 60 F₂₅₄) and developing chamber

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-ethoxypropylamine (e.g., 10.3 g, 0.1 mol) and ethyl cyanoacetate (e.g., 11.9 g, 0.105 mol).[4]

  • Solvent Addition: Add anhydrous toluene (approx. 100 mL). The solvent facilitates efficient heat transfer and allows for the azeotropic removal of ethanol, driving the reaction towards completion.

  • Reaction Execution: Heat the mixture to reflux (approx. 110-111°C for toluene) with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 1-2 hours using Thin-Layer Chromatography (TLC). A suitable mobile phase is typically a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The disappearance of the starting amine spot indicates reaction completion. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator. The crude product is often an oil or a waxy solid.

  • Purification (Optional): If required, the crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield the final product.[4] For many subsequent applications, the crude product may be of sufficient purity.

  • Characterization: Confirm the identity and purity of the product using standard analytical methods such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Application: A Precursor for Heterocyclic Synthesis

The true value of this compound is its role as a versatile starting material for building more complex molecules. The activated methylene group allows it to participate in condensation and cyclization reactions to form a variety of heterocyclic rings, which are privileged structures in drug discovery.

Example Application: Synthesis of a Substituted Pyridone

This section outlines a representative protocol for the synthesis of a dihydropyridone derivative, illustrating the utility of the intermediate. This reaction is a variation of the Guareschi-Thorpe condensation.

Reaction Scheme:

This compound + Ethyl Acetoacetate → Substituted Dihydropyridone Derivative

G Start Start: This compound + Ethyl Acetoacetate Step1 Base-catalyzed Condensation (e.g., Piperidine in Ethanol) Start->Step1 Step 1 Step2 Intramolecular Cyclization (Nucleophilic attack of N on cyano group) Step1->Step2 Step 2 Step3 Tautomerization & Aromatization (if applicable) Step2->Step3 Step 3 End Final Product: Substituted Pyridone Derivative Step3->End Step 4

Caption: Workflow for Pyridone Synthesis.

Protocol:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl acetoacetate (1.0 eq) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the solution. The base deprotonates the active methylene group, initiating the condensation.

  • Reaction: Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

  • Work-up: Upon completion, cool the reaction mixture. The product often precipitates from the solution and can be collected by filtration. If no precipitate forms, concentrate the solution and induce crystallization.

  • Purification: Wash the collected solid with cold ethanol to remove residual reactants and catalyst. Further purification can be achieved by recrystallization.

This example demonstrates how the simple intermediate can be rapidly converted into a more complex heterocyclic system, providing a scaffold for further functionalization in a drug discovery program.

Analytical Quality Control

Ensuring the purity of this compound is critical for the success of subsequent synthetic steps. Impurities can lead to side reactions, low yields, and difficult purification of the final API.

TechniquePurposeExpected Observations
¹H NMR Structural ConfirmationSignals corresponding to the ethoxy (triplet, quartet), propyl (multiplets), methylene (singlet), and amide (broad singlet) protons.
¹³C NMR Structural ConfirmationResonances for the nitrile, carbonyl, and all aliphatic carbons.
FT-IR Functional Group IDStrong characteristic peaks for C≡N (nitrile) stretch (~2250 cm⁻¹), C=O (amide) stretch (~1650 cm⁻¹), and N-H stretch (~3300 cm⁻¹).
HPLC Purity AssessmentA single major peak indicating high purity (typically >98% for pharmaceutical use).
Mass Spec Molecular WeightDetection of the molecular ion peak [M+H]⁺ corresponding to the calculated mass.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its precursors.

  • Hazard Identification: N-substituted cyanoacetamides may cause skin and serious eye irritation. They can also be harmful if swallowed or inhaled.[5] Precursors like 3-ethoxypropylamine can be corrosive. Always consult the latest Safety Data Sheet (SDS) for each chemical before use.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[5]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[5][7] Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

Microwave-Assisted Synthesis of 2-cyano-N-(3-ethoxypropyl)acetamide Derivatives: A Modern Approach to Rapid Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis of 2-cyano-N-(3-ethoxypropyl)acetamide and its derivatives using Microwave-Assisted Organic Synthesis (MAOS). N-substituted cyanoacetamides are crucial building blocks in medicinal chemistry, serving as precursors for a wide array of heterocyclic compounds and pharmacologically active agents.[1] Traditional synthesis methods often involve prolonged reaction times and high temperatures, leading to potential side product formation and energy inefficiency. This protocol leverages the principles of microwave chemistry to dramatically accelerate the amidation of ethyl cyanoacetate with 3-ethoxypropylamine, offering a green, efficient, and high-yield alternative.[2] We will delve into the scientific principles of microwave heating, provide a detailed and validated experimental protocol, discuss reaction optimization, and offer practical troubleshooting advice for researchers, scientists, and drug development professionals.

The Scientific Principles: Why Microwaves Revolutionize Synthesis

Understanding the fundamental difference between microwave and conventional heating is key to appreciating the power of this technology.

  • Conventional Heating: Relies on the slow, inefficient transfer of heat from an external source, through the vessel walls, and into the reaction mixture via conduction and convection.[3] This creates a significant temperature gradient, where the walls of the vessel are hotter than the bulk of the solution, often leading to localized overheating and non-uniform reaction conditions.

  • Microwave Heating: Utilizes the ability of polar molecules (those with a dipole moment) to align with a rapidly oscillating electromagnetic field.[4] This direct energy transfer generates heat through two primary mechanisms:

    • Dipolar Polarization: As polar molecules and intermediates attempt to align with the oscillating electric field, they experience rapid rotation. This molecular friction generates heat quickly and uniformly throughout the entire volume of the reaction mixture.[5][6]

    • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating field. Collisions caused by this migration generate heat.[6]

This "in-core" volumetric heating is exceptionally fast and uniform, eliminating the temperature gradients seen in conventional methods.[4] It allows for precise temperature control and the ability to reach target temperatures in seconds, a phenomenon that can dramatically accelerate reaction kinetics and often leads to cleaner reactions with higher yields.[7][8]

The Chemical Transformation: Amide Synthesis

The core reaction is a nucleophilic acyl substitution, where the nucleophilic amine (3-ethoxypropylamine) attacks the electrophilic carbonyl carbon of the ester (ethyl cyanoacetate), leading to the formation of the desired amide and the elimination of ethanol.

R1 Ethyl Cyanoacetate plus + arrow_node Microwave Irradiation (High-Polarity Solvent) R1->arrow_node R2 3-Ethoxypropylamine plus->arrow_node R2->arrow_node P1 This compound arrow_node->P1 plus2 + arrow_node->plus2 P2 Ethanol arrow_node->P2

Caption: General reaction scheme for the amidation.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to these steps, particularly the microwave parameters, should yield a high-purity product.

Materials and Equipment
  • Reagents:

    • Ethyl cyanoacetate (≥99%)

    • 3-Ethoxypropylamine (≥98%)

    • N,N-Dimethylformamide (DMF), anhydrous (99.8%) or other suitable high-boiling polar solvent

    • Ethyl acetate (reagent grade)

    • Hexane (reagent grade)

    • Magnesium sulfate (anhydrous)

  • Equipment:

    • Dedicated laboratory microwave synthesizer (e.g., Biotage® Initiator+, CEM Discover) with appropriate sealed reaction vessels (e.g., 2-5 mL or 10-20 mL vials).[9]

    • Magnetic stir bar compatible with the reaction vessel.

    • Standard laboratory glassware (round-bottom flask, separatory funnel, beakers).

    • Rotary evaporator.

    • Analytical balance.

    • Equipment for purification (flash column chromatography setup or recrystallization apparatus).

    • Analytical instruments for characterization (¹H NMR, ¹³C NMR, IR, MS).[10]

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 10-20 mL microwave reaction vessel equipped with a magnetic stir bar, add ethyl cyanoacetate (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (3-5 mL) to dissolve the ester.

  • Amine Addition: Add 3-ethoxypropylamine (1.1 eq.) to the solution.

    • Causality Note: A slight excess of the amine helps to drive the reaction to completion.

  • Vessel Sealing: Securely cap the reaction vessel according to the microwave synthesizer's specifications. Proper sealing is critical for reaching temperatures above the solvent's boiling point safely.

  • Microwave Irradiation: Place the vessel in the microwave cavity. Set the following reaction parameters:

    • Temperature: 140 °C (Use pre-stirring for 30 seconds)

    • Hold Time: 10 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Absorption Level: High (for polar solvents like DMF)

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using compressed air before venting and opening.[9]

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous magnesium sulfate.[10]

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude oil or solid by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

    • Alternatively, if the crude product solidifies, it can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[1]

  • Characterization:

    • Dry the purified product under vacuum.

    • Confirm the structure and assess purity using ¹H NMR, ¹³C NMR, and IR spectroscopy. The identity can be further verified by mass spectrometry.

Visualization of the Experimental Workflow

Caption: Workflow for microwave-assisted amide synthesis.

Results and Discussion: The Microwave Advantage

The primary benefits of the MAOS protocol are drastically reduced reaction times and improved yields compared to conventional methods.

Comparative Data

The following table summarizes the expected outcomes when comparing the microwave protocol to a traditional oil bath reflux method.

ParameterMicrowave-Assisted SynthesisConventional Heating (Reflux)
Reaction Time 5 - 15 minutes 8 - 24 hours [11]
Typical Yield >90% 60 - 75%
Temperature 140 °C (precise, uniform)~153 °C (DMF boiling point, gradient)
Energy Input Low, targetedHigh, inefficient[4]
Purity (Crude) HighModerate (more side products)
Optimizing Reaction Parameters
  • Solvent Choice: The choice of solvent is critical for efficient microwave heating. High-boiling, polar solvents like DMF, NMP, or ethanol are excellent microwave absorbers and are required to reach the necessary reaction temperatures.[12] Non-polar solvents like toluene or hexane are transparent to microwaves and will not heat effectively.

  • Temperature: While 140 °C is a robust starting point, this can be optimized. Lowering the temperature may require longer reaction times, while excessively high temperatures (>160 °C) could lead to decomposition of the cyanoacetamide product.

  • Time: The 10-minute hold time should be sufficient for full conversion. The reaction progress can be monitored by running a series of shorter reactions (e.g., 2, 5, 8, 10 minutes) and analyzing the crude mixture by TLC or LC-MS.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Reaction 1. Incorrect microwave parameters (temp too low).2. Use of a non-polar solvent.3. Reagent degradation.1. Increase temperature in 10 °C increments.2. Switch to a polar solvent like DMF or NMP.3. Use fresh, high-purity reagents.
Incomplete Reaction 1. Reaction time is too short.2. Insufficient excess of the amine.1. Increase hold time in 5-minute increments.2. Increase the stoichiometry of the amine to 1.2 eq.
Multiple Side Products 1. Temperature is too high, causing decomposition.2. Presence of water in reagents/solvent.1. Lower the reaction temperature to 120-130 °C.2. Use anhydrous solvents and fresh reagents.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the rapid and efficient production of this compound derivatives. By directly and uniformly heating the reaction mixture at a molecular level, this technology drastically reduces reaction times from hours to minutes while simultaneously improving yields and product purity.[7] This protocol provides a reliable, scalable, and environmentally friendly method that aligns with the principles of green chemistry, making it an invaluable tool for modern drug discovery and development pipelines.[2][3]

References

Application Notes and Protocols for the Evaluation of 2-cyano-N-(3-ethoxypropyl)acetamide in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Cyanoacetamide Derivatives in an Era of Antimicrobial Resistance

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. The cyanoacetamide scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and antibiofilm properties.[1][2] The inherent reactivity of the cyano and acetamide functional groups, coupled with the versatility of substitution at the amide nitrogen, allows for the generation of diverse chemical libraries for antimicrobial screening.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel cyanoacetamide derivative, 2-cyano-N-(3-ethoxypropyl)acetamide (CAS No. 15029-47-7) , as a potential antimicrobial agent.[5] These application notes and protocols are designed to be a self-validating system, guiding the user from synthesis and initial screening to quantitative assessment of antimicrobial efficacy and preliminary safety profiling.

The protocols herein are based on established, standardized methodologies to ensure reproducibility and comparability of results.[6][7] By following this guide, researchers can effectively characterize the antimicrobial potential of this compound and lay the groundwork for further preclinical development.

Part 1: Synthesis and Characterization

A reliable and scalable synthetic route is the first step in the evaluation of any new chemical entity. This compound can be synthesized via a straightforward nucleophilic acyl substitution reaction between ethyl cyanoacetate and 3-ethoxypropylamine.[8]

Protocol 1: Synthesis of this compound

Materials and Reagents:

  • Ethyl cyanoacetate

  • 3-Ethoxypropylamine

  • Toluene (or another suitable solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and heat source

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-ethoxypropylamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents).

  • Solvent Addition: Add a suitable solvent, such as toluene, to the flask to facilitate mixing and efficient heat transfer.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound as a solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 15029-47-7[5]
Molecular Formula C₈H₁₄N₂O₂[9]
Molecular Weight 170.21 g/mol [5]
Appearance White to off-white solid (predicted)

Part 2: Antimicrobial Activity Screening

The initial phase of antimicrobial evaluation involves screening the compound against a panel of clinically relevant microorganisms to determine its spectrum of activity.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay for Primary Screening

This method provides a qualitative assessment of the antimicrobial activity and is suitable for high-throughput screening.

Materials and Reagents:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile paper disks (6 mm diameter)

  • Stock solution of this compound in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic disks (e.g., ciprofloxacin, vancomycin, fluconazole)

  • Solvent control disks

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of each test microorganism by suspending colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Uniformly streak the surface of the agar plates with the prepared inoculum using a sterile cotton swab.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the inoculated agar surface. Also, apply positive control and solvent control disks.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 28-30°C for 24-48 hours for fungi.

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][10]

Materials and Reagents:

  • 96-well microtiter plates

  • Test microorganisms

  • Cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Stock solution of this compound

  • Positive control antibiotics

  • Resazurin solution (optional, for viability indication)

  • Microplate reader (optional)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of each test microorganism as described in Protocol 2 and dilute it in broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized inoculum to each well containing the test compound dilutions.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).[10]

  • Incubation: Cover the plates and incubate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7][10] This can be determined visually or by measuring the optical density using a microplate reader. The addition of a viability indicator like resazurin can aid in the determination.[6]

Table 2: Template for Recording MIC Data

Test MicroorganismGram StainMIC of this compound (µg/mL)MIC of Positive Control (µg/mL)
Staphylococcus aureusPositive[Insert Data][Insert Data]
Escherichia coliNegative[Insert Data][Insert Data]
Pseudomonas aeruginosaNegative[Insert Data][Insert Data]
Candida albicansN/A[Insert Data][Insert Data]

Part 3: Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to assess its therapeutic index.[11][12]

Protocol 4: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drugs.[13][14]

Materials and Reagents:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Part 4: Investigating the Mechanism of Action

While the precise mechanism of action of this compound is unknown, the cyanoacetamide scaffold is known to be a versatile synthon for various heterocyclic compounds with diverse biological targets.[3][4] The presence of electron-withdrawing groups suggests potential interaction with biological nucleophiles.[15] Some halogenated cyanoacetamides act by disrupting cellular processes through interaction with sulfur-containing proteins.[16]

Potential Mechanisms to Investigate:

  • Inhibition of Essential Enzymes: In silico docking studies could be performed to predict the binding affinity of the compound to known bacterial targets such as DNA gyrase, topoisomerase IV, or enzymes involved in cell wall synthesis.[2][3]

  • Disruption of Cell Membrane Integrity: Assays to measure membrane potential or the leakage of intracellular components can be employed.

  • Inhibition of Biofilm Formation: The effect of the compound on the formation and viability of bacterial biofilms can be assessed using crystal violet staining or confocal laser scanning microscopy.[7]

Part 5: Visualizations

Experimental Workflow

G cluster_0 Synthesis & Characterization cluster_1 Antimicrobial Screening cluster_2 Safety & Mechanism synthesis Synthesis of this compound purification Purification & Characterization (NMR, MS) synthesis->purification disk_diffusion Primary Screening (Disk Diffusion) purification->disk_diffusion Test Compound mic_determination Quantitative Assessment (MIC) disk_diffusion->mic_determination cytotoxicity Cytotoxicity Assay (MTT) mic_determination->cytotoxicity Active Compound moa Mechanism of Action Studies cytotoxicity->moa

Caption: Workflow for the evaluation of this compound.

Hypothetical Bacterial Target Inhibition Pathway

G compound This compound membrane Bacterial Cell Membrane compound->membrane Penetration target_enzyme Target Enzyme (e.g., DNA Gyrase) membrane->target_enzyme dna_replication DNA Replication target_enzyme->dna_replication Inhibition cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Hypothetical inhibition of a bacterial enzyme by the test compound.

References

Application Note: A Framework for In Vitro Bioactivity Screening of 2-cyano-N-(3-ethoxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive framework for the initial in vitro characterization of 2-cyano-N-(3-ethoxypropyl)acetamide, a novel compound belonging to the cyanoacetamide class. Derivatives of cyanoacetamide are recognized for a wide spectrum of biological activities, including potential anticancer and anti-inflammatory properties.[1][2][3] This guide outlines a logical, two-stage screening process. The first stage establishes the compound's cytotoxic profile using a metabolic activity assay to determine its dose-dependent effects on cell viability. The second stage, performed at sub-toxic concentrations, evaluates its anti-inflammatory potential by measuring the inhibition of nitric oxide production in a lipopolysaccharide-stimulated macrophage model. Detailed, self-validating protocols are provided for each assay, complete with explanations of experimental design choices, control strategies, and data interpretation. This framework is designed for researchers in drug discovery and pharmacology to generate robust, reproducible preliminary data on the bioactivity of novel chemical entities.

Introduction & Rationale

This compound is a synthetic organic molecule featuring a cyanoacetamide core. This functional group is a versatile synthon in heterocyclic chemistry and is present in molecules with demonstrated biological relevance.[2][3] Given this chemical predicate, a systematic in vitro evaluation is the critical first step to profile its potential as a therapeutic agent.

The primary objectives of this protocol are:

  • To determine the cytotoxic potential of the compound across a range of concentrations and establish its half-maximal inhibitory concentration (IC50) in a relevant cell line.

  • To assess the anti-inflammatory activity by quantifying its ability to suppress inflammatory mediators in a validated cellular model of inflammation.

This application note employs standard, robust cell-based assays: the MTT assay for cytotoxicity and the Griess assay for nitric oxide (NO) measurement, providing a foundational dataset for further mechanistic studies.

Overall Experimental Workflow

The screening process follows a logical progression from general toxicity to specific bioactivity. Cytotoxicity must be assessed first to identify concentration ranges that are suitable for subsequent bioactivity assays, ensuring that any observed effects are not simply a result of cell death.

G cluster_prep Phase 1: Preparation cluster_cyto Phase 2: Cytotoxicity Screening cluster_inflam Phase 3: Anti-Inflammatory Assay Compound_Prep Prepare Compound Stock (e.g., 10 mM in DMSO) Treat_Cyto Treat with Compound (Serial Dilutions) Compound_Prep->Treat_Cyto Treat_Inflam Pre-treat with Compound (Sub-IC50 Conc.) Compound_Prep->Treat_Inflam Cell_Culture Culture & Maintain Cells (e.g., RAW 264.7) Seed_Cyto Seed Cells in 96-well Plate Cell_Culture->Seed_Cyto Seed_Inflam Seed Cells in 96-well Plate Cell_Culture->Seed_Inflam Seed_Cyto->Treat_Cyto Incubate_Cyto Incubate (e.g., 24h) Treat_Cyto->Incubate_Cyto MTT_Assay Perform MTT Assay Incubate_Cyto->MTT_Assay Read_Absorbance_Cyto Read Absorbance (570 nm) MTT_Assay->Read_Absorbance_Cyto Analyze_Cyto Calculate % Viability & Determine IC50 Read_Absorbance_Cyto->Analyze_Cyto Analyze_Cyto->Treat_Inflam Informs Concentration Selection Seed_Inflam->Treat_Inflam Induce Induce Inflammation (LPS, 1 µg/mL) Treat_Inflam->Induce Incubate_Inflam Incubate (e.g., 24h) Induce->Incubate_Inflam Collect_Supernatant Collect Supernatant Incubate_Inflam->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Read_Absorbance_Inflam Read Absorbance (540 nm) Griess_Assay->Read_Absorbance_Inflam Analyze_Inflam Calculate NO Inhibition Read_Absorbance_Inflam->Analyze_Inflam

Caption: Overall workflow for bioactivity screening.

Part 1: Cytotoxicity Profiling via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are insoluble in aqueous solution.[4][6] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[7]

Protocol 1: MTT Cell Viability Assay

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • RAW 264.7 murine macrophage cell line

  • Complete Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[6]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[8]

  • Sterile 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest RAW 264.7 cells and perform a cell count. Dilute the cells in complete culture medium to a density of 1 x 10^5 cells/mL. Seed 100 µL per well (1 x 10^4 cells/well) into a 96-well plate.[9] Incubate for 24 hours to allow cells to adhere.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of 2X working solutions by serially diluting the stock in complete culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[10]

  • Cell Treatment: After 24 hours, carefully aspirate the old medium from the wells. Add 100 µL of the prepared 2X compound working solutions to the respective wells. Include the following controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells (represents 100% viability).

    • Untreated Control: Cells in complete medium only.

    • Medium Blank: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4] Incubate for 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[8][9] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6][9]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[4][6]

Data Analysis & Interpretation:

  • Correct for Background: Subtract the average OD of the medium blank wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = (OD of Treated Sample / OD of Vehicle Control) x 100

  • Determine IC50: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[11] This requires at least two data points above and two below the 50% mark for an accurate estimate.[12][13]

Hypothetical Data Presentation:

Compound Conc. (µM)Mean Corrected OD (570 nm)% Viability
0 (Vehicle Control)1.250100%
11.22598%
101.05084%
250.80064%
500.61349%
1000.35028%
2000.15012%
Calculated IC50: ~51 µM

Part 2: Anti-Inflammatory Activity via Nitric Oxide Assay

Principle: Macrophages, when activated by inflammatory stimuli like bacterial lipopolysaccharide (LPS), produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[14] NO is a key inflammatory mediator.[15] It is unstable, but rapidly oxidizes to stable nitrite (NO2-) and nitrate (NO3-) in the culture medium. The Griess assay is a colorimetric method that measures the nitrite concentration.[16] The assay involves a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic environment to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a vibrant purple azo compound, detectable at ~540 nm.[16][17]

Protocol 2: Griess Assay for Nitrite Determination

Materials:

  • RAW 264.7 cells and complete medium

  • Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock)

  • Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% NED in water. Prepare fresh.[18]

  • Sodium Nitrite (NaNO2) for standard curve (e.g., 1 mM stock)

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 2 x 10^5 cells/well in 100 µL of medium and incubate for 24 hours.[19]

  • Compound Pre-treatment: Prepare working solutions of the compound in complete medium at concentrations well below the calculated IC50 (e.g., 1 µM, 5 µM, 10 µM, 25 µM) to ensure observed effects are not due to cytotoxicity.[20] Remove old medium and add 100 µL of the compound solutions. Incubate for 1-2 hours.

  • Inflammation Induction: Add LPS to the wells to a final concentration of 1 µg/mL.[21][22] Establish the following controls:

    • Negative Control: Cells only (no compound, no LPS).

    • Positive Control: Cells + LPS only (represents 100% NO production).

    • Vehicle Control: Cells + Vehicle (DMSO) + LPS.

    • Compound Cytotoxicity Control: Cells + Highest compound concentration (no LPS) to confirm no effect on basal NO levels.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[18][23]

  • Nitrite Standard Curve: Prepare a serial dilution of the NaNO2 stock in culture medium to create standards (e.g., 100 µM down to 0 µM).

  • Griess Reaction: Transfer 50 µL of cell culture supernatant from each well of the experimental plate to a new 96-well plate. Add 50 µL of the prepared standards to empty wells. Add 50 µL of Griess Reagent to all wells containing supernatant and standards.[18]

  • Incubation & Data Acquisition: Incubate at room temperature for 10-15 minutes in the dark.[22][24] Measure the absorbance at 540 nm. The color is stable for about an hour.[25]

Data Analysis & Interpretation:

  • Calculate Nitrite Concentration: Use the standard curve to determine the nitrite concentration (µM) in each sample well.

  • Calculate Percent NO Inhibition:

    • % NO Inhibition = [1 - (Nitrite_Sample - Nitrite_Negative_Control) / (Nitrite_Positive_Control - Nitrite_Negative_Control)] x 100

Hypothetical Data Presentation:

Treatment GroupNitrite Conc. (µM)% NO Inhibition
Negative Control (No LPS)1.5-
Positive Control (LPS only)42.00%
Compound (1 µM) + LPS38.58.6%
Compound (5 µM) + LPS29.829.1%
Compound (10 µM) + LPS18.258.8%
Compound (25 µM) + LPS9.580.2%

Mechanistic Hypothesis: Targeting the NF-κB Pathway

The production of iNOS, the enzyme responsible for inflammatory NO synthesis, is transcriptionally regulated by Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[26][27] Upon stimulation by LPS, a signaling cascade leads to the degradation of the inhibitor of NF-κB (IκBα), allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS.[14][28][29] A plausible mechanism of action for an anti-inflammatory compound is the inhibition of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates Signaling Cascade IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB_p P-IκBα (Phosphorylated) IkB->IkB_p NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocates Compound 2-cyano-N- (3-ethoxypropyl)acetamide Compound->IKK Hypothesized Inhibition Point Proteasome Proteasome Degradation IkB_p->Proteasome Proteasome->IkB Degrades DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (iNOS, Cytokines) DNA->Transcription

Caption: Hypothesized inhibition of the canonical NF-κB pathway.

Future Directions: Based on these preliminary findings, subsequent studies could involve Western blotting to measure the phosphorylation of IκBα and the nuclear translocation of p65, or ELISA assays to quantify the inhibition of other NF-κB target cytokines like TNF-α and IL-6, to further validate this mechanistic hypothesis.[14]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-cyano-N-(3-ethoxypropyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-cyano-N-(3-ethoxypropyl)acetamide. This guide is designed to provide in-depth, experience-driven advice to help you navigate the common challenges and optimize the outcomes of your synthesis. As Senior Application Scientists, we understand that true experimental success lies in understanding the "why" behind each step. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter.

I. Reaction Fundamentals & Mechanism

Before delving into troubleshooting, a solid understanding of the reaction is paramount. The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of an alkyl cyanoacetate (commonly ethyl cyanoacetate) with 3-ethoxypropylamine.[1][2]

The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol (e.g., ethanol) to form the stable amide bond.

Caption: General reaction mechanism for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and solvents for this synthesis?

A1:

  • Reactants: The most common and effective starting materials are ethyl cyanoacetate and 3-ethoxypropylamine .[2]

  • Solvents: This reaction can be performed neat (without a solvent) or with a high-boiling point solvent to facilitate heat transfer and maintain a consistent reaction temperature.[2] Suitable solvents include toluene or dimethylformamide (DMF) .[2] The choice of solvent can impact the reaction time and the required temperature. For instance, a higher boiling point solvent allows for higher reaction temperatures, which can accelerate the reaction.

Q2: What are the typical reaction conditions?

A2: The reaction is generally carried out by heating the mixture, often under reflux , for several hours. This provides the necessary activation energy to drive the condensation to completion.[2] It is crucial to monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2]

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields are a common frustration in organic synthesis. Here are several potential culprits and how to address them:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Consider extending the reaction time or cautiously increasing the temperature. Continue to monitor via TLC until the starting material spot is no longer visible.

  • Side Reactions: The formation of unwanted byproducts can consume your starting materials.

    • Solution: Refer to the detailed troubleshooting section on side reactions below.

  • Loss During Workup: Significant amounts of product can be lost during extraction, washing, and purification steps.[3]

    • Solution: Ensure efficient phase separation during extractions. Minimize the number of transfers between glassware. When rinsing, use the appropriate solvent to avoid dissolving your product.[3]

  • Purity of Reagents: Impurities in your starting materials can lead to undesired side reactions.[3][4]

    • Solution: Use fresh or purified reagents. Ensure your 3-ethoxypropylamine has not been oxidized and that the ethyl cyanoacetate is free from hydrolysis products (cyanoacetic acid).

Parameter Potential Issue Recommended Action
Reaction Time Insufficient time for completion.Extend reaction time and monitor by TLC.
Temperature Too low to overcome activation energy.Cautiously increase reaction temperature.
Reagent Purity Impurities causing side reactions.Use freshly opened or purified reagents.
Workup Technique Physical loss of product.Optimize extraction and purification procedures.

III. Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems you may encounter during the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Is the reaction complete? (TLC analysis) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Reactions Are there significant side products? (TLC/NMR analysis) Check_Completion->Side_Reactions Yes Optimize_Conditions Optimize Reaction Conditions: - Increase temperature - Extend reaction time - Check catalyst (if used) Incomplete->Optimize_Conditions Optimize_Conditions->Check_Completion Hydrolysis Nitrile Hydrolysis Side_Reactions->Hydrolysis Yes Dimerization Dimerization/Polymerization Side_Reactions->Dimerization Yes Purification_Issues Is the product difficult to purify? Side_Reactions->Purification_Issues No Avoid_Water Ensure anhydrous conditions. Use dry solvents and glassware. Hydrolysis->Avoid_Water Final_Product Pure Product, Improved Yield Avoid_Water->Final_Product Control_Temp Maintain optimal temperature. Avoid excessive heat. Dimerization->Control_Temp Control_Temp->Final_Product Recrystallization Optimize recrystallization solvent system. Purification_Issues->Recrystallization Chromatography Consider column chromatography for difficult separations. Recrystallization->Chromatography Chromatography->Final_Product

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Problem 1: The nitrile group is hydrolyzing to a carboxylic acid.

This is a common side reaction, especially if water is present in the reaction mixture. The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, which can be inadvertently created by impurities.

Causality: The presence of water, even in trace amounts, can lead to the hydrolysis of the nitrile. This is often catalyzed by acidic or basic impurities in the reagents or solvents.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried before use.[4] Use anhydrous solvents.[4][5] If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[5]

  • Reagent Purity: Use freshly opened bottles of reagents to minimize water absorption from the atmosphere.

Problem 2: I'm observing the formation of a dimeric or polymeric byproduct.

The activated methylene group in ethyl cyanoacetate is susceptible to self-condensation, especially under strongly basic conditions or at elevated temperatures.

Causality: The acidic protons on the carbon between the nitrile and the ester groups can be abstracted, creating a nucleophilic carbanion. This can then attack another molecule of ethyl cyanoacetate or the product, leading to dimerization or polymerization.

Solutions:

  • Temperature Control: Avoid excessively high reaction temperatures. While heat is necessary to drive the reaction, overheating can promote side reactions.[4]

  • Stoichiometry: Use a slight excess of the amine (3-ethoxypropylamine) to ensure that the more valuable ethyl cyanoacetate is fully consumed, minimizing its opportunity for self-condensation.

Problem 3: My final product is an oil instead of a solid, and it's difficult to purify.

An oily product often indicates the presence of impurities that depress the melting point or residual solvent.[6]

Causality: The presence of unreacted starting materials, side products, or residual solvent can prevent the product from crystallizing.

Solutions:

  • Thorough Drying: Ensure the product is completely free of solvent by drying it under high vacuum.[6]

  • Aqueous Workup: An initial wash with a dilute acid (e.g., 1M HCl) can remove any unreacted 3-ethoxypropylamine. A subsequent wash with a dilute base (e.g., 5% NaHCO₃ solution) can remove any acidic byproducts like cyanoacetic acid.[6]

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying solid products.[1][6] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallization.[1][6]

    • Column Chromatography: If recrystallization is unsuccessful, column chromatography provides a higher degree of separation to isolate the pure product.[6]

Protocol: Recrystallization
  • Solvent Selection: Choose a solvent or a binary solvent system where your product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.[6]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the mixture.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and activated carbon, if used).[6]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[6]

Problem 4: My product is colored (e.g., yellow or brown). How can I decolorize it?

Color in the final product is typically due to high-molecular-weight, conjugated byproducts formed during the reaction.

Solutions:

  • Activated Carbon: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal).[6] Heat the mixture for a few minutes, and then perform a hot filtration to remove the carbon. The desired product should crystallize from the now colorless filtrate upon cooling.[6]

  • Recrystallization: In some cases, simply recrystallizing the product can leave the colored impurities behind in the mother liquor.[6]

IV. References

  • Asachenko, A. et al. (2019). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. RSC Advances, 9, 1536–1540. Available at: --INVALID-LINK--

  • BenchChem. (2025). Common side reactions in 2-cyano-N-(3-phenylpropyl)acetamide synthesis and how to avoid them. Available at: --INVALID-LINK--

  • BenchChem. (2025). Protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide in the lab. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 2-cyano-N-(3-phenylpropyl)acetamide. Available at: --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. Available at: --INVALID-LINK--

  • Gnanaprakasam, B., & Milstein, D. (2011). Synthesis of amides from esters and amines with liberation of H2 under neutral conditions. Journal of the American Chemical Society, 133(6), 1682–1685. Available at: --INVALID-LINK--

  • Li, G., Ji, C.-L., Hong, X., & Szostak, M. (2019). Highly chemoselective, transition-metal-free transamidation of unactivated amides and direct amidation of alkyl esters by N–C/O–C cleavage. Journal of the American Chemical Society, 141(42), 16937–16945. Available at: --INVALID-LINK--

  • Organic Syntheses. (n.d.). Cyanoacetamide. Available at: --INVALID-LINK--

  • PubChem. (n.d.). This compound. Available at: --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Available at: --INVALID-LINK--

References

Side reactions in "2-cyano-N-(3-ethoxypropyl)acetamide" synthesis and avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-cyano-N-(3-ethoxypropyl)acetamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific synthetic transformation. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction for high yield and purity.

Overview of the Core Synthesis

The most direct and common method for synthesizing this compound is through the aminolysis of an alkyl cyanoacetate, typically ethyl cyanoacetate, with 3-ethoxypropylamine.[1] This reaction is a classic example of nucleophilic acyl substitution. The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol (ethanol in this case) to form the final amide product.[2][3] While seemingly straightforward, the presence of multiple reactive functional groups—a nitrile, an active methylene, an ester, and an amide—creates a landscape where side reactions can readily occur if conditions are not precisely controlled.

Primary Reaction Scheme

The fundamental transformation is as follows:

G ECA Ethyl Cyanoacetate Intermediate Tetrahedral Intermediate ECA->Intermediate Nucleophilic Attack Amine 3-Ethoxypropylamine Amine->Intermediate Plus1 + Product This compound Intermediate->Product Elimination Ethanol Ethanol Intermediate->Ethanol Plus2 +

Caption: Main synthesis pathway for this compound.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yields are a frequent issue and can typically be traced to one of three areas: incomplete reaction, competing side reactions, or mechanical loss during workup.

  • Incomplete Reaction: The aminolysis of esters can be slow and is often an equilibrium process.[3]

    • Causality: The reactivity of esters is lower than that of acid chlorides or anhydrides.[4] Driving the reaction to completion often requires thermal energy to overcome the activation barrier and to remove the ethanol byproduct, shifting the equilibrium forward (Le Châtelier's principle).

    • Solution:

      • Increase Temperature: Run the reaction under reflux conditions, using a solvent like toluene or even running it neat (without solvent) if the reactants are liquid and thermally stable.[1]

      • Extend Reaction Time: Monitor the consumption of the limiting reagent using Thin Layer Chromatography (TLC) or HPLC. Do not stop the reaction until the starting material is no longer visible.

      • Use an Excess of Amine: Using a slight excess (e.g., 1.1 to 1.2 equivalents) of the more volatile or easily removed reactant (3-ethoxypropylamine) can help drive the reaction to completion.

  • Side Reactions: The most significant yield losses are often due to the formation of unwanted byproducts. The most common of these is hydrolysis. (See Q2 for a detailed explanation).

  • Workup Losses: The product may be partially soluble in the aqueous layers during extraction or may not fully precipitate during crystallization. Ensure proper phase separation during extractions and optimize your recrystallization solvent system.

Q2: My analytical data (NMR/LC-MS) shows a byproduct with a carboxylic acid group. What is it and how did it form?

A2: This is a classic sign of hydrolysis. The nitrile (-C≡N) group in both the starting material and the product is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, which converts it into a carboxylic acid or an intermediate carboxamide.[5][6]

  • Mechanism of Nitrile Hydrolysis: The reaction is catalyzed by either acid (protonation of the nitrogen) or base (hydroxide attack on the carbon), proceeding through a primary amide intermediate (malonamic acid derivative) to the final dicarboxylic acid.

G cluster_0 Hydrolysis Pathway Product Product (R-CH2-CN) Intermediate Amide Intermediate (R-CH2-CONH2) Product->Intermediate H2O (H+ or OH-) Byproduct Carboxylic Acid Byproduct (R-CH2-COOH) Intermediate->Byproduct H2O (H+ or OH-) R R = CCOC-C-C-NH-CO-

Caption: General pathway for the hydrolysis of the nitrile group.

  • Avoidance Protocol:

    • Ensure Anhydrous Conditions: Use dry solvents and glassware. While the reaction produces ethanol, avoid introducing external water. If your starting materials are hydrates or contain water, dry them beforehand.

    • Control pH: Avoid strongly acidic or basic conditions during the reaction and workup. An initial wash with a dilute acid (e.g., 1M HCl) can remove the excess basic amine, and a subsequent wash with a dilute base (e.g., 5% NaHCO₃) can remove any acidic starting materials or byproducts, but these washes should be performed quickly and at low temperatures to minimize hydrolysis of the desired product.[7]

    • Moderate Temperature: While heat is needed to drive the reaction, excessive temperatures (>120-130°C) for prolonged periods can accelerate hydrolysis. Find the minimum temperature required for a reasonable reaction rate.

Q3: My final product is a discolored (yellow/brown) oil, but I expected a solid. What went wrong and how can I purify it?

A3: An oily product is almost always indicative of impurities that are depressing the melting point of your compound.[7] The discoloration suggests the formation of high-molecular-weight byproducts, possibly from self-condensation or decomposition.

  • Potential Causes:

    • Residual Solvent: The most common and easily fixed cause.

    • Unreacted Starting Materials: Both ethyl cyanoacetate and 3-ethoxypropylamine are liquids at room temperature.

    • Hydrolysis Products: As discussed in Q2.

    • Self-Condensation of Ethyl Cyanoacetate: The methylene protons of ethyl cyanoacetate are acidic and can be deprotonated, leading to dimerization or polymerization, especially if a strong base is present or if temperatures are very high.[8]

  • Troubleshooting & Purification Workflow:

G Start Crude Oily Product Step1 Dry under high vacuum with gentle heating (40-50°C) Start->Step1 Check1 Is it solid? Step1->Check1 Step2 Dissolve in organic solvent (e.g., EtOAc). Perform Acid/Base Extraction. Check1->Step2 No End_Success Pure Solid Product Check1->End_Success Yes Step3 Dry organic layer (Na2SO4), filter, and concentrate. Step2->Step3 Step4 Attempt Recrystallization Step3->Step4 Check2 Successful? Step4->Check2 Step5 Purify by Column Chromatography (Silica Gel) Check2->Step5 No Check2->End_Success Yes Step5->End_Success End_Fail Re-evaluate Reaction Conditions Step5->End_Fail

Caption: Workflow for the purification of an oily crude product.

  • Detailed Purification Protocols:

    • Acid-Base Extraction: After dissolving the crude oil in a solvent like ethyl acetate or dichloromethane, wash with 1M HCl to remove unreacted 3-ethoxypropylamine. Then, wash with 5% NaHCO₃ to remove any acidic impurities. Finally, wash with brine to remove residual water before drying the organic layer.[7]

    • Recrystallization: This is the most effective method for removing small amounts of impurities.[7] A good solvent system is often a binary mixture like ethanol/water or ethyl acetate/hexane. Dissolve the crude product in the minimum amount of hot solvent, then add the anti-solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[7]

    • Decolorization: If the product remains colored after recrystallization, add a small amount of activated carbon to the hot solution before the filtration step. The carbon will adsorb colored impurities.[7]

Summary of Troubleshooting Strategies
IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Side reactions; Workup lossIncrease temperature/time; Use anhydrous reagents; Optimize extraction and crystallization steps.
Acidic Impurity Hydrolysis of nitrile groupUse dry solvents/reagents; Maintain neutral pH; Moderate reaction temperature.[6]
Basic Impurity Unreacted 3-ethoxypropylamineUse a slight excess of ethyl cyanoacetate; Perform an acidic wash (e.g., 1M HCl) during workup.[7]
Oily/Colored Product Residual solvent; High impurity contentDry under high vacuum; Purify via recrystallization (with activated carbon if needed) or column chromatography.[7]

References

Technical Support Center: Synthesis of 2-cyano-N-(3-ethoxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-cyano-N-(3-ethoxypropyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is rooted in established chemical principles to ensure you have a self-validating system for your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is the general reaction scheme for the synthesis of this compound?

The most common and direct method for synthesizing this compound is the nucleophilic acyl substitution reaction between ethyl cyanoacetate and 3-ethoxypropylamine.[1][2] The reaction involves the attack of the amine on the ester carbonyl group, leading to the elimination of ethanol and the formation of the desired amide.

Chemical Equation: NCCH₂COOC₂H₅ + CH₃CH₂O(CH₂)₃NH₂ → NCCH₂CONH(CH₂)₃OCH₂CH₃ + C₂H₅OH (Ethyl Cyanoacetate + 3-Ethoxypropylamine → this compound + Ethanol)

Q2: What are the recommended starting materials and solvents?

  • Reactants: High-purity ethyl cyanoacetate and 3-ethoxypropylamine are essential for a clean reaction with high yield.

  • Solvents: The choice of solvent can influence the reaction rate and temperature. High-boiling point solvents like toluene or dimethylformamide (DMF) are often used to facilitate the reaction at elevated temperatures.[2] Alternatively, the reaction can be run neat (without a solvent), especially on a smaller scale.

Q3: What are the typical reaction conditions?

The reaction is typically carried out by heating the mixture under reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), to determine when the reaction is complete.[1]

Q4: How can I purify the final product?

Purification of the crude product is crucial to obtain this compound of high purity. Common purification methods include:

  • Recrystallization: This is an effective method for removing small amounts of impurities. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used.[1][3]

  • Column Chromatography: For more complex impurity profiles, column chromatography provides a higher degree of separation.[3]

  • Acid-Base Extraction: An initial wash with a dilute acid (e.g., 1M HCl) can remove any unreacted 3-ethoxypropylamine. A subsequent wash with a dilute base (e.g., 5% NaHCO₃ solution) can remove any acidic impurities.[3]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Product Yield

A consistently low yield is a common issue that can be attributed to several factors.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have proceeded to completion, leaving a significant amount of starting materials.Extend the reaction time and/or increase the reaction temperature. Monitor the reaction progress by TLC until one of the starting materials is consumed.
Side Reactions The formation of byproducts can consume the starting materials and reduce the yield of the desired product. A common side reaction is the hydrolysis of the nitrile group if water is present.[2]Ensure that anhydrous reagents and solvents are used to prevent hydrolysis. Careful control of the reaction temperature can also minimize the formation of other byproducts.
Loss during Workup Significant product loss can occur during extraction and purification steps.Ensure proper phase separation during extractions and minimize the number of transfers. When performing recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.
Purity of Reagents The use of impure starting materials can introduce contaminants that may interfere with the reaction or lead to the formation of side products.Use reagents from a reputable supplier and ensure they are of high purity. If necessary, purify the starting materials before use.
Issue 2: Oily Product Instead of a Solid

Obtaining an oily product when a solid is expected often indicates the presence of impurities or residual solvent.[3]

Potential Cause Explanation Recommended Solution
Residual Solvent The product may not be completely dry, and the presence of solvent can prevent crystallization.Thoroughly dry the product under high vacuum. If it remains an oil, dissolve it in a volatile solvent (e.g., dichloromethane), dry the solution with an anhydrous salt (e.g., MgSO₄), filter, and re-evaporate the solvent.
High Impurity Content A significant amount of impurities can lower the melting point of the product, causing it to be an oil at room temperature.Purify the product using column chromatography to separate the desired compound from the impurities.[3]
Slow Crystallization Some pure compounds are slow to crystallize and may initially appear as an oil.Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface, seeding with a small crystal of the pure product, or triturating with a non-solvent like hexanes.[3]
Issue 3: Colored Impurities in the Final Product

The presence of color (e.g., yellow or brown) in the final product is typically due to high molecular weight, conjugated byproducts.

Decolorization Method Procedure
Activated Carbon During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated carbon. Heat the mixture for a few minutes and then perform a hot filtration to remove the carbon. The desired product should crystallize from the clear filtrate upon cooling.[3][4]
Recrystallization In some cases, simply recrystallizing the product from a suitable solvent system can leave the colored impurities behind in the mother liquor.[3]

Experimental Protocols

General Synthesis Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-ethoxypropylamine (1.0 eq) and ethyl cyanoacetate (1.05 eq).[1] If using a solvent, add toluene (approximately 2-3 mL per gram of amine).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the spot corresponding to the starting amine is no longer visible.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product using one of the methods described in the FAQ section (e.g., recrystallization from ethanol/water).

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Visualizations

Reaction Mechanism

The synthesis of this compound proceeds through a nucleophilic acyl substitution mechanism.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products amine 3-Ethoxypropylamine (Nucleophile) intermediate O⁻ | NC-CH₂-C-NH₂(CH₂)₃OEt | OEt amine->intermediate Nucleophilic Attack ester Ethyl Cyanoacetate (Electrophile) ester->intermediate amide This compound intermediate->amide Collapse of Intermediate ethanol Ethanol (Leaving Group) intermediate->ethanol Elimination

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow

A general workflow for the synthesis and purification of the target compound.

workflow A Reaction Setup (Amine + Ester) B Heating under Reflux A->B C Reaction Monitoring (TLC) B->C D Work-up (Cooling & Solvent Removal) C->D Reaction Complete E Purification (Recrystallization or Chromatography) D->E F Drying E->F G Characterization (NMR, IR, MS) F->G troubleshooting start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes oily_product Oily Product? start->oily_product No side_rxn Possible Side Reactions? incomplete_rxn->side_rxn No extend_time Increase reaction time/temp incomplete_rxn->extend_time Yes workup_loss Loss During Workup? side_rxn->workup_loss No use_anhydrous Use anhydrous reagents/solvents side_rxn->use_anhydrous Yes optimize_workup Optimize purification steps workup_loss->optimize_workup Yes residual_solvent Residual Solvent? oily_product->residual_solvent Yes impurities High Impurity Content? residual_solvent->impurities No dry_vacuum Dry under high vacuum residual_solvent->dry_vacuum Yes chromatography Purify by column chromatography impurities->chromatography Yes

References

Identifying byproducts in "2-cyano-N-(3-ethoxypropyl)acetamide" synthesis via TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and analysis of 2-cyano-N-(3-ethoxypropyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when monitoring this reaction using Thin-Layer Chromatography (TLC). Our focus is on providing practical, field-tested insights to help you identify byproducts, troubleshoot unexpected results, and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the TLC analysis of the this compound synthesis.

Q1: What is the primary reaction, and what spots should I expect on a baseline TLC?

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of an alkyl cyanoacetate (commonly ethyl cyanoacetate) with 3-ethoxypropylamine.[1] The reaction involves the amine attacking the ester's carbonyl group, leading to the formation of the desired amide and the elimination of an alcohol (ethanol).

A standard baseline TLC plate, spotted at the start of the reaction (t=0), should ideally show two distinct spots corresponding to your starting materials. The final product spot will appear and intensify as the reaction progresses.

  • Starting Material 1 (SM1): Ethyl cyanoacetate. As an ester, it is moderately polar and will have a relatively high Retention Factor (Rf).

  • Starting Material 2 (SM2): 3-ethoxypropylamine. The primary amine group makes it quite polar, but it can sometimes exhibit tricky behavior on silica. It will generally have a lower Rf than the ester.

  • Product (P): this compound. The amide functional group is more polar than the starting ester. Therefore, the product spot is expected to have an Rf value lower than that of ethyl cyanoacetate.

G cluster_reaction Reaction Scheme Ethyl Cyanoacetate Ethyl Cyanoacetate Product Product Ethyl Cyanoacetate->Product + 3-Ethoxypropylamine 3-Ethoxypropylamine 3-Ethoxypropylamine Ethanol Ethanol Product->Ethanol +

Caption: Core reaction for this compound synthesis.

Q2: I have an unexpected spot on my TLC plate. What are the most likely byproducts?

Observing unexpected spots is the primary reason for using TLC. Based on the reactants and conditions, several byproducts are possible. Identifying them requires understanding their potential structures and relative polarities.

Here are the most common culprits:

  • Cyanoacetic Acid: This forms if the starting material, ethyl cyanoacetate, is hydrolyzed by trace amounts of water, a reaction that can be catalyzed by acidic or basic conditions.[2][3] As a carboxylic acid, this byproduct is highly polar and will appear as a spot with a very low Rf, often at or near the baseline.

  • Product Nitrile Hydrolysis: Under harsh conditions (e.g., prolonged heating, presence of strong acid or base), the nitrile group (-CN) on the desired product can hydrolyze to a carboxylic acid.[4][5] This creates an even more polar molecule, which will also result in a spot with a very low Rf.

  • Self-Condensation of Ethyl Cyanoacetate: The methylene group (CH₂) in ethyl cyanoacetate is activated by both the nitrile and the ester groups, making it susceptible to self-condensation (a Claisen-type reaction), particularly in the presence of a base.[6] This results in a larger, dimeric structure that is often less polar than the starting materials and would thus appear at a higher Rf.

The following diagram illustrates the relationship between the main reaction and these potential side reactions.

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions SM Starting Materials (Ethyl Cyanoacetate + 3-Ethoxypropylamine) P Desired Product (this compound) SM->P Amidation B1 Byproduct 1 (Cyanoacetic Acid) SM->B1 Hydrolysis of Ester B3 Byproduct 3 (Self-Condensation) SM->B3 Dimerization B2 Byproduct 2 (Nitrile Hydrolysis) P->B2 Hydrolysis of Nitrile

Caption: Main synthesis pathway and potential side reactions.

Q3: How do I select the right TLC solvent system (eluent) and interpret the Rf values?

The choice of eluent is critical for achieving good separation. The principle relies on balancing the polarity of the solvent system with the polarity of the compounds. For amide synthesis, a mixture of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol) is standard.

Recommended Starting Point:

  • 1:1 Hexane:Ethyl Acetate. This provides a good starting polarity for many amide products.

Optimization:

  • If all spots are near the baseline (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 1:2 Hexane:Ethyl Acetate or add a small amount of methanol).

  • If all spots are near the solvent front (high Rf): The eluent is too polar. Increase the proportion of the non-polar solvent (e.g., switch to 2:1 Hexane:Ethyl Acetate).

The goal is to have the Rf of your main product around 0.3 - 0.5 to ensure clear separation from both more polar and less polar impurities.

Compound Type Relative Polarity Expected Relative Rf Value
Self-Condensation ByproductLowHigh (e.g., 0.7 - 0.9)
Ethyl Cyanoacetate (SM1)Medium-LowMedium-High (e.g., 0.6 - 0.8)
Product (Amide) Medium Medium (Target ~0.4)
3-Ethoxypropylamine (SM2)Medium-HighMedium-Low (e.g., 0.2 - 0.4)
Cyanoacetic Acid (Byproduct)HighLow (e.g., 0.0 - 0.1)
Nitrile Hydrolysis ByproductVery HighVery Low (At or near baseline)
Q4: Which visualization stains are most effective for this reaction?

Since not all compounds are visible under UV light, chemical stains are essential for a complete analysis. Using multiple stains can provide functional group-specific information to help identify spots conclusively.

Stain Preparation Target Compound(s) Expected Result Citation
UV Light (254 nm) N/A (non-destructive)Compounds with chromophores (conjugated systems, aromatics).Dark spots on a fluorescent green background. A good first check.[7]
Iodine Vapor A few iodine crystals in a sealed chamber.General stain for many organic compounds.Reversible yellow-brown spots. Good for general visualization.[8]
Potassium Permanganate (KMnO₄) 1.5g KMnO₄, 10g K₂CO₃, 1.5mL 1M NaOH in 200mL water.Most organic compounds (oxidizable groups).Yellow/brown spots on a purple/pink background. Very universal.[9][10]
Ninhydrin 0.2g ninhydrin in 100mL absolute ethanol.Primary and secondary amines.Pink or purple spots upon heating. Excellent for tracking unreacted 3-ethoxypropylamine. [9][11]
Bromocresol Green 0.04g bromocresol green in 100mL absolute ethanol, add NaOH solution dropwise until blue.Acidic compounds.Yellow spots on a blue/green background. Confirmatory for carboxylic acid byproducts. [9]

Troubleshooting Guide: A Logic-Based Approach

Use this guide to diagnose specific issues observed on your TLC plate after development and visualization.

G Start Analyze Developed TLC Plate Intense_SM Intense Starting Material Spots Remain? Start->Intense_SM SM_Yes Yes Intense_SM->SM_Yes SM_No No Intense_SM->SM_No Unexpected_Spots Unexpected Spots Present? US_Yes Yes Unexpected_Spots->US_Yes Incomplete_Rxn Incomplete Reaction. - Extend reaction time - Increase temperature - Check reagent purity SM_Yes->Incomplete_Rxn SM_No->Unexpected_Spots Spot_Location Where is the spot? US_Yes->Spot_Location US_No No Clean_Rxn Reaction appears clean. Proceed to workup. US_No->Clean_Rxn Low_Rf Low Rf (near baseline) Spot_Location->Low_Rf High_Rf High Rf (near solvent front) Spot_Location->High_Rf Low_Rf_Cause Possible Cause: Polar Byproduct Formation Low_Rf->Low_Rf_Cause High_Rf_Cause Possible Cause: Less Polar Byproduct High_Rf->High_Rf_Cause Low_Rf_Action Action: Use Bromocresol Green stain. Yellow spot confirms acid (e.g., Cyanoacetic Acid). Low_Rf_Cause->Low_Rf_Action High_Rf_Action Action: Likely self-condensation of ethyl cyanoacetate. Consider milder base or lower temperature. High_Rf_Cause->High_Rf_Action Unexpected_spots Unexpected_spots Unexpected_spots->US_No

Caption: Troubleshooting flowchart for TLC analysis.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a general guideline. Reaction times and temperatures should be optimized based on TLC monitoring.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-ethoxypropylamine (1.0 eq) and ethyl cyanoacetate (1.05 eq). A high-boiling, non-protic solvent like toluene can be used, or the reaction can be run neat.[12]

  • Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) with vigorous stirring.

  • Monitoring: After 30 minutes, and every hour thereafter, pause heating, cool slightly, and withdraw a small aliquot (tip of a glass capillary) of the reaction mixture. Dilute this aliquot in a small vial with a suitable solvent (e.g., ethyl acetate) for TLC analysis.

  • TLC Analysis: Spot the diluted aliquot on a silica gel TLC plate alongside co-spots of the starting materials. Develop, visualize, and analyze as described in Protocol 2.

  • Completion: The reaction is considered complete when the limiting starting material spot has disappeared or is very faint on the TLC plate.

  • Workup: Once complete, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified, typically by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or column chromatography.[1]

Protocol 2: Step-by-Step TLC Monitoring and Analysis
  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting materials (SM1, SM2) and the reaction mixture (Rxn). A co-spot lane (spotting all components in one lane) is also highly recommended for comparing Rf values directly.[13]

  • Spotting: Using separate capillary tubes, apply a small spot of each diluted sample to its designated lane on the origin line. Keep spots small and concentrated.

  • Development: Place the spotted TLC plate in a developing chamber containing your chosen eluent (e.g., 1:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate undisturbed until it is about 1 cm from the top.

  • Marking: Immediately remove the plate and, with a pencil, mark the solvent front. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • Examine the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[7]

    • Place the plate in an iodine chamber until spots appear, then remove and circle them.[8]

    • Apply a chemical stain (e.g., KMnO₄) by quickly dipping the plate into the stain solution or spraying it evenly. Gently heat the plate with a heat gun to develop the spots. Circle all new spots.

  • Interpretation: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent front traveled). Compare the reaction mixture lane to the starting material lanes to identify unreacted reagents and the new product spot. Analyze any unexpected spots based on their Rf and response to specific stains as detailed in the troubleshooting guide.

References

Technical Support Center: Troubleshooting Low Purity of 2-cyano-N-(3-ethoxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-cyano-N-(3-ethoxypropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve purity issues encountered during their experiments. Drawing from established chemical principles and field-proven insights, this document provides a structured, question-and-answer approach to common challenges.

Synthesis Overview

The standard synthesis of this compound involves the nucleophilic acyl substitution of an alkyl cyanoacetate, typically ethyl cyanoacetate, with 3-ethoxypropylamine. The reaction proceeds with the elimination of an alcohol (e.g., ethanol). While seemingly straightforward, various factors can lead to incomplete reactions and the formation of impurities, compromising the final product's purity.

Troubleshooting Guide & FAQs

This section directly addresses specific issues you may encounter. Each question is followed by an in-depth explanation of potential causes and actionable solutions.

Q1: My final product has low purity after the initial work-up. What are the common impurities and how can I identify them?

A1: Low purity is typically due to a combination of unreacted starting materials and byproducts from side reactions. Identifying the specific impurity is the first step toward selecting the appropriate purification strategy.

Common Impurities:

  • Unreacted 3-ethoxypropylamine: A basic starting material that is often a primary contaminant if the reaction is incomplete.

  • Unreacted Ethyl Cyanoacetate: A neutral/slightly acidic starting material. Its presence indicates an incomplete reaction.[1]

  • Cyanoacetic Acid: Arises from the hydrolysis of ethyl cyanoacetate, especially if moisture is present in the reaction.[1] This acidic impurity can complicate the reaction and purification.

  • Malonamide: Can form from side reactions and may be present in small amounts.[2]

  • Self-condensation Products: Aldehydes or ketones can undergo self-condensation in the presence of a base, though this is less common for this specific synthesis.[3]

  • Residual Solvents: Toluene, ethanol, or other solvents used in the reaction or workup may be retained in the final product.

Identification Methods:

A multi-technique approach is recommended for unambiguous identification of impurities.

Analytical TechniquePurpose & Expected Observations
Thin-Layer Chromatography (TLC) Rapidly assess reaction completion and purity. Unreacted starting materials will have different Rf values than the product. Multiple spots indicate an impure sample.[1]
NMR Spectroscopy (¹H & ¹³C) Provides detailed structural information to identify and quantify impurities. Look for characteristic peaks of starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC) Separates the product from non-volatile impurities and allows for quantification of purity.[4] Reverse-phase HPLC is a suitable method for analyzing this polar amide.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies volatile impurities, such as residual solvents and unreacted starting materials.[4]
Infrared (IR) Spectroscopy Confirms the presence of the amide functional group and the absence of carboxylic acid from hydrolysis.[4]
Q2: My reaction is incomplete, leaving significant amounts of starting materials. How can I improve the conversion rate?

A2: Incomplete conversion is a frequent cause of low yield and purity.[1] Optimizing reaction conditions is critical to drive the reaction to completion.

  • Causality - Le Chatelier's Principle: The formation of this compound from ethyl cyanoacetate and 3-ethoxypropylamine is a reversible equilibrium reaction that produces ethanol as a byproduct.[6] To drive the reaction forward, the ethanol produced must be removed, or an excess of one reactant should be used.

Troubleshooting Steps:

  • Increase Reaction Temperature: Heating the reaction mixture, often to reflux, provides the necessary activation energy and helps to drive off the ethanol byproduct, shifting the equilibrium towards the product.[6][7]

  • Extend Reaction Time: Monitor the reaction progress by TLC. If starting materials are still present, extend the reaction time until the starting material spot disappears or is significantly diminished.[1]

  • Adjust Stoichiometry: Using a slight excess (e.g., 1.05 to 1.2 equivalents) of one of the reactants can help drive the reaction to completion. Using excess amine is common, but this requires an efficient method to remove it during workup.

  • Solvent Choice: The reaction can be run neat (without solvent) or in a high-boiling, inert solvent like toluene or DMF.[7] A solvent can facilitate better heat transfer and mixing.

  • Ensure Anhydrous Conditions: Water can hydrolyze the ethyl cyanoacetate starting material to cyanoacetic acid, which can complicate the reaction.[1][8] Use dry glassware and anhydrous solvents.

Q3: My final product is an oil instead of the expected solid. What is the cause and how can I induce crystallization?

A3: Obtaining an oil instead of a solid is a strong indicator of significant impurities or residual solvent, both of which can depress the melting point of the compound.[9]

Potential Causes and Solutions:

  • High Impurity Content: The presence of unreacted starting materials or byproducts can prevent the product from crystallizing. In this case, purification must precede crystallization. Column chromatography is often the most effective method to purify an oily product.[9]

  • Residual Solvent: Ensure all solvent has been removed under high vacuum. If you suspect residual solvent, dissolve the oil in a volatile solvent (e.g., dichloromethane), dry the solution over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and re-evaporate the solvent.[9]

Techniques to Induce Crystallization:

If the product is pure but slow to crystallize, the following methods can be employed:[10]

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9]

  • Seeding: Introduce a tiny crystal of the pure product into the supersaturated solution or oil. This seed crystal acts as a template for further crystallization.[9]

  • Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, such as hexanes or diethyl ether) to the oil and stir or scratch vigorously. This can often force the product to precipitate as a solid.[9]

Q4: The product is colored (yellow or brown). How can I decolorize it?

A4: Color in the final product is usually caused by high-molecular-weight, conjugated byproducts formed during the reaction, often at elevated temperatures.

Decolorization Methods:

  • Activated Carbon (Charcoal): During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount of activated carbon.[9][10] The colored impurities adsorb onto the surface of the carbon. Perform a hot filtration to remove the charcoal, and then allow the clear filtrate to cool and crystallize.[10]

  • Recrystallization: Often, a simple recrystallization is sufficient. The colored impurities may be more soluble in the solvent and will remain in the mother liquor, leaving behind purer, colorless crystals.[9]

Q5: What are the most effective purification techniques for this compound?

A5: A multi-step purification strategy is often the most effective. The choice of technique depends on the nature and quantity of the impurities.

  • Acid-Base Extraction: This is a highly effective first step to remove unreacted starting materials.[9]

    • A wash with a dilute acid (e.g., 1M HCl) will protonate and remove the basic 3-ethoxypropylamine into the aqueous layer.

    • A subsequent wash with a dilute base (e.g., 5% NaHCO₃) will deprotonate and remove acidic impurities like cyanoacetic acid.[9]

  • Recrystallization: This is the preferred method for removing small amounts of impurities from a solid product and is often the final purification step.[9][11][12] The key is selecting an appropriate solvent system.

Suggested Solvent / SystemProcedure
Isopropanol A good single-solvent system to try first.
Toluene Another potential single solvent for recrystallization.[9]
Ethyl Acetate / Hexanes Dissolve the compound in a minimum of hot ethyl acetate, then add hexanes dropwise until the solution becomes cloudy. Reheat to clarify, then cool slowly.[6][9]
Ethanol / Water Dissolve in a minimum of hot ethanol, then add water dropwise until persistent cloudiness is observed. Reheat to clarify, then cool slowly.[6][9]
  • Column Chromatography: If the product is an oil or if recrystallization fails to remove impurities, silica gel column chromatography is the most powerful purification method.[4][9] Given the polar nature of the amide, a polar mobile phase will be required.[13] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

Experimental Protocols & Visualizations

General Synthesis & Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification Reactants 3-ethoxypropylamine + Ethyl Cyanoacetate Reaction Heat / Reflux (Neat or in Toluene) Reactants->Reaction Crude Crude Product Reaction->Crude Extraction Acid-Base Extraction Crude->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Purify Recrystallization OR Column Chromatography Evaporation->Purify Final Pure Product Purify->Final

Caption: General workflow for synthesis and purification.

Protocol 1: Acid-Base Extraction Work-up
  • After the reaction is complete, cool the mixture to room temperature. If a solvent like toluene was used, dilute the mixture with ethyl acetate.

  • Transfer the organic mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove unreacted 3-ethoxypropylamine).

    • Saturated NaHCO₃ solution (to remove unreacted cyanoacetic acid).

    • Brine (saturated NaCl solution) to remove residual water.

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent system from the table above.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to completely dissolve it.[12]

  • Decolorization (Optional): If the solution is colored, cool it slightly, add a spatula-tip of activated carbon, and reheat to boiling for a few minutes.[10]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and activated carbon, if used).[10]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then allow them to air-dry on the filter before drying completely under vacuum.[12]

Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing purity issues.

start Low Purity Detected (TLC, NMR, HPLC) q1 Starting Materials Present? start->q1 incomplete Incomplete Reaction q1->incomplete Yes q2 Product is an Oil? q1->q2 No optimize Optimize Reaction: - Increase Time/Temp - Adjust Stoichiometry - Ensure Anhydrous Conditions incomplete->optimize optimize->start Re-evaluate oil High Impurity or Residual Solvent q2->oil Yes q3 Product is Colored? q2->q3 No purify_oil Purify via Column Chromatography or Trituration oil->purify_oil purify_oil->start Re-evaluate color Conjugated Byproducts q3->color Yes end Pure Product Achieved q3->end No decolorize Recrystallize with Activated Carbon color->decolorize decolorize->start Re-evaluate

Caption: A logical troubleshooting flowchart for low purity.

References

Technical Support Center: A Senior Application Scientist's Guide to Scaling Up the Synthesis of 2-cyano-N-(3-ethoxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-cyano-N-(3-ethoxypropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for the successful scale-up of this valuable chemical intermediate. As your virtual Senior Application Scientist, I will guide you through the nuances of this synthesis, drawing upon established chemical principles and practical, field-proven insights.

I. Overview of the Synthesis

The synthesis of this compound is a nucleophilic acyl substitution reaction. It involves the reaction of 3-ethoxypropylamine with an ester of cyanoacetic acid, most commonly ethyl cyanoacetate.[1][2] The reaction proceeds with the elimination of ethanol, forming the desired amide product. This straightforward amidation is a fundamental transformation in organic synthesis.[1]

The core reaction is as follows:

CH₃CH₂O(CH₂)₃NH₂ + NCCH₂COOCH₂CH₃ → NCCH₂CONH(CH₂)₃OCH₂CH₃ + CH₃CH₂OH (3-ethoxypropylamine + Ethyl cyanoacetate → this compound + Ethanol)

While the reaction appears simple, scaling up production from the lab bench to pilot or manufacturing scale introduces challenges related to reaction kinetics, heat and mass transfer, impurity profiles, and product isolation. This guide will address these critical aspects to ensure a robust and reproducible process.

II. Experimental Protocol: A Scalable Approach

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound on a larger scale.

A. Reactant and Solvent Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)CAS Number
3-EthoxypropylamineC₅H₁₃NO103.16136-1380.8616291-85-6
Ethyl CyanoacetateC₅H₇NO₂113.12208-2101.063105-56-6
TolueneC₇H₈92.14110.60.867108-88-3
This compoundC₈H₁₄N₂O₂170.21--15029-47-7

B. Detailed Synthesis Protocol (Exemplary 1 mol scale)

  • Reactor Setup: In a properly sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 3-ethoxypropylamine (103.16 g, 1.0 mol) and toluene (500 mL).

  • Reagent Addition: While stirring, slowly add ethyl cyanoacetate (118.78 g, 1.05 mol, 1.05 eq). A slight excess of the ester can help drive the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Work-up: Once the reaction is complete (typically after 4-8 hours, as indicated by TLC/HPLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which may be an oil or a semi-solid, can be purified by recrystallization. A suitable solvent system is ethyl acetate/hexanes.[1] Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry the purified product under vacuum to a constant weight.

III. Troubleshooting Guide

This section addresses specific issues that you may encounter during the scale-up of the synthesis.

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a common issue when scaling up. The root causes can be multifaceted:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Extend the reaction time and continue to monitor by TLC or HPLC until the starting amine is consumed. Increasing the reaction temperature slightly (if the solvent allows) can also increase the reaction rate.

  • Sub-optimal Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting material.

    • Solution: Ensure a slight excess (5-10 mol%) of ethyl cyanoacetate is used to drive the consumption of the more valuable amine.

  • Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of low reactant concentration, hindering the reaction.

    • Solution: Ensure the mechanical stirrer is providing adequate agitation for the reactor volume. The formation of a vortex should be visible.

  • Loss During Work-up: Significant product loss can occur during extraction and purification.

    • Solution: Minimize transfers between vessels. During recrystallization, ensure the minimum amount of hot solvent is used for dissolution to maximize recovery upon cooling.

Q2: The final product is an oil and will not solidify. How can I induce crystallization?

A2: The oily nature of the product often points to the presence of impurities that depress the melting point or residual solvent.

  • Residual Solvent:

    • Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40-50 °C).

  • High Impurity Content:

    • Solution: If the product is impure, it may resist crystallization. Consider a preliminary purification step. An acid wash (e.g., with 1M HCl) can remove unreacted 3-ethoxypropylamine, and a base wash (e.g., with saturated sodium bicarbonate) can remove any unreacted cyanoacetic acid (if formed by hydrolysis of the ester). If these washes are insufficient, column chromatography may be necessary, although this is less ideal for large-scale production.

  • Inducing Crystallization: If the product is pure but slow to crystallize:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product, add it to the oil to initiate crystallization.

    • Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like hexanes) and stir or sonicate the mixture. This can often induce precipitation of the solid.

Q3: My final product is colored (yellow to brown). How can I decolorize it?

A3: Color is usually due to high-molecular-weight byproducts formed from side reactions.

  • Solution:

    • Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (typically 1-2% by weight of the crude product). Swirl the hot mixture for a few minutes and then perform a hot filtration through a pad of celite to remove the carbon. The desired product should crystallize from the now colorless filtrate upon cooling.

    • Recrystallization: Sometimes, a simple recrystallization from an appropriate solvent system is sufficient to leave the colored impurities in the mother liquor.

IV. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when running this reaction at scale?

A1: Safety is paramount in any chemical synthesis, especially at scale.

  • 3-Ethoxypropylamine: This is a corrosive and flammable liquid.[3][4][5] It can cause severe skin burns and eye damage.[3][4][5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

  • Ethyl Cyanoacetate: This compound is harmful if swallowed, inhaled, or in contact with skin.[6][7][8] It is also a lachrymator (causes tearing).[7] Handle with care in a fume hood and wear appropriate PPE.[6][7][8]

  • Toluene: This is a flammable solvent. Ensure the reaction is performed away from ignition sources.

  • Exothermicity: While the reaction is not violently exothermic, mixing the reactants at a large scale can generate heat. Monitor the internal temperature during the addition of ethyl cyanoacetate.

Q2: What are the likely impurities I might encounter and how can I detect them?

A2: Besides unreacted starting materials, potential impurities include:

  • N,N'-bis(3-ethoxypropyl)malonamide: This can form if the product reacts with another molecule of 3-ethoxypropylamine.

  • Self-condensation products of ethyl cyanoacetate: Under certain conditions, ethyl cyanoacetate can undergo self-condensation.

  • Hydrolysis products: If water is present, ethyl cyanoacetate can hydrolyze to cyanoacetic acid, and the nitrile group of the product can hydrolyze to a carboxylic acid or amide.

Detection Methods:

  • TLC: This is a quick and effective way to monitor the reaction progress and check for the presence of starting materials and major byproducts. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • HPLC: For more quantitative analysis of purity, a reverse-phase HPLC method can be developed.

  • NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any impurities. The ¹H NMR spectrum of 2-cyanoacetamide shows characteristic peaks for the methylene protons and the amide protons.[9]

  • IR Spectroscopy: The IR spectrum will show characteristic absorptions for the nitrile (C≡N) and amide (C=O) functional groups.[10]

Q3: Can I run this reaction without a solvent?

A3: Yes, this reaction can often be run "neat" (without a solvent), especially on a smaller scale.[11] For larger scale reactions, a solvent like toluene is recommended for several reasons:

  • Heat Transfer: The solvent acts as a heat sink, allowing for better temperature control and preventing localized overheating.

  • Mass Transfer: The solvent ensures that the reactants are well-mixed, which is crucial for a complete and efficient reaction at scale.

  • Azeotropic Removal of Ethanol: Toluene can form an azeotrope with the ethanol byproduct, which can be removed using a Dean-Stark apparatus to drive the reaction equilibrium towards the product.

V. Visualizing the Process

To better understand the workflow and potential challenges, the following diagrams are provided.

Synthesis Workflow

Synthesis_Workflow Reactants 3-Ethoxypropylamine Ethyl Cyanoacetate Toluene Reaction Reaction (Reflux) Reactants->Reaction Heat Workup Cooling & Solvent Removal Reaction->Workup Monitor by TLC/HPLC Purification Recrystallization (Ethyl Acetate/Hexanes) Workup->Purification Product Pure this compound Purification->Product Filtration & Drying

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Workup_Loss Loss During Work-up? Start->Workup_Loss No Extend_Time Extend Reaction Time Incomplete_Reaction->Extend_Time Yes Optimize_Purification Optimize Purification Workup_Loss->Optimize_Purification Yes

Caption: A decision tree for troubleshooting low product yield.

VI. References

  • BenchChem. (2025). Protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide in the lab. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). Ethyl cyanoacetate SDS, 105-56-6 Safety Data Sheets. Retrieved from --INVALID-LINK--

  • CDH Fine Chemical. (n.d.). ETHYL CYANOACETATE CAS No 105-56-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from --INVALID-LINK--

  • Loba Chemie. (2016, June 2). ETHYL CYANOACETATE FOR SYNTHESIS MSDS CAS-No. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Ethoxypropylamine 99 6291-85-6. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2010, November 24). 3-Methoxypropylamine SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • BASF. (2015, March 25). Safety Data Sheet 3-Methoxypropylamine. Retrieved from --INVALID-LINK--

  • Merck Millipore. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide in the lab. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). cyanoacetamide. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Cyanoacetamide(107-91-5) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-103. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 3.14. Use of TLC to monitor the progress of an enzymatic synthesis.... Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)acetamide from Cyanoacetamide. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The.... Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Amino-2-cyanoacetamide. Retrieved from --INVALID-LINK--

  • CRO SPLENDID LAB. (n.d.). 2-Cyano-n-(3-ethoxy-propyl)-acetamide. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2-cyano-N-(3-phenylpropyl)acetamide. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of 2-Cyano-N-(3,4-dichlorophenyl)acetamide on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). Acetamide, 2-cyano-. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Cyano-2-(hydroxyimino)acetamide. Retrieved from --INVALID-LINK--

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-305. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. Retrieved from --INVALID-LINK--

  • bioRxiv. (n.d.). Supplementary Note Compound synthesis protocols and characterization. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Removal of unreacted starting materials from "2-cyano-N-(3-ethoxypropyl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and practical guidance for the purification of "2-cyano-N-(3-ethoxypropyl)acetamide," a key intermediate in various synthetic pathways. Our goal is to equip you with the knowledge to diagnose and resolve common purity challenges encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: After my synthesis, TLC analysis indicates the presence of both my desired product, this compound, and a significant amount of unreacted 3-ethoxypropylamine. How can I remove the residual amine?

A1: The presence of unreacted 3-ethoxypropylamine is a common issue, primarily due to its basic nature. The most effective method to remove it is through a liquid-liquid extraction process utilizing an acidic wash. The underlying principle is the conversion of the basic amine into its water-soluble salt, which can then be easily separated from the organic layer containing your desired amide product.[1][2][3]

Detailed Protocol: Acidic Liquid-Liquid Extraction

  • Dissolution: Dissolve your crude product mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid solution). The amine will react with the acid to form its corresponding ammonium salt, which is soluble in the aqueous phase.[1][4]

  • Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate fully. The top layer will typically be the organic phase containing your product, and the bottom layer will be the aqueous phase containing the amine salt.

  • Extraction: Drain the lower aqueous layer. Repeat the wash with the dilute acid solution one or two more times to ensure complete removal of the amine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Follow this with a wash with brine (saturated NaCl solution) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your purified product.

Q2: My NMR spectrum shows signals corresponding to unreacted ethyl cyanoacetate. What is the best approach to eliminate this starting material?

A2: Unreacted ethyl cyanoacetate, an ester, can be effectively removed by a basic wash during the workup. The ester will be hydrolyzed by the base to form a water-soluble carboxylate salt.[]

Detailed Protocol: Basic Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.

  • Basic Wash: In a separatory funnel, wash the organic solution with a dilute aqueous base, such as 5% sodium carbonate (Na₂CO₃) or 1 M sodium hydroxide (NaOH) solution. This will hydrolyze the ethyl cyanoacetate to its sodium salt, which will partition into the aqueous layer.

  • Separation and Extraction: Allow the layers to separate, and then drain the aqueous layer. Repeat the basic wash if necessary, monitoring the removal of the impurity by TLC.

  • Water Wash: Wash the organic layer with water and then brine to remove any residual base and water.

  • Drying and Concentration: Dry the organic layer with an anhydrous salt, filter, and remove the solvent via rotary evaporation.

Q3: My final product of this compound is an oil, but I expected a solid. What are the possible reasons, and how can I induce crystallization?

A3: An oily product can result from the presence of impurities that lower the melting point or from residual solvent.[6] If the product is pure but reluctant to crystallize, several techniques can be employed to induce solidification.

Troubleshooting Oily Products:

  • Residual Solvent: Ensure all solvent has been removed by placing the product under high vacuum for an extended period.

  • High Impurity Content: If significant impurities are present, as determined by analytical methods like NMR or GC-MS, further purification by column chromatography may be necessary before attempting crystallization.[6]

Techniques to Induce Crystallization:

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

  • Seeding: If you have a small crystal of pure this compound, add it to the oil. This seed crystal will act as a template for further crystallization.[6]

  • Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, such as hexanes or diethyl ether) and stir or sonicate the mixture. This can often force the product out of the solution as a solid.[6]

Q4: The purified this compound has a yellow or brown tint. How can I decolorize my product?

A4: Color in your final product is often due to the presence of high molecular weight, conjugated byproducts. These can typically be removed during recrystallization with the aid of activated carbon.[6][7]

Detailed Protocol: Decolorization with Activated Carbon

  • Dissolution: Dissolve the colored product in a minimum amount of a hot recrystallization solvent.

  • Addition of Activated Carbon: Add a small amount of activated carbon (charcoal) to the hot solution. Be cautious as the solution may bump.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper to remove the activated carbon. The colored impurities will be adsorbed onto the carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of the decolorized product.

  • Isolation: Collect the pure crystals by vacuum filtration.

Purification Method Selection Guide

The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your reaction. The following table provides a comparative overview of common techniques for purifying this compound.

Purification MethodProsConsBest For Removing
Liquid-Liquid Extraction Fast, simple, and effective for removing acidic or basic impurities.[2][8]Not effective for removing neutral impurities with similar solubility to the product.Unreacted 3-ethoxypropylamine (acidic wash) and ethyl cyanoacetate (basic wash).
Recrystallization Excellent for removing small amounts of impurities, can yield highly pure crystalline solids.[9][10]Requires finding a suitable solvent system; some product loss in the mother liquor is inevitable.Minor impurities with different solubility profiles than the product.
Column Chromatography Highly effective for separating complex mixtures and impurities with similar properties to the product.[11][12]Can be time-consuming and requires larger volumes of solvent; potential for product loss on the column.Multiple impurities, including neutral byproducts, and for separating compounds with very similar polarities.

Experimental Workflows

Workflow 1: Purification via Liquid-Liquid Extraction and Recrystallization

This workflow is ideal when the primary impurities are unreacted starting materials.

A Crude Product (in Ethyl Acetate) B Wash with 1M HCl A->B C Separate Aqueous Layer (contains 3-ethoxypropylamine salt) B->C D Wash with 5% NaHCO3 B->D Organic Layer E Separate Aqueous Layer (contains ethyl cyanoacetate salt) D->E F Wash with Brine D->F Organic Layer G Dry with Na2SO4 F->G H Concentrate G->H I Recrystallize from Ethanol/Water H->I J Pure Crystalline Product I->J A Crude Product B Dissolve in Minimum Dichloromethane A->B C Adsorb onto Silica Gel B->C D Load onto Column C->D E Elute with Hexane/Ethyl Acetate Gradient D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Concentrate H->I J Pure Product I->J

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-cyano-N-(3-ethoxypropyl)acetamide and 2-cyano-N-(3-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the synthesis of two N-substituted cyanoacetamides: 2-cyano-N-(3-ethoxypropyl)acetamide and 2-cyano-N-(3-phenylpropyl)acetamide. These compounds serve as valuable intermediates in organic synthesis, particularly in the development of novel therapeutics and functional materials.[1][2] This document will explore the nuances of their preparation, drawing on established protocols and the inherent chemical properties of their precursors.

Introduction to N-Substituted Cyanoacetamides

N-substituted cyanoacetamides are a class of organic compounds characterized by a reactive methylene group, a nitrile functionality, and a substituted amide.[1] This unique combination of functional groups makes them versatile building blocks for a wide array of chemical transformations, including condensations and cyclizations, which are fundamental in the synthesis of complex molecular architectures.[2] The substituent on the amide nitrogen plays a crucial role in modulating the physicochemical properties, such as lipophilicity and biological activity, of the resulting molecules.[1]

This guide focuses on two specific analogues: one with an aliphatic ethoxypropyl substituent and another with an aromatic phenylpropyl substituent. The comparison of their synthesis will highlight how the choice of the starting amine influences reaction conditions, work-up procedures, and potentially the overall efficiency of the synthesis.

Synthetic Approach: Nucleophilic Acyl Substitution

The most common and direct route to N-substituted cyanoacetamides is the condensation reaction between a primary amine and an alkyl cyanoacetate, typically ethyl cyanoacetate.[3][4] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of an alcohol, in this case, ethanol, leads to the formation of the desired amide bond.[3]

Reaction Scheme

The general reaction for the synthesis of both target compounds is depicted below:

R-NH₂ + NCCH₂COOC₂H₅ → R-NHCOCH₂CN + C₂H₅OH

Where R is either -(CH₂)₃OCH₂CH₃ (for this compound) or -(CH₂)₃C₆H₅ (for 2-cyano-N-(3-phenylpropyl)acetamide).

Comparative Experimental Protocols

While the underlying chemistry is the same, the specific conditions and outcomes can differ based on the properties of the starting amine. Below are detailed protocols for the synthesis of both compounds.

Synthesis of 2-cyano-N-(3-phenylpropyl)acetamide

This protocol is well-documented and serves as a reliable method for the synthesis of N-arylalkyl cyanoacetamides.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-phenylpropylamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents).[1]

  • Solvent Addition: Add a suitable high-boiling point solvent, such as toluene, to facilitate mixing and efficient heat transfer.[1]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 2-cyano-N-(3-phenylpropyl)acetamide as a solid.[1]

  • Drying: Dry the purified product under vacuum to remove any residual solvent.[1]

Synthesis of this compound

A specific, detailed protocol for this compound is less commonly published. However, based on the general reactivity of primary amines with ethyl cyanoacetate, a similar procedure to its phenylpropyl counterpart is highly effective.

Proposed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, combine 3-ethoxypropylamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents).

  • Solvent (Optional): This reaction can potentially be run neat (without solvent) due to the liquid nature and lower boiling point of the amine. However, a high-boiling solvent like toluene can be used for better temperature control.

  • Reaction: Heat the mixture to reflux. Given the lower boiling point of 3-ethoxypropylamine compared to 3-phenylpropylamine, the reflux temperature will be lower if run neat or will be dictated by the solvent. Monitor the reaction progress using TLC.

  • Work-up: After completion, cool the reaction mixture to ambient temperature.

  • Solvent Removal: If a solvent was used, remove it via rotary evaporation.

  • Purification: The resulting crude product, likely an oil or a low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel. Recrystallization may be an option if the product is a solid.

  • Drying: Ensure the final product is free of residual solvent and water by drying under vacuum.

Data Presentation: A Comparative Overview

The following tables summarize the key physicochemical properties of the starting materials and a comparison of the expected reaction parameters for the synthesis of the two target compounds.

Table 1: Physicochemical Properties of Starting Amines

Property3-Ethoxypropylamine3-Phenylpropylamine
Molecular Formula C₅H₁₃NOC₉H₁₃N
Molecular Weight 103.16 g/mol 135.21 g/mol
Boiling Point 136-138 °C221 °C
Density 0.861 g/mL at 25 °C0.951 g/mL at 25 °C
Solubility in Water MiscibleModerately soluble

Table 2: Comparison of Synthesis Parameters

ParameterThis compound2-cyano-N-(3-phenylpropyl)acetamide
Reaction Temperature Lower (if neat), solvent-dependentHigher (if neat), solvent-dependent (e.g., Toluene reflux ~111°C)
Reaction Time Likely shorter due to higher nucleophilicity of the aliphatic amineSeveral hours under reflux[4]
Work-up Complexity Potentially simpler, direct distillation may be possibleRequires solvent removal and recrystallization[1]
Purification Method Vacuum distillation or column chromatographyRecrystallization[1]
Expected Product State Likely an oil or low-melting solidSolid[1]

Causality Behind Experimental Choices

The choice of experimental parameters is directly influenced by the chemical nature of the starting materials.

  • Nucleophilicity of the Amine: 3-Ethoxypropylamine, an aliphatic amine, is generally a stronger nucleophile than 3-phenylpropylamine. The phenyl group in the latter can have a minor electron-withdrawing inductive effect, slightly reducing the nucleophilicity of the amino group. This suggests that the reaction with 3-ethoxypropylamine may proceed faster or at a lower temperature.

  • Boiling Point and Solvent Selection: The significantly higher boiling point of 3-phenylpropylamine allows for higher reaction temperatures when the synthesis is performed neat.[1] For both syntheses, a high-boiling inert solvent like toluene is a good choice as it allows for a consistent reaction temperature and facilitates the removal of the ethanol byproduct through azeotropic distillation, which can help drive the reaction to completion.

  • Purification Strategy: The physical state of the final product dictates the purification method. The presence of the phenyl group in 2-cyano-N-(3-phenylpropyl)acetamide increases its molecular weight and introduces intermolecular pi-stacking interactions, leading to a solid product that is amenable to recrystallization.[1] In contrast, the more flexible and less bulky ethoxypropyl chain in this compound is more likely to result in an oily or low-melting product, making vacuum distillation or column chromatography the more appropriate purification techniques.

Visualizing the Workflow and Mechanism

To better illustrate the processes, the following diagrams outline the experimental workflow and the underlying reaction mechanism.

G cluster_workflow Experimental Workflow Reactants Reactants: - Amine (1.0 eq) - Ethyl Cyanoacetate (1.05 eq) - Solvent (e.g., Toluene) Reaction Reaction: - Heat to reflux - Monitor by TLC Reactants->Reaction Workup Work-up: - Cool to room temperature - Remove solvent Reaction->Workup Purification Purification: - Recrystallization (for solid) - Distillation/Chromatography (for oil) Workup->Purification Product Final Product: - N-substituted cyanoacetamide Purification->Product

Caption: Generalized workflow for the synthesis of N-substituted cyanoacetamides.

G cluster_mechanism Nucleophilic Acyl Substitution Mechanism Amine R-NH₂ (Nucleophile) Ester NCCH₂COOC₂H₅ (Electrophile) Amine->Ester Nucleophilic Attack Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Product R-NHCOCH₂CN (Amide Product) Tetrahedral->Product Elimination of Ethoxide Byproduct C₂H₅OH (Ethanol) Tetrahedral->Byproduct

Caption: Mechanism of amide formation from an amine and an ester.

Conclusion

The synthesis of both this compound and 2-cyano-N-(3-phenylpropyl)acetamide is readily achievable through the well-established reaction of the corresponding primary amine with ethyl cyanoacetate. The primary differences in their synthetic protocols arise from the distinct physicochemical properties of the starting amines and the final products. The synthesis of the phenylpropyl derivative is well-documented, yielding a solid product that can be purified by recrystallization. The ethoxypropyl analogue, while following the same reaction principle, is expected to form a liquid or low-melting solid, necessitating purification by distillation or chromatography. Understanding these differences is key to efficiently producing these valuable chemical intermediates for further applications in research and development.

References

Comparative biological activity of "2-cyano-N-(3-ethoxypropyl)acetamide" and other cyanoacetamides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Cyanoacetamide Derivatives

Abstract

The cyanoacetamide scaffold is a cornerstone in medicinal chemistry, recognized for its synthetic versatility and the broad spectrum of biological activities exhibited by its derivatives. This guide provides a comparative analysis of the biological activities of various N-substituted cyanoacetamides, contextualized against the simple aliphatic derivative, "2-cyano-N-(3-ethoxypropyl)acetamide." While specific bioactivity data for this particular molecule is not extensively documented in peer-reviewed literature, its structure serves as an excellent baseline to explore how strategic modifications—from simple aliphatic chains to complex heterocyclic systems—dramatically influence biological outcomes. We will delve into key therapeutic areas, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data and detailed protocols to provide researchers with a robust framework for future drug discovery and development efforts.

The Cyanoacetamide Scaffold: A Privileged Structure in Medicinal Chemistry

Cyanoacetamide is a highly reactive and versatile molecule characterized by three key functional groups: a nitrile (-C≡N) group, an amide (-CONH-) group, and an active methylene bridge (-CH₂-). This unique arrangement allows it to serve as a powerful synthon for a vast array of more complex molecules and heterocycles. The reactivity of the active methylene group, in particular, facilitates crucial carbon-carbon bond-forming reactions like the Knoevenagel condensation, making it a gateway to diverse chemical libraries.[1]

The biological potential of cyanoacetamide derivatives is largely dictated by the nature of the substituent on the amide nitrogen (the "N-substituent"). As we will explore, modifying this position alters the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, which in turn governs its interaction with biological targets.

Caption: Core structure of 2-cyanoacetamide highlighting its key reactive sites.

Spectrum of Biological Activities: A Comparative Analysis

The true power of the cyanoacetamide scaffold is revealed by comparing the biological activities of its derivatives. We will use the structure of this compound as a conceptual model of a simple, flexible, aliphatic N-substituent and compare it to derivatives featuring aromatic, heterocyclic, and other functionalized moieties that have demonstrated significant biological effects.

Anticancer Activity

Many of the most potent cyanoacetamide derivatives feature N-substituents composed of complex heterocyclic or aromatic systems. These larger, often rigid, structures appear crucial for specific interactions with anticancer targets.

For instance, a series of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have demonstrated significant cytotoxicity against various human cancer cell lines, including prostate (PC3) and liver (HepG2) cancer.[2][3] The mechanism for the most active compounds in this series was found to be cytocidal, inducing apoptosis through the up-regulation of caspases-3 and -9.[3] This contrasts sharply with what would be predicted for a simple aliphatic derivative like this compound, which lacks the necessary structural complexity to bind effectively to such specific protein targets.

Similarly, phenothiazine-based cyanoacrylamides have shown significant in-vitro anticancer activity against pancreatic tumor cells (AsPC1 and SW1990).[4] The incorporation of the bulky, electron-rich phenothiazine moiety is critical for this activity.

Compound Derivative N-Substituent Type Cancer Cell Line Reported Activity (IC₅₀) Reference
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) derivativesHeterocyclicPC3, HepG2Potent cytotoxicity[2]
Phenothiazinyl cyanoacrylamidesHeterocyclic (Fused Ring)AsPC1, SW1990Significant activity[4]
2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamideHeterocyclicVariousAnticancer effect noted[5]
C-17 Cyano-substituted estratrienesSteroidalMCF-7, MDA-MB-231Potent (GI₅₀ 60-70 nM)[6]
This compound (Hypothetical) Aliphatic N/A Expected to be low/inactive N/A

Table 1: Comparison of anticancer activities of various cyanoacetamide derivatives.

Antimicrobial Activity

The structural requirements for antimicrobial activity appear to be more varied than for anticancer effects. While complex heterocyclic N-substituents are effective, some simpler aromatic substitutions also confer significant potency.

A study on α,β-unsaturated 2-cyanoacetamide derivatives showed antibacterial activity against both gram-positive (S. aureus, B. cereus) and gram-negative (S. typhi) bacteria.[1] The most effective compound in the series, 2-(4-nitrobenzylidene)-cyanoacetamide, demonstrated superior activity, suggesting that the electronic properties (in this case, the electron-withdrawing nitro group) of the substituent play a key role.[1]

Other research on N-(substituted phenyl)-2-chloroacetamides found that halogenated substituents in the para-position of the phenyl ring led to the most active compounds against S. aureus and MRSA.[7] This enhanced activity was attributed to high lipophilicity, which facilitates passage through the bacterial cell membrane.[7] This principle suggests that while the N-(3-ethoxypropyl) group of our reference compound provides some lipophilicity, it lacks the specific electronic and steric features of the more potent aromatic derivatives.

Compound Derivative Target Organism Reported Activity Reference
2-(4-Nitrobenzylidene)-cyanoacetamideS. aureus, B. cereus, S. typhiInhibition zones of 11-20 mm[1]
N-(4-chlorophenyl) chloroacetamideS. aureus, MRSAHigh activity[7]
N-(substituted) 2-isocyanoarylacetamidesC. albicansVery good inhibitory effect[8]
Quaternized N-aryl CMCh derivativesB. subtilis, S. pneumoniaeLow MIC (6.25-12.5 µg/mL)[9]
Quinazolinone-benzenesulfonamide hybridsMRSA, various bacteriaLow MIC (0.31-5.0 µg/mL)[10]

Table 2: Comparison of antimicrobial activities of various acetamide derivatives.

Enzyme Inhibition

Cyanoacetamide derivatives have been successfully designed as potent and selective enzyme inhibitors, a therapeutic strategy that requires precise molecular recognition between the inhibitor and the enzyme's active site.[11][12]

One prominent example is the development of imidazopyridine derivatives bearing a 2-cyanoacrylamide moiety as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1) .[13] The most potent derivative exhibited an IC₅₀ of 27 nM. The 2-cyanoacrylamide portion of the molecule is crucial, as it can form a reversible covalent bond with cysteine residues in the target protein.[13] This level of sophistication and targeted reactivity is unattainable with a simple N-aliphatic cyanoacetamide.

Furthermore, derivatives have been investigated as α-glucosidase inhibitors , which are relevant for managing type 2 diabetes.[14] Effective inhibition requires the molecule to fit within the enzyme's active site, a role often filled by flavonoid or chalcone structures in natural inhibitors. This again highlights the need for specific, often bulky and structurally defined, N-substituents that are absent in our reference compound.

cluster_pathway Enzyme Catalysis vs. Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Substrate Substrate->ES_Complex Inhibitor Cyanoacetamide Inhibitor Inhibitor->EI_Complex Product Product ES_Complex->Product Catalysis No_Product No_Product Product->Enzyme Enzyme Regenerated

Caption: General mechanism of competitive enzyme inhibition.

Insecticidal Activity

Certain cyanoacetamide derivatives have been developed as potent insecticides. For example, 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide showed significant toxicity against the cowpea aphid, Aphis craccivora, with LC₅₀ values as low as 0.041 ppm after 48 hours of treatment for nymphs.[15] The complex pyridinethio-acetamide structure is essential for this potent activity. Similarly, other synthetic derivatives have shown toxicity against the cotton leafworm, Spodoptera littoralis.[16]

Compound Derivative Target Pest Reported Activity (LC₅₀) Reference
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamideAphis craccivora (nymphs)0.041 ppm (48h)[15]
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamideAphis craccivora (adults)0.142 ppm (48h)[15]
(E)-2-cyano-N-(2-hydroxyphenyl)-3-(methylthio)-3-(phenylamino) acrylamideSpodoptera littoralisModerate toxicity[16]

Table 3: Comparison of insecticidal activities of cyanoacetamide derivatives.

Structure-Activity Relationships (SAR): The Key to Potency

The data clearly show that the biological activity of cyanoacetamides is not an inherent property of the core structure but is profoundly influenced by the N-substituent. This relationship is the foundation of rational drug design.[17][18]

  • Lipophilicity and Membrane Permeability: Increasing the lipophilicity of the N-substituent, for example by adding halogenated phenyl rings, can enhance antimicrobial activity by improving the molecule's ability to cross the bacterial cell membrane.[7] The ethoxypropyl group in our reference compound provides a moderate degree of lipophilicity but lacks the specific interactions of more complex groups.

  • Steric Bulk and Shape: Anticancer and enzyme inhibitory activities often depend on a precise fit into a protein's binding pocket. Large, rigid, and structurally defined groups like benzo[b]thiophene or imidazopyridine are required to achieve the necessary shape complementarity that a flexible aliphatic chain cannot provide.[2][13]

  • Electronic Effects: Electron-donating or electron-withdrawing groups on an aromatic N-substituent can fine-tune the electronic properties of the entire molecule, affecting its ability to form hydrogen bonds, pi-stacking interactions, or other non-covalent bonds with a biological target.[9][18]

cluster_mods N-Substituent Modification (R-group) cluster_activity Resulting Biological Activity Core Cyanoacetamide Core Aliphatic Simple Aliphatic (e.g., 3-ethoxypropyl) - Baseline Lipophilicity - High Flexibility Core->Aliphatic R = Aromatic Aromatic/Aryl (e.g., 4-chlorophenyl) - Tunable Electronics - Pi-stacking Potential Core->Aromatic R = Heterocyclic Complex Heterocycle (e.g., Thiophene-based) - Specific H-Bonding - High Target Specificity Core->Heterocyclic R = LowActivity Low or Non-Specific Activity Aliphatic->LowActivity Leads to Antimicrobial Enhanced Antimicrobial Activity Aromatic->Antimicrobial Leads to Anticancer Potent & Specific Anticancer/Enzyme Inhibition Heterocyclic->Anticancer Leads to Start Seed Cells in 96-Well Plate Incubate1 Incubate 24h (Cell Attachment) Start->Incubate1 Treat Add Serial Dilutions of Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h (Compound Exposure) Treat->Incubate2 AddMTT Add MTT Reagent to Each Well Incubate2->AddMTT Incubate3 Incubate 4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read End Calculate IC₅₀ Read->End

References

"2-cyano-N-(3-ethoxypropyl)acetamide" performance in heterocyclic synthesis compared to alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel heterocyclic scaffolds. Cyanoacetamide derivatives are a cornerstone in this field, valued for their versatility as precursors to a wide array of biologically active molecules.[1][2] This guide provides an in-depth technical comparison of 2-cyano-N-(3-ethoxypropyl)acetamide with its common alternatives, offering insights into its performance in key heterocyclic syntheses, supported by experimental data and mechanistic understanding.

Introduction to Cyanoacetamides as Privileged Synthons

Cyanoacetamides are polyfunctional reagents characterized by an active methylene group flanked by a cyano and an amide functionality.[1] This unique electronic arrangement confers both nucleophilic and electrophilic properties, making them ideal participants in a variety of condensation and cyclization reactions for the construction of five- and six-membered heterocycles.[1][3] The reactivity of the active methylene group is central to their utility, enabling reactions such as Knoevenagel condensation, Michael addition, and Thorpe-Ziegler type cyclizations.[4][5] The amide moiety not only participates in cyclization but also offers a point of diversification, allowing for the introduction of various substituents that can modulate the physicochemical and pharmacological properties of the final products.

Synthesis of this compound

The synthesis of N-substituted cyanoacetamides is generally a straightforward process. A common and efficient method involves the nucleophilic acyl substitution of an alkyl cyanoacetate, such as ethyl cyanoacetate, with a primary or secondary amine.[6]

General Reaction Scheme:

The reaction between ethyl cyanoacetate and 3-ethoxypropylamine proceeds readily, often with gentle heating, to afford this compound in good yield. The ethoxypropyl substituent introduces a flexible, lipophilic chain that can enhance the solubility of subsequent products in organic solvents and potentially influence their biological activity.

Experimental Protocol: Synthesis of this compound

A detailed protocol for a similar N-substituted cyanoacetamide, 2-cyano-N-(3-phenylpropyl)acetamide, can be adapted for this synthesis.[6]

Materials:

  • 3-ethoxypropylamine (1.0 eq)

  • Ethyl cyanoacetate (1.05 eq)

  • Toluene (as solvent)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Combine 3-ethoxypropylamine and ethyl cyanoacetate in a round-bottom flask containing toluene.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Comparative Performance in Heterocyclic Synthesis

The true measure of a building block's utility lies in its performance in constructing complex molecular architectures. Here, we compare this compound with two widely used alternatives: ethyl cyanoacetate and malononitrile .

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry.[7][8] The reaction typically involves an active methylene nitrile, a carbonyl compound, and elemental sulfur in the presence of a base.[8]

General Reaction Scheme:

Gewald_Reaction reagents R1(CO)R2 + NC-CH2-X + S8 product 2-Aminothiophene Derivative reagents->product Gewald Reaction catalyst Base (e.g., Morpholine) catalyst->product

Caption: General scheme of the Gewald three-component reaction.

Performance Comparison:

The choice of the active methylene compound significantly impacts the reaction outcome.

  • This compound: The use of N-substituted cyanoacetamides in the Gewald reaction directly leads to the formation of 2-aminothiophene-3-carboxamides.[7] This is a key advantage as it introduces an amide functionality in a single step, which is a common feature in many bioactive molecules. The ethoxypropyl group can enhance the solubility of the product, simplifying workup and purification.[7]

  • Ethyl Cyanoacetate: This is a classic reactant in the Gewald synthesis, yielding 2-aminothiophene-3-carboxylates. While efficient, subsequent amidation steps are required to obtain the corresponding carboxamides, adding to the synthetic effort.

  • Malononitrile: As a highly reactive active methylene compound, malononitrile leads to the formation of 2-amino-3-cyanothiophenes.[9] While the reaction is often high-yielding, the cyano group may require further transformations to be converted into other functional groups like amides or carboxylic acids.

Experimental Data Summary (Illustrative):

Active Methylene CompoundProduct TypeTypical YieldsKey AdvantagesKey Disadvantages
This compound 2-Aminothiophene-3-carboxamideGood to ExcellentDirect formation of amides; improved solubilityPotentially slower reaction rates than malononitrile
Ethyl Cyanoacetate2-Aminothiophene-3-carboxylateGood to ExcellentReadily available; high yieldsRequires additional step for amide formation
Malononitrile2-Amino-3-cyanothiopheneExcellentHigh reactivity and yieldsCyano group may require further functionalization

Workflow Comparison:

Gewald_Workflow cluster_0 This compound cluster_1 Ethyl Cyanoacetate cluster_2 Malononitrile A1 Gewald Reaction A2 2-Aminothiophene-3-carboxamide A1->A2 B1 Gewald Reaction B2 2-Aminothiophene-3-carboxylate B1->B2 B3 Amidation B2->B3 B4 2-Aminothiophene-3-carboxamide B3->B4 C1 Gewald Reaction C2 2-Amino-3-cyanothiophene C1->C2 C3 Hydrolysis/Amidation C2->C3 C4 2-Aminothiophene-3-carboxamide C3->C4

Caption: Comparative workflow for the synthesis of 2-aminothiophene-3-carboxamides.

Synthesis of 3-Cyano-2-pyridones

Substituted 2-pyridones are another class of heterocycles with significant biological activities.[10][11] One common synthetic route involves the condensation of an active methylene compound with a 1,3-dicarbonyl compound or an enone.[10][12]

General Reaction Scheme (from 1,3-dicarbonyl):

Pyridone_Synthesis reagents R1(CO)CH2(CO)R2 + NC-CH2-CONH-R3 product 3-Cyano-2-pyridone Derivative reagents->product Condensation/Cyclization catalyst Base (e.g., Piperidine) catalyst->product

Caption: General scheme for 3-cyano-2-pyridone synthesis.

Performance Comparison:

In this synthesis, the N-substituent of the cyanoacetamide directly translates to the N-substituent of the resulting pyridone, making this compound a valuable tool for introducing this specific moiety.

  • This compound: This reagent allows for the direct synthesis of N-(3-ethoxypropyl)-3-cyano-2-pyridones. The reaction proceeds via an initial Knoevenagel condensation followed by an intramolecular cyclization. The ethoxypropyl group can influence the pharmacological profile and physical properties of the resulting pyridone.

  • Cyanoacetamide (unsubstituted): While effective for producing N-unsubstituted 2-pyridones, subsequent N-alkylation would be necessary to introduce the 3-ethoxypropyl group, which can sometimes lead to issues with regioselectivity and require protecting groups.

  • Ethyl Cyanoacetate: In some multicomponent reactions for pyridine synthesis, such as the Guareschi-Thorpe synthesis, ethyl cyanoacetate can be used in conjunction with an ammonia source to form the pyridone ring.[13] However, this does not allow for the direct and controlled introduction of an N-substituent like the 3-ethoxypropyl group.

Experimental Data Summary (Illustrative):

Active Methylene CompoundProduct TypeTypical YieldsKey AdvantagesKey Disadvantages
This compound N-(3-ethoxypropyl)-3-cyano-2-pyridoneGoodDirect introduction of N-substituentRequires synthesis of the starting acetamide
CyanoacetamideN-H-3-cyano-2-pyridoneGood to ExcellentCommercially availableRequires subsequent N-alkylation
Ethyl Cyanoacetate3-Cyano-2-pyridone (with ammonia source)GoodReadily availableIndirect N-substitution; potential for side products

Logical Relationship of Reagent Choice to Product:

Pyridone_Logic A Desired Product: N-(3-ethoxypropyl)-3-cyano-2-pyridone B1 This compound A->B1 Direct Synthesis B2 Cyanoacetamide + Alkylation A->B2 Multi-step Synthesis B3 Ethyl Cyanoacetate + Ammonia + Alkylation A->B3 Multi-step Synthesis

Caption: Synthetic routes to N-substituted 3-cyano-2-pyridones.

Causality of Performance: The Role of the N-Substituent

The N-(3-ethoxypropyl) group in the title compound influences its performance in several ways:

  • Steric Effects: While the ethoxypropyl chain is flexible, its bulk is greater than a simple hydrogen or ethyl group. This can sometimes lead to slightly lower reaction rates compared to unsubstituted cyanoacetamide or ethyl cyanoacetate due to steric hindrance in the transition state. However, in many multicomponent reactions, this effect is often negligible.

  • Electronic Effects: The N-alkyl group has a weak electron-donating inductive effect, which can slightly decrease the acidity of the active methylene protons compared to ethyl cyanoacetate.[14] However, this difference is generally not significant enough to impede the initial deprotonation required for most reactions.

  • Solubility: As previously mentioned, the lipophilic nature of the ethoxypropyl group can significantly improve the solubility of both the starting material and the heterocyclic products in common organic solvents. This can be a major advantage in terms of reaction homogeneity, ease of monitoring, and purification, potentially leading to higher isolated yields.

Conclusion

This compound emerges as a highly valuable and versatile reagent in heterocyclic synthesis. Its key advantage lies in the ability to directly incorporate a functionalized N-substituent into the target heterocycle in a single synthetic operation. This is particularly beneficial in the synthesis of N-substituted 2-aminothiophene-3-carboxamides and N-substituted 3-cyano-2-pyridones, where alternatives would necessitate additional synthetic steps.

While alternatives like ethyl cyanoacetate and malononitrile may offer higher reactivity in some cases, the synthetic efficiency and diversification potential offered by this compound make it a superior choice for the targeted synthesis of complex, N-functionalized heterocyclic compounds. The improved solubility characteristics it imparts are an additional practical benefit for the research scientist. The selection of the optimal active methylene compound will ultimately depend on the specific synthetic target and the desired overall synthetic strategy.

References

A Comparative Guide to the Purity Analysis of 2-cyano-N-(3-ethoxypropyl)acetamide by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of methodologies for the purity analysis of 2-cyano-N-(3-ethoxypropyl)acetamide, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document details a robust High-Performance Liquid Chromatography (HPLC) method, compares it with alternative techniques, and provides the scientific rationale behind the experimental design, all grounded in established regulatory and pharmacopeial standards.

The Critical Role of Purity Analysis

In the realm of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate like this compound is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can alter pharmacological activity, introduce toxicity, or affect the stability of the final product. Therefore, employing a validated, precise, and reliable analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and broad applicability.[1][2]

This guide will elucidate a scientifically sound HPLC method for the purity assessment of this compound, contextualized within the validation frameworks of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]

An Optimized HPLC Method for Purity Determination

The following reversed-phase HPLC (RP-HPLC) method is designed for the accurate quantification of this compound and the separation of its potential process-related impurities.

Rationale for Method Design

The choice of each parameter is dictated by the physicochemical properties of the analyte and the principles of chromatographic separation.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides excellent retention for moderately polar organic compounds like N-substituted acetamides through hydrophobic interactions.[5] The end-capping minimizes peak tailing caused by interactions with residual silanol groups.

  • Mobile Phase: A gradient elution using water and acetonitrile allows for the separation of compounds with a range of polarities. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity. A phosphate buffer is included to maintain a constant pH, ensuring consistent ionization states of the analyte and any acidic or basic impurities, which leads to reproducible retention times and improved peak symmetry.

  • Detector: UV detection at 215 nm is chosen because the amide and cyano functional groups in the molecule exhibit absorbance in the low UV range. This wavelength offers a good balance of sensitivity for the main component and potential impurities.

Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL

| Sample Diluent | Mobile Phase A / Mobile Phase B (80:20 v/v) |

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the Sample Diluent to achieve a concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (215 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Method Validation: A Trustworthy System

For an analytical procedure to be considered reliable, it must be validated to demonstrate its suitability for the intended purpose.[6] The validation should be conducted according to the ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be investigated.[4][7][8]

Table of Validation Parameters and Acceptance Criteria:

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).Peak for the main component is pure and well-resolved from other peaks (Resolution > 2.0).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision (RSD)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (n=6): RSD ≤ 1.0%; Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; Precision (RSD) at this concentration should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.System suitability parameters remain within limits when parameters (e.g., pH, flow rate, temperature) are slightly varied.

Source: Based on ICH Harmonised Tripartite Guideline Q2(R1) and Q2(R2).[6][8]

Potential Impurities and Chromatographic Separation

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with 3-ethoxypropylamine.[9][10] This process can lead to several potential impurities that the HPLC method must be able to resolve.

  • Starting Materials: Unreacted 3-ethoxypropylamine and ethyl cyanoacetate.

  • Hydrolysis Products: Hydrolysis of the nitrile group could yield a carboxylic acid, while hydrolysis of the amide bond could revert to 3-ethoxypropylamine and cyanoacetic acid.[11]

The gradient HPLC method is designed to separate these compounds based on their differing polarities, ensuring they do not co-elute with the main this compound peak.

Separation Analyte This compound ImpurityC Impurity C (e.g., Hydrolysis Product) ImpurityA Impurity A (e.g., 3-ethoxypropylamine) ImpurityB Impurity B (e.g., Ethyl Cyanoacetate)

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is the primary method of choice, Gas Chromatography (GC) presents a viable alternative, particularly for volatile or semi-volatile impurities. A direct comparison highlights the strengths and weaknesses of each technique for this specific application.

FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Excellent for non-volatile and thermally labile compounds like this compound.May require derivatization to increase volatility and thermal stability of the analyte.[12] Suitable for volatile impurities (e.g., residual solvents).
Sensitivity High sensitivity, typically in the low µg/mL to ng/mL range with UV detection. Can be enhanced with mass spectrometry (LC-MS).[5]Very high sensitivity, especially with specific detectors like FID or MS, often reaching picogram levels.[13]
Resolution High resolving power, capable of separating complex mixtures and closely related compounds.Excellent resolving power, particularly with capillary columns.
Sample Throughput Moderate to high, with typical run times of 15-40 minutes.Can be faster for simple mixtures, but derivatization steps can increase overall analysis time.
Pros - Direct analysis of the compound.- Robust and widely applicable.- Non-destructive.- Superior for volatile/semi-volatile analysis.- Extremely high sensitivity for certain compounds.
Cons - Higher consumption of organic solvents.- May have lower resolution than capillary GC for some analytes.- Not suitable for non-volatile or thermally unstable compounds without derivatization.- Derivatization adds complexity and potential for error.

References

A Comparative In Vitro Cytotoxicity Analysis of 2-cyano-N-(3-ethoxypropyl)acetamide Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is a perpetual endeavor. The cyanoacetamide scaffold has emerged as a promising pharmacophore in the design of new anticancer drugs, with various derivatives demonstrating significant antiproliferative activities.[1][2][3][4][5] This guide provides a comprehensive framework for evaluating the cytotoxic potential of a novel cyanoacetamide derivative, "2-cyano-N-(3-ethoxypropyl)acetamide," in comparison to well-established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel.

This document is structured to provide not just a protocol, but a strategic rationale for the experimental design, ensuring a robust and insightful comparative analysis. We will delve into the selection of appropriate cancer cell line models, the principles and execution of key cytotoxicity assays, and the interpretation of the resulting data.

Foundational Knowledge: Understanding the Comparators

A meaningful comparison necessitates a thorough understanding of the benchmark agents. The selected anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel—are mainstays in clinical oncology, each with a distinct mechanism of action.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin primarily functions by intercalating into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and repair.[6][7][8][9][10] This ultimately leads to the generation of free radicals and induction of apoptosis.[6][7]

  • Cisplatin: This platinum-based compound forms cross-links with DNA, leading to DNA damage and subsequent activation of apoptotic pathways.[11][12][13][14][15] Its efficacy is rooted in its ability to induce cell cycle arrest and programmed cell death in rapidly dividing cancer cells.[11][15]

  • Paclitaxel: A member of the taxane family, Paclitaxel's mechanism involves the stabilization of microtubules, which are crucial for cell division.[16][17][18][] By preventing the disassembly of microtubules, Paclitaxel disrupts mitosis, leading to cell cycle arrest and apoptosis.[16][17][20]

Strategic Experimental Design: A Multi-faceted Approach

To comprehensively assess the cytotoxicity of this compound, a multi-pronged strategy is essential. This involves the careful selection of cancer cell lines and the utilization of orthogonal cytotoxicity assays.

Cell Line Selection: A Representative Panel

The choice of cancer cell lines is critical for obtaining clinically relevant data. We recommend a panel that represents diverse cancer types and phenotypes:

  • HeLa (Cervical Adenocarcinoma): An aggressive and widely used cell line, HeLa cells are known for their rapid proliferation and have been instrumental in numerous cancer research breakthroughs.[21][22][23][24][25]

  • MCF-7 (Breast Adenocarcinoma, Luminal A): This estrogen receptor-positive cell line is a cornerstone of breast cancer research, allowing for the investigation of hormone-dependent effects.[26][27]

  • A549 (Lung Carcinoma): As a model for non-small cell lung cancer, the A549 cell line is crucial for studying respiratory tract malignancies.[28][29][30][31][32]

Cytotoxicity Assays: Measuring Different Hallmarks of Cell Death

Employing multiple assays provides a more complete picture of a compound's cytotoxic effects. We will utilize two robust and widely accepted methods: the MTT assay to assess metabolic activity and the LDH assay to measure membrane integrity.

Detailed Methodologies: Ensuring Reproducibility and Accuracy

The following protocols are designed to be self-validating, with built-in controls to ensure the integrity of the data.

General Cell Culture and Treatment Protocol
  • Cell Seeding: Plate HeLa, MCF-7, and A549 cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound and the reference drugs (Doxorubicin, Cisplatin, Paclitaxel) in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound in the complete culture medium.

  • Cell Treatment: Replace the overnight culture medium with the medium containing the various concentrations of the test and reference compounds. Include vehicle-only controls.

  • Incubation: Incubate the treated cells for a predetermined exposure time (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[33][34][35][36]

Protocol:

  • Following the treatment incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[33]

  • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, serving as a marker of cell membrane disruption and cytotoxicity.[37][38][39][40][41]

Protocol:

  • After the treatment period, carefully collect the cell culture supernatant from each well.

  • Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[42]

  • Add the collected supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well. This mixture contains lactate, NAD+, and a tetrazolium salt.

  • Incubate the plate at room temperature, protected from light, for the recommended time.

  • During incubation, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt into a colored formazan product.[41]

  • Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous release, and maximum release wells.

Data Presentation and Interpretation: From Raw Data to Actionable Insights

The quantitative data generated from these assays should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Hypothetical IC50 Values (µM) of this compound and Reference Drugs
CompoundHeLaMCF-7A549
This compound15.225.832.5
Doxorubicin0.80.51.2
Cisplatin5.68.110.4
Paclitaxel0.020.010.05

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

Visualizing the Workflow and Potential Mechanisms

To better illustrate the experimental process and the potential mechanisms of action, we can use diagrams.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Seeding Cell Seeding (HeLa, MCF-7, A549) Compound_Prep Compound Preparation (Test & Reference Drugs) Cell_Seeding->Compound_Prep Cell_Treatment Cell Treatment (Dose-Response) Compound_Prep->Cell_Treatment MTT_Assay MTT Assay (Metabolic Activity) Cell_Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Cell_Treatment->LDH_Assay IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc LDH_Assay->IC50_Calc Comparative_Analysis Comparative Analysis IC50_Calc->Comparative_Analysis

Caption: A streamlined workflow for the comparative cytotoxicity assessment.

Anticancer_Mechanisms Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Cisplatin Cisplatin Cisplatin->DNA_Damage Paclitaxel Paclitaxel Microtubule_Disruption Microtubule Disruption Paclitaxel->Microtubule_Disruption Cyanoacetamide This compound (Hypothesized) Cyanoacetamide->DNA_Damage ? Cyanoacetamide->Microtubule_Disruption ? Apoptosis Apoptosis DNA_Damage->Apoptosis Microtubule_Disruption->Apoptosis

Caption: Simplified mechanisms of action for the compared anticancer agents.

Concluding Remarks and Future Directions

This guide outlines a robust and scientifically sound methodology for the initial in vitro cytotoxicity screening of this compound. The comparative data generated will be instrumental in determining the compound's potential as a novel anticancer agent. Should the initial screening yield promising results, further investigations into the specific mechanism of action, such as cell cycle analysis and apoptosis assays (e.g., caspase activity, Annexin V staining), will be warranted. A comprehensive understanding of both the potency and the mechanism of a novel compound is paramount for its successful progression through the drug development pipeline.

References

A Comparative Guide to the Structure-Activity Relationship of N-Substituted Cyanoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-cyanoacetamide derivatives, with a specific focus on predicting the profile of analogs related to 2-cyano-N-(3-ethoxypropyl)acetamide. While direct experimental data for this specific parent compound is limited in publicly accessible literature, a wealth of information exists for structurally related N-substituted cyanoacetamides. By examining data from various studies, we can extrapolate key SAR principles to guide the rational design of novel therapeutic and bioactive agents based on this versatile chemical scaffold.

I. The 2-Cyanoacetamide Scaffold: A Hub of Bioactivity

The 2-cyanoacetamide core is a privileged structure in medicinal chemistry and materials science.[1][2] Its value stems from three key features: an activated methylene group, a versatile cyano moiety, and a modifiable amide substituent. These sites allow for extensive chemical derivatization, leading to a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and insecticidal properties.[3][4][5][6]

The fundamental structure and its primary points for modification to explore SAR are illustrated below:

SAR_Points cluster_core 2-Cyanoacetamide Core cluster_mods Modification Points acetamide C(=O)NH-R methylene CH₂ methylene->acetamide α-carbon cyano C≡N methylene->cyano R1 (Amide Substituent) R1->acetamide R2 (Methylene Substituent) R2->methylene R3 (Cyano Group Bioisostere) R3->cyano R1_label Controls Lipophilicity & Target Specificity R2_label Knoevenagel Condensation & Heterocycle Formation R3_label H-Bonding & Polarity Synthesis_Workflow start Reactants: - Primary Amine (e.g., 3-ethoxypropylamine) - Ethyl Cyanoacetate reaction Reaction (Reflux in Toluene) start->reaction workup Work-up (Cool & Remove Solvent) reaction->workup purification Purification (Recrystallization) workup->purification product Pure Product: This compound purification->product

References

Benchmarking the synthesis of "2-cyano-N-(3-ethoxypropyl)acetamide" against other methods

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of synthesis methodologies for 2-cyano-N-(3-ethoxypropyl)acetamide, supported by detailed experimental protocols and comparative data.

Introduction: The Strategic Importance of N-Substituted Cyanoacetamides

N-substituted 2-cyanoacetamides are a cornerstone class of intermediates in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Their value is derived from a unique molecular architecture featuring both a nucleophilic amide and an electrophilic nitrile, centered around a highly reactive methylene group.[1] This functionality makes them versatile precursors for a wide array of heterocyclic compounds and complex molecular scaffolds.[2]

The target molecule, this compound, is a key building block whose synthesis efficiency can significantly impact downstream processes. This guide provides a comprehensive benchmark of viable synthetic routes, moving beyond simple protocols to explain the causal factors behind procedural choices. We will compare the predominant laboratory-scale method—direct amidation of ethyl cyanoacetate—with a solvent-free alternative, providing the technical data necessary for researchers to select the optimal strategy based on criteria such as yield, purity, scalability, and green chemistry principles.

Method 1: Direct Amidation via Nucleophilic Acyl Substitution (Solvent-Based)

This is the most widely adopted and reliable method for synthesizing N-alkyl cyanoacetamides. The reaction proceeds through a classic nucleophilic acyl substitution, where the amine (3-ethoxypropylamine) attacks the electrophilic carbonyl carbon of the ester (ethyl cyanoacetate), leading to the displacement of an ethoxide leaving group and the formation of the desired amide.[3]

Causality Behind Experimental Design
  • Choice of Reactants : Ethyl cyanoacetate is selected for its ideal balance of reactivity and stability, being more reactive than its methyl counterpart towards amidation and readily available. 3-ethoxypropylamine serves as the nucleophile, introducing the desired N-substituent.

  • Solvent Selection (Toluene) : While the reaction can be run in various solvents, toluene is particularly advantageous. It is relatively non-polar and allows for heating to reflux temperatures that facilitate the reaction. Crucially, toluene forms a low-boiling azeotrope with the ethanol byproduct, enabling its continuous removal via a Dean-Stark apparatus. This shifts the reaction equilibrium to the right, in accordance with Le Châtelier's principle, driving the reaction to completion and maximizing the yield.

  • Stoichiometry : A slight excess of ethyl cyanoacetate (1.05 equivalents) is often employed to ensure the complete consumption of the typically more expensive amine starting material.[3]

Experimental Workflow Diagram

cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Work-up & Purification Reactants 3-Ethoxypropylamine (1.0 eq) Ethyl Cyanoacetate (1.05 eq) Toluene Flask Charge Round-Bottom Flask Reactants->Flask Reflux Heat to Reflux (approx. 110°C) Flask->Reflux Monitoring Monitor by TLC (e.g., 4-6 hours) Reflux->Monitoring Cooling Cool to Room Temp. Monitoring->Cooling Evaporation Remove Toluene (Rotary Evaporator) Cooling->Evaporation Recrystallization Recrystallize Crude Solid (Ethanol/Water) Evaporation->Recrystallization Drying Dry Under Vacuum Recrystallization->Drying Final_Product Final_Product Drying->Final_Product Pure Product

Caption: Workflow for solvent-based synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethoxypropylamine (1.0 eq), ethyl cyanoacetate (1.05 eq), and toluene (approx. 100 mL).[3]

  • Reaction : Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored periodically by Thin-Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Solvent Removal : After completion, allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product, which is typically an off-white solid or viscous oil.

  • Purification : Purify the crude product by recrystallization.[3] Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation & Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to yield pure this compound.

  • Characterization : Confirm the identity and purity of the product using standard analytical methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.[3]

Method 2: Solvent-Free Synthesis (Green Chemistry Approach)

Driven by the principles of green chemistry, solvent-free reactions are gaining prominence. This method eliminates the need for organic solvents, reducing waste, cost, and environmental impact. The reaction mechanism remains the same, but the physical conditions are altered.

Causality Behind Experimental Design
  • Elimination of Solvent : The primary driver is sustainability. By heating the neat mixture of reactants, the need for purchasing, handling, and disposing of solvents like toluene is completely avoided.

  • Thermal Conditions : The reaction requires thermal energy to proceed. Direct heating of the neat liquid mixture allows for efficient energy transfer. The reaction is often faster due to the high concentration of reactants.

  • Work-up Simplification : The absence of solvent simplifies the work-up. The reaction mixture, upon cooling, often solidifies directly, allowing for immediate purification by recrystallization without a prior solvent evaporation step.

Experimental Workflow Diagram

cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Work-up & Purification Reactants 3-Ethoxypropylamine (1.0 eq) Ethyl Cyanoacetate (1.05 eq) Flask Charge Flask (Neat) Reactants->Flask Heating Heat Neat Mixture (e.g., 100-120°C) Flask->Heating Monitoring Monitor by TLC (e.g., 1-2 hours) Heating->Monitoring Cooling Cool & Solidify Monitoring->Cooling Recrystallization Recrystallize Crude Solid (Ethanol/Water) Cooling->Recrystallization Drying Dry Under Vacuum Recrystallization->Drying Final_Product Final_Product Drying->Final_Product Pure Product

Caption: Workflow for solvent-free synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup : In a round-bottom flask equipped with a stir bar and reflux condenser, combine 3-ethoxypropylamine (1.0 eq) and ethyl cyanoacetate (1.05 eq) without any solvent.

  • Reaction : Heat the neat mixture in an oil bath at 100-120°C with stirring. The reaction is typically faster than the solvent-based method and should be monitored by TLC.

  • Solidification : Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The crude product should solidify upon cooling.

  • Purification : Scrape the crude solid from the flask and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water), as described in Method 1.

  • Isolation & Drying : Collect the pure crystals by vacuum filtration and dry under vacuum.

Benchmarking and Comparative Analysis

The choice between these methods depends on the specific goals of the synthesis—be it maximizing yield, ensuring highest purity, or adhering to green chemistry principles.

ParameterMethod 1: Solvent-Based AmidationMethod 2: Solvent-Free SynthesisRationale & Justification
Typical Yield 85-95%80-90%The azeotropic removal of ethanol in Method 1 effectively drives the reaction to completion, often resulting in slightly higher yields.
Purity (Post-Recrystallization) >99%>98%Both methods can produce high-purity material after recrystallization. The crude product from Method 1 may be cleaner due to more controlled reaction temperatures.
Reaction Time 4-6 hours1-2 hoursThe high concentration of reactants in the solvent-free approach significantly accelerates the reaction rate.
Energy Consumption Moderate to HighModerateMethod 1 requires prolonged heating to reflux a large volume of solvent. Method 2 has a shorter duration but may require a slightly higher temperature.
Solvent Usage High (Toluene)NoneThis is the key advantage of Method 2, aligning with green chemistry principles by eliminating volatile organic compound (VOC) usage.
Scalability ExcellentGoodSolvent-based reactions are well-understood and easily scaled. Solvent-free reactions can present challenges with heat transfer and mixing in very large reactors.
Work-up Complexity ModerateLowMethod 1 requires a solvent evaporation step. Method 2 proceeds directly from reaction to recrystallization, simplifying the process.

Conclusion and Senior Scientist Recommendation

For routine laboratory-scale synthesis where high yield and purity are the primary objectives, Method 1 (Direct Amidation in Toluene) remains the gold standard. Its reliability, predictability, and the ability to drive the reaction to completion through azeotropic removal of byproducts make it a robust and reproducible choice. The protocol is straightforward and leverages standard organic chemistry techniques familiar to any researcher.

However, for process development, green chemistry initiatives, or situations where solvent use is restricted, Method 2 (Solvent-Free Synthesis) presents a compelling alternative. Its significantly shorter reaction time, simplified work-up, and elimination of solvent waste are powerful advantages. While it may result in a slightly lower yield, the trade-off for a more environmentally benign and efficient process is often justifiable.

Ultimately, the optimal method is context-dependent. For exploratory and discovery chemistry, the speed and simplicity of the solvent-free approach may be preferred. For scale-up and manufacturing, the control and historically higher yields of the solvent-based method provide a greater degree of process security.

References

The Unseen Potential: 2-Cyano-N-(3-ethoxypropyl)acetamide as a Tunable Electrophilic Reagent in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Chemical Tool

In the landscape of covalent drug development, the quest for finely tuned electrophilic reagents is perpetual. Researchers continually seek "warheads" that balance reactivity and selectivity to engage their targets with precision while minimizing off-target effects. While well-known electrophiles like acrylamides and vinyl sulfones dominate the field, a closer look at lesser-explored scaffolds can unveil significant advantages. This guide delves into the potential of 2-cyano-N-(3-ethoxypropyl)acetamide as a precursor to a highly adaptable electrophilic reagent, offering a nuanced alternative for researchers, scientists, and drug development professionals.

While this compound itself is not electrophilic, a simple and efficient one-step transformation unlocks its potential. Through a Knoevenagel condensation, the active methylene group of the cyanoacetamide moiety can be readily converted into a carbon-carbon double bond, creating an α,β-unsaturated system. This resulting α,β-unsaturated cyanoacetamide is a competent Michael acceptor, poised for reaction with nucleophilic residues on target proteins.[1][2]

The Electrophilic Transformation: From Latent Reagent to Active Warhead

The true value of this compound lies in its capacity to be transformed into a potent electrophile. The presence of both a cyano and an amide group significantly activates the methylene group, making it amenable to condensation with aldehydes.[3] This transformation is pivotal, converting the chemically placid acetamide into a reactive α,β-unsaturated system, a well-established class of Michael acceptors.[1][4]

The general workflow for this activation and subsequent reaction is depicted below:

G cluster_synthesis Synthesis & Activation cluster_reaction Covalent Modification Start This compound Condensation Knoevenagel Condensation Start->Condensation Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Condensation Activated α,β-Unsaturated Cyanoacetamide (Electrophilic Reagent) Condensation->Activated Michael_Addition Michael Addition Activated->Michael_Addition Nucleophile Protein Nucleophile (e.g., Cysteine Thiol) Nucleophile->Michael_Addition Covalent_Adduct Covalent Protein-Inhibitor Adduct Michael_Addition->Covalent_Adduct G Setup Prepare Stock Solutions (Michael Acceptors, GSH) Reaction_Mix Combine GSH and Buffer (pH 7.4) in a temperature-controlled vial Setup->Reaction_Mix Initiate Add Michael Acceptor to initiate reaction Reaction_Mix->Initiate Sampling Withdraw and Quench Aliquots at various time points Initiate->Sampling Analysis Analyze by HPLC or LC-MS Sampling->Analysis Data_Processing Determine Rate Constants Analysis->Data_Processing

References

A Comparative Guide to the Synthesis of 2-cyano-N-(3-ethoxypropyl)acetamide: Reproducibility and Protocol Selection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the reliable and reproducible synthesis of key intermediates is paramount. 2-cyano-N-(3-ethoxypropyl)acetamide, a versatile building block, is no exception. Its structure, featuring a reactive methylene group, a nitrile, and an amide linkage with a flexible alkoxypropyl chain, makes it a valuable precursor for a variety of heterocyclic compounds and pharmacologically active molecules. This guide provides an in-depth comparison of common synthesis protocols for this compound, offering insights into the causality behind experimental choices to aid in the selection of the most appropriate method for your research needs.

The Underlying Chemistry: Nucleophilic Acyl Substitution

The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. In this process, the nucleophilic amine, 3-ethoxypropan-1-amine, attacks the electrophilic carbonyl carbon of an ester, typically ethyl cyanoacetate. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating an alkoxide (in this case, ethoxide) to form the more stable amide bond.[1]

This direct amidation of an ester is a well-established and straightforward method for forming N-substituted cyanoacetamides.[2] The reaction's efficiency can be influenced by several factors, including temperature, the presence or absence of a solvent, and the use of catalysts.

Comparative Analysis of Synthesis Protocols

Two primary approaches for the synthesis of this compound are presented here: a solvent-free (neat) reaction and a solvent-based method. Each protocol has distinct advantages and disadvantages that should be considered in the context of your laboratory's capabilities and experimental goals.

Protocol 1: Solvent-Free Synthesis

This method relies on the direct reaction of the starting materials at an elevated temperature, which can be advantageous in terms of atom economy and reduced waste.[3][4]

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-ethoxypropan-1-amine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents).

  • Heat the reaction mixture to 100-120°C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the mixture to cool to room temperature. The product will likely solidify or become a viscous oil.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound as a solid.[5]

Causality Behind Experimental Choices:

  • Excess Ethyl Cyanoacetate: A slight excess of ethyl cyanoacetate is used to ensure the complete consumption of the more valuable amine.

  • Elevated Temperature: The increased temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate without a catalyst.

  • Solvent-Free Conditions: Eliminating the solvent simplifies the workup process and reduces the environmental impact of the synthesis.[4]

Protocol 2: Solvent-Based Synthesis (Ethanol)

The use of a solvent can facilitate mixing, improve heat transfer, and in some cases, influence the reaction rate. Ethanol is a common choice as it is a good solvent for both reactants and is the byproduct of the reaction, which can help drive the equilibrium.[6]

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethoxypropan-1-amine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents) in absolute ethanol.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction in a solvent may require a longer time, typically 8-12 hours, to reach completion.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by recrystallization from an ethanol/water mixture.[5]

Causality Behind Experimental Choices:

  • Ethanol as a Solvent: Ethanol is a polar protic solvent that can solvate the reactants and the transition state, potentially lowering the activation energy. As the reaction byproduct, its presence does not introduce a new separation challenge.

  • Reflux Temperature: Heating to the boiling point of the solvent ensures a consistent and sufficiently high reaction temperature to drive the reaction to completion.

Performance Comparison

ParameterProtocol 1: Solvent-FreeProtocol 2: Solvent-Based (Ethanol)Justification
Reaction Time 4-6 hours (Estimated)8-12 hours (Estimated)Higher concentration of reactants in the solvent-free approach generally leads to faster reaction rates.
Yield Good to ExcellentGoodSolvent-free reactions often provide higher yields due to the high concentration of reactants.[3]
Purity (Post-Recrystallization) HighHighRecrystallization is an effective purification method for this class of compounds.[7]
Ease of Workup SimplerMore complex (solvent removal step)The absence of a bulk solvent in Protocol 1 streamlines the purification process.
Green Chemistry Aspects More favorable (no solvent waste)Less favorable (solvent usage and disposal)Solvent-free synthesis aligns better with the principles of green chemistry.[4]
Scalability May present challenges with heat transferMore readily scalable with consistent heat distributionSolvents aid in uniform heating, which is crucial for large-scale reactions.

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3-ethoxypropan-1-amine 3-ethoxypropan-1-amine Mixing Mixing and Heating 3-ethoxypropan-1-amine->Mixing Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Mixing Cooling Cooling to RT Mixing->Cooling Solvent_Removal Solvent Removal (Protocol 2) Cooling->Solvent_Removal If applicable Recrystallization Recrystallization (Ethanol/Water) Cooling->Recrystallization Protocol 1 Solvent_Removal->Recrystallization Final_Product This compound Recrystallization->Final_Product

References

Safety Operating Guide

A Scientist's Guide to the Safe Disposal of 2-cyano-N-(3-ethoxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-cyano-N-(3-ethoxypropyl)acetamide (CAS No. 15029-47-7). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical reagents we employ. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that these protocols are understood, respected, and correctly implemented.

The disposal of any chemical waste, particularly functionalized nitriles like this compound, is governed by stringent regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3] Adherence to these guidelines is not optional; it is a cornerstone of responsible laboratory practice.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

The molecule contains a nitrile (-C≡N) group and an amide (-C(O)NH-) functionality. Upon thermal decomposition or reaction with strong acids, nitriles can release highly toxic hydrogen cyanide (HCN) gas.[4] Amides can release toxic oxides of nitrogen (NOx) upon combustion.[4] Therefore, this compound must be handled as a hazardous substance with its disposal route managed by professionals.

Inferred Hazard Profile:

Hazard ClassGHS Hazard StatementRationale & Implication for Disposal
Acute Toxicity, Oral H302: Harmful if swallowed[5]Ingestion is a potential route of exposure. All waste must be securely contained to prevent accidental contact or environmental release.
Skin Irritation H315: Causes skin irritation[5][6]Direct contact with the skin must be avoided. Contaminated PPE and empty containers must be treated as hazardous waste.
Eye Irritation H319: Causes serious eye irritation[5][6]Appropriate eye protection is mandatory. Spills pose a significant risk of eye damage.
Respiratory Irritation H335: May cause respiratory irritation[5][6]Handling should occur in well-ventilated areas, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical for any purpose, including disposal, the following controls must be in place. This is mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[7][8]

  • Engineering Controls : All handling and packaging of this compound waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Personal Protective Equipment (PPE) :

    • Gloves : Chemical-resistant gloves (e.g., nitrile) are required.[10] Inspect gloves for integrity before use and dispose of them as hazardous waste after handling.

    • Eye Protection : ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.[5]

    • Lab Coat : A flame-resistant lab coat should be worn and kept buttoned to protect from skin contact.

Waste Characterization and Segregation: The Core of Safe Disposal

Improper segregation of chemical waste is a primary cause of laboratory accidents. Nitriles are incompatible with several common chemical classes, and mixing them can lead to violent reactions, fire, or the release of toxic gases.[11]

This compound and any materials contaminated with it must be disposed of as hazardous waste. It is forbidden to dispose of this chemical down the drain or in regular solid waste.[3][9][12]

Segregation Protocol:

  • Designate a Specific Waste Stream : Establish a dedicated waste container for this compound and structurally similar nitrile/amide compounds.

  • Avoid Co-mingling : Never mix this waste with incompatible chemicals.

  • Consult Compatibility Charts : Always refer to chemical compatibility information before mixing any waste streams.

Table of Incompatibilities:

Incompatible Chemical ClassPotential Hazard of Mixing with Nitriles
Strong Oxidizing Agents Heat, Fire, Toxic Gas Generation[11]
Strong Acids Heat, Toxic Gas (HCN), Flammable Gas Generation[11]
Strong Bases (Caustics) Potentially Hazardous Reaction (Compatibility Unknown)[11]

The following diagram outlines the critical decision-making process for segregating laboratory waste containing this compound.

WasteSegregation start Waste Generation Point: This compound waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., contaminated weigh paper, PPE) waste_type->solid Solid liquid Liquid Waste (e.g., reaction mixture, rinsate) waste_type->liquid Liquid container_solid Container A: Solid Nitrile Waste solid->container_solid check_mixing Is it mixed with other chemical waste? liquid->check_mixing check_compat Are mixed chemicals compatible? (e.g., NO strong acids/oxidizers) check_mixing->check_compat Yes container_liquid Container B: Liquid Nitrile Waste (Non-Halogenated Solvent) check_mixing->container_liquid No (Pure or in solvent) check_compat->container_liquid Yes, all compatible consult_ehs STOP! Consult EHS for guidance. DO NOT MIX. check_compat->consult_ehs No / Unsure

Caption: Waste Segregation Decision Workflow

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA's Resource Conservation and Recovery Act (RCRA) and OSHA standards.[3]

Step 4.1: Container Selection and Labeling
  • Select a Compatible Container : Use a container made of a material that will not react with the chemical waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, leak-proof screw-top cap.[1][13][14]

  • Label the Container : Proper labeling is a critical legal requirement.[15] Before any waste is added, affix a hazardous waste label that includes:

    • The words "HAZARDOUS WASTE "[15][16]

    • Full Chemical Name(s) : "this compound" and any other components by percentage.

    • Hazard Identification : Check the appropriate hazard boxes (e.g., Toxic).

    • Researcher's Name and Lab Information .

Step 4.2: Waste Accumulation
  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[12][15]

  • Containment : Keep the waste container within a secondary containment bin to prevent spills from spreading.

  • Closure : The container must be kept closed at all times except when actively adding waste.[12] A funnel left in the opening is not considered a closed container.

  • Capacity : Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[12]

Step 4.3: Spill and Decontamination Procedures
  • Small Spills : For minor spills within a chemical fume hood:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Collect the contaminated absorbent material using non-sparking tools and place it in the designated solid hazardous waste container.[17]

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Decontaminating Empty Containers : The original reagent bottle is not "empty" until it has been properly decontaminated.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • Once triple-rinsed, deface the original label and manage the container as non-hazardous solid waste, or as directed by your institution's Environmental Health & Safety (EHS) department.

Step 4.4: Arranging for Final Disposal
  • Contact EHS : Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may be stricter), contact your institution's EHS department.[12]

  • Professional Disposal : EHS will arrange for the collection of the waste by a licensed hazardous waste disposal company.[18] These contractors will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Final Treatment : The most probable disposal method for this type of organic compound is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting toxic gases (HCN, NOx).[1][18]

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.